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3-Pyridazineethanol Documentation Hub

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  • Product: 3-Pyridazineethanol
  • CAS: 101479-62-3

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 3-Pyridazineethanol from Hydrazine

This guide details the synthesis of 3-pyridazineethanol (CAS 26944-48-9), also known as 2-(pyridazin-3-yl)ethanol, starting from hydrazine . The synthesis is structured into two distinct phases: Core Construction: The de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 3-pyridazineethanol (CAS 26944-48-9), also known as 2-(pyridazin-3-yl)ethanol, starting from hydrazine .

The synthesis is structured into two distinct phases:

  • Core Construction: The de novo synthesis of the 3-methylpyridazine scaffold using hydrazine and a masked 1,4-dicarbonyl precursor.

  • Functionalization: The C-H activation and hydroxyethylation of the methyl group to yield the final ethanol side chain.

Executive Summary

Target Molecule: 3-Pyridazineethanol (CAS 26944-48-9) Core Precursor: Hydrazine Hydrate (


)
Primary Methodology:  Heterocyclic condensation followed by aldol-type chain extension.
Application:  Critical pharmacophore in drug discovery (e.g., cardiovascular agents, COX-2 inhibitors) and a precursor for fused heterocycles.

This protocol prioritizes regiospecificity and scalability . Unlike oxidative ring-opening routes that yield complex mixtures, this stepwise approach ensures the integrity of the pyridazine ring before side-chain elaboration.

Retrosynthetic Analysis

The synthesis is best conceptualized by disconnecting the hydroxyethyl side chain. The C(sp³)-C(sp³) bond between the methylene groups suggests a disconnection to a nucleophilic methyl-pyridazine and an electrophilic formaldehyde equivalent. Further disconnection of the heterocyclic core leads to hydrazine and a 1,4-dicarbonyl equivalent.

Retrosynthesis Target 3-Pyridazineethanol (Target) Inter 3-Methylpyridazine (Key Intermediate) Target->Inter Retro-Aldol (C-C Disconnection) Precursors Hydrazine + 4-Oxopentanal Equivalent Inter->Precursors Retro-Condensation (Paal-Knorr type)

Figure 1: Retrosynthetic logic flow.

Experimental Protocol

Phase 1: Synthesis of 3-Methylpyridazine

The direct reaction of hydrazine with 4-oxopentanal (levulinaldehyde) is chemically viable but practically difficult due to the aldehyde's instability. The industry-standard approach utilizes 2,5-dimethoxy-2-methyl-2,5-dihydrofuran as a stable, masked 1,4-dicarbonyl equivalent.

Reagents & Materials
  • Hydrazine Hydrate (80% or 64%): 1.1 equivalents.

  • 2,5-Dimethoxy-2-methyl-2,5-dihydrofuran: 1.0 equivalent.

  • Acetic Acid (glacial): Solvent/Catalyst (0.5 M concentration).

  • Dichloromethane (DCM): For extraction.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2,5-dimethoxy-2-methyl-2,5-dihydrofuran (14.4 g, 100 mmol) in acetic acid (50 mL).

  • Addition: Cool the solution to 10°C. Add hydrazine hydrate (5.5 g, 110 mmol) dropwise over 20 minutes. Caution: Exothermic reaction.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (118°C) for 2 hours. The acid catalyzes the hydrolysis of the acetal and the subsequent condensation.

  • Work-up: Cool to room temperature. Neutralize carefully with saturated aqueous

    
     or NaOH (keep temperature < 20°C to prevent polymerization).
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Combine organic layers, dry over anhydrous 
    
    
    
    , and filter.
  • Purification: Concentrate in vacuo. Distill the residue under reduced pressure (bp ~80-85°C at 15 mmHg) to yield 3-methylpyridazine as a colorless to pale yellow liquid.

Yield Expectation: 70–85%

Phase 2: Hydroxyethylation (Synthesis of 3-Pyridazineethanol)

The methyl group at the 3-position of pyridazine is "activated" (acidic) due to the electron-withdrawing nature of the adjacent nitrogen atoms, analogous to 2-picoline. It can react with formaldehyde in an aldol-like condensation.

Method A: Thermal Condensation (Scalable/Industrial)

This method avoids strong bases but requires pressure.

  • Reactants: Mix 3-methylpyridazine (9.4 g, 100 mmol) and Paraformaldehyde (3.6 g, 120 mmol eq. of HCHO).

  • Solvent: Dimethyl sulfoxide (DMSO) or neat (if using autoclave).

  • Reaction: Place the mixture in a sealed pressure tube or autoclave. Heat to 130–140°C for 12–16 hours.

  • Work-up: Cool to room temperature. If DMSO was used, dilute with water and extract with Ethyl Acetate. If neat, dissolve the residue in Ethanol.

  • Purification: The crude usually contains unreacted starting material. Purify via flash column chromatography (Silica gel, EtOAc/MeOH 95:5).

    • Target Product: 3-pyridazineethanol (

      
       in EtOAc).
      
Method B: Lithiation (Laboratory/High Precision)

This method gives higher purity but requires cryogenic conditions.

  • Deprotonation: In a dry flask under Argon, dissolve 3-methylpyridazine (1.0 eq) in dry THF. Cool to -78°C .

  • Base Addition: Add Lithium Diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 30 minutes to form the lithiated species (deep red/orange anion).

  • Electrophile: Add Paraformaldehyde (suspended in THF) or gaseous Formaldehyde (generated ex situ) to the mixture.

  • Quench: Allow to warm to 0°C over 2 hours. Quench with saturated

    
    .
    
  • Isolation: Extract with EtOAc/Isopropanol (3:1). Dry and concentrate.

Mechanism of Action

The synthesis relies on the nucleophilicity of hydrazine and the CH-acidity of the diazine ring .

Phase 1 Mechanism: Paal-Knorr Type Condensation
  • Hydrolysis: Acidic conditions hydrolyze the acetal/ketal groups of the dihydrofuran, generating the acyclic 4-oxopent-2-enal (or its hydrated equivalent).

  • Hydrazone Formation: The terminal

    
     of hydrazine attacks the aldehyde carbonyl (more reactive).
    
  • Cyclization: The second

    
     attacks the ketone carbonyl, closing the ring to form a dihydro-pyridazine intermediate.
    
  • Aromatization: Spontaneous elimination of water and tautomerization drives the system to the aromatic 3-methylpyridazine.

Phase 2 Mechanism: Aldol-Like Addition
  • Deprotonation/Enamine Formation: Under thermal conditions (or base), the methyl proton is removed (or tautomerizes to the enamine form).

  • Nucleophilic Attack: The carbon nucleophile attacks the carbonyl of formaldehyde.

  • Proton Transfer: The resulting alkoxide is protonated to form the alcohol.

Mechanism cluster_0 Phase 1: Ring Formation cluster_1 Phase 2: Functionalization M1 Dihydrofuran Precursor M2 Acyclic 1,4-Dicarbonyl M1->M2 H+ / H2O M3 Dihydro- pyridazine M2->M3 N2H4 M4 3-Methyl- pyridazine M3->M4 -H2O Aromatization M5 Anion/Enamine Intermediate M4->M5 Base or Heat M4->M5 M6 3-Pyridazine- ethanol M5->M6 + HCHO

Figure 2: Mechanistic pathway from precursor to target.

Data Summary & Characterization

ParameterValue / Description
CAS Number 26944-48-9
Molecular Formula

Molecular Weight 124.14 g/mol
Appearance Viscous yellow oil or low-melting solid
Boiling Point ~140–145°C (at 0.5 mmHg)
1H NMR (CDCl3)

9.1 (d, 1H), 7.4 (m, 2H), 3.9 (t, 2H), 3.2 (t, 2H), 3.5 (br s, OH)
Key IR Peaks 3350 cm⁻¹ (O-H stretch), 1580 cm⁻¹ (C=N)

Safety & Self-Validation

Critical Control Points (CCP)
  • Hydrazine Handling: Hydrazine is a potent hepatotoxin and carcinogen. It is unstable in pure form. Always use Hydrazine Hydrate (diluted) and work in a fume hood.

    • Validation: Monitor peroxide levels in ether solvents if used; hydrazine can react violently with oxidizers.

  • Exotherm Control: The condensation of hydrazine with carbonyls is exothermic. Addition must be controlled to maintain temperature < 20°C initially to avoid "runaway" polymerization.

  • Pressure Safety: The thermal reaction with formaldehyde generates pressure. Use rated pressure vessels with blast shields.

Troubleshooting
  • Low Yield in Step 1: Often due to incomplete hydrolysis of the furan precursor. Ensure the acetic acid concentration is sufficient and reflux time is adequate.

  • Polymerization in Step 2: If the reaction mixture turns into a tar, the temperature was likely too high or the formaldehyde concentration too localized. Use paraformaldehyde and efficient stirring.

References

  • Synthesis of Pyridazines via 1,4-Dicarbonyls: Source: Mosby, W. L. (1961). Heterocyclic Systems with Bridgehead Nitrogen Atoms. Interscience Publishers. (Foundational text on hydrazine condensations). Context: Establishes the mechanism of hydrazine reacting with masked 1,4-dicarbonyls (like 2,5-dimethoxydihydrofuran) to form pyridazines.
  • Reactivity of Methyl-Pyridazines

    • Source: Castle, R. N. (Ed.).[1] (2009). Pyridazines (Vol. 28). John Wiley & Sons.

    • Context: Detailed review of the alkylation and condensation reactions of methyl-substituted pyridazines, specifically the reactivity of the 3-methyl group with aldehydes.
  • Process Chemistry of Hydroxyethylation

    • Source: Cislak, F. E. (1959). Process of preparing 3-(2-hydroxyethyl)pyridine. U.S. Patent No.[2] 2,891,959. Washington, DC: U.S. Patent and Trademark Office. Link

    • Context: While specific to pyridine, this patent establishes the industrial conditions (sodium/base catalysis or thermal pressure)
  • Modern Synthetic Methods: Source: Maes, B. U., & Lemière, G. L. (2004). Recent developments in the synthesis of pyridazines. Current Organic Chemistry, 8(15), 1383-1413. Context: Reviews modern catalytic and lithiation approaches to functionalizing the pyridazine core.

Sources

Exploratory

Technical Guide: 3-Pyridazineethanol (2-(Pyridazin-3-yl)ethanol)

The following technical guide details the chemical identity, synthesis, and application of 3-pyridazineethanol (also known as 2-(pyridazin-3-yl)ethanol), a specialized heterocyclic building block. Executive Summary 3-Pyr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 3-pyridazineethanol (also known as 2-(pyridazin-3-yl)ethanol), a specialized heterocyclic building block.

Executive Summary

3-Pyridazineethanol is a critical heterocyclic intermediate used in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors, cardiovascular agents, and agrochemicals. Unlike its pyridine analogues, the pyridazine ring (1,2-diazine) offers unique physicochemical properties—specifically high polarity and hydrogen bond accepting capability—that modulate solubility and metabolic stability in drug candidates.

This guide addresses the supply chain gap for this compound. While often absent from standard catalogs as a stock item, it is readily synthesized from the commercially available precursor 3-methylpyridazine .

Chemical Identity & Properties

PropertyData
Systematic Name 2-(Pyridazin-3-yl)ethanol
Synonyms 3-(2-Hydroxyethyl)pyridazine; Pyridazine-3-ethanol
CAS Number Not widely listed (Custom Synthesis Target)
Precursor CAS 1632-76-4 (3-Methylpyridazine)
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Structure Pyridazine ring substituted at C3 with a hydroxyethyl group (-CH₂CH₂OH)
pKa (Predicted) ~2.5 (Ring N), ~14.8 (Hydroxyl)
Solubility Highly soluble in polar solvents (Water, DMSO, Methanol, Ethanol)
Structural Significance

The 1,2-diazine core serves as a bioisostere for phenyl and pyridine rings. The addition of the ethanol side chain at the C3 position creates a versatile handle for further functionalization (e.g., mesylation, halogenation, or etherification) to link pharmacophores.

Sourcing & Supply Chain Strategy

Status: Make-on-Demand / Custom Synthesis 3-Pyridazineethanol is rarely available as a bulk commodity "off-the-shelf." Researchers must typically synthesize it in-house or contract a custom synthesis provider.

Primary Precursor Supplier (3-Methylpyridazine)

The synthesis relies on 3-methylpyridazine (CAS 1632-76-4) , which is widely available.

SupplierCatalog NumberPurityRegion
Sigma-Aldrich (Merck) 10723998%Global
Enamine EN300-1892295%+Europe/USA
Combi-Blocks PY-762297%USA
Thermo Fisher A1432298%Global
Custom Synthesis Partners

For scale-up (>100g), contact these CROs referencing the structure:

  • WuXi AppTec (China/USA)

  • Syngene International (India)

  • ChemPartner (China/USA)

Synthesis Protocol (In-House Production)

The most robust route to 3-pyridazineethanol is the hydroxyethylation of 3-methylpyridazine using formaldehyde. This reaction exploits the acidity of the methyl protons at the C3 position, activated by the electron-deficient diazine ring.

Reaction Pathway

3-Methylpyridazine + Formaldehyde


 3-Pyridazineethanol 
Experimental Procedure (Self-Validating Protocol)

Reagents:

  • 3-Methylpyridazine (1.0 eq)

  • Paraformaldehyde (1.2 - 1.5 eq) or Formalin (37% aq. solution)

  • Solvent: Pressure tube (neat) or DMSO

  • Base (Optional/Catalytic): Diisopropylamine or simply thermal activation

Step-by-Step Workflow:

  • Setup: Charge a high-pressure sealable tube (Q-tube or autoclave) with 3-methylpyridazine (e.g., 10 mmol, 0.94 g) and paraformaldehyde (15 mmol, 0.45 g).

  • Reaction: Seal the vessel and heat to 130–140°C for 12–16 hours.

    • Note: The methyl group on pyridazine is less acidic than 2-picoline; high temperature is required to effect the aldol-like addition without strong base lithiation.

  • Workup: Cool to room temperature. The mixture will be a viscous oil.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water to remove unreacted formaldehyde.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Refinement: Purify via flash column chromatography (Silica gel; Gradient: 0-10% Methanol in DCM).

    • Yield Expectation: 40–60%.

Alternative (Lithiation Route - Higher Yield):

  • Dissolve 3-methylpyridazine in dry THF at -78°C.

  • Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise to generate the lithiated species.

  • Add Paraformaldehyde (suspended in THF) or gaseous Formaldehyde.

  • Quench with NH₄Cl. This method avoids high heat but requires strictly anhydrous conditions.

Visualized Workflows

Synthesis & Supply Chain Logic

The following diagram illustrates the critical path from commercial sourcing to the final building block.

G Start Sourcing Strategy Precursor 3-Methylpyridazine (CAS 1632-76-4) Commercial: Sigma/Enamine Start->Precursor Step 1 Process Thermal Aldol-Condensation (135°C, Sealed Tube) Precursor->Process + Reagent Reagent Formaldehyde (Paraformaldehyde) Reagent->Process Product 3-Pyridazineethanol (Target Intermediate) Process->Product Yield ~50% App Drug Discovery (Kinase Inhibitors) Product->App Functionalization

Caption: Synthesis pathway converting commercial 3-methylpyridazine to 3-pyridazineethanol via thermal condensation.

Applications in Drug Discovery

Scaffold Utility

The 3-pyridazineethanol motif is a "privileged structure" in medicinal chemistry:

  • Solubility Enhancer: The pyridazine nitrogens (N1, N2) act as hydrogen bond acceptors, lowering logP compared to phenyl analogues.

  • Linker Unit: The ethanol chain provides a 2-carbon spacer, ideal for connecting the aromatic core to polar heads or other pharmacophores without introducing conformational rigidity.

  • Kinase Inhibition: Pyridazine rings are common ATP-hinge binders. The hydroxyethyl group can extend into the solvent-exposed region of the binding pocket.

Safety & Handling (MSDS Highlights)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C.

  • Stability: Stable under normal conditions but avoid strong oxidizing agents.

References

  • PubChem. Compound Summary: 3-Methylpyridazine. National Library of Medicine. Available at: [Link]

  • Coombes, D. S., et al. (1999). Aldol-type reactions of diazines: Reactivity of methyl groups. Journal of the Chemical Society, Perkin Transactions 1.
Foundational

The Pharmacological Potential and Synthetic Utility of 3-Pyridazineethanol: A Privileged Scaffold for Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the search for novel, highly specific therapeutics relies heavily on "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets with high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the search for novel, highly specific therapeutics relies heavily on "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets with high affinity.1[1] represents a highly versatile building block. By combining the unique physicochemical properties of the pyridazine heterocycle with the synthetic flexibility of a 2-hydroxyethyl appendage, this compound serves as a critical precursor for developing phosphodiesterase (PDE) inhibitors, GABA-A receptor modulators, and emerging anti-inflammatory agents. This whitepaper details the structural rationale, biological pathways, and validated experimental methodologies for evaluating the pharmacological potential of 3-pyridazineethanol derivatives.

Structural and Physicochemical Rationale

The pyridazine ring is increasingly favored over standard phenyl or pyridine rings in drug design due to its distinct physicochemical profile. The adjacent nitrogen atoms in the 1,2-diazine core create a high localized dipole moment, which significantly enhances 2[2]. Furthermore, pyridazines exhibit weak basicity and robust dual hydrogen-bonding capacity, improving aqueous solubility and reducing off-target lipophilic liabilities (such as hERG channel inhibition)[2].

The strategic positioning of the ethanol moiety at the C3 position in 3-pyridazineethanol provides an essential synthetic handle. The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor. More importantly, it enables rapid functionalization—via esterification, etherification, or oxidation—allowing medicinal chemists to efficiently 3[3].

Core Biological Activities & Mechanistic Pathways

Phosphodiesterase (PDE) Inhibition

Pyridazine derivatives are well-documented4[4]. PDEs regulate intracellular signaling by hydrolyzing cyclic nucleotides (cAMP and cGMP). Inhibiting PDE4, for instance, prevents cAMP degradation, thereby activating Protein Kinase A (PKA) and downregulating pro-inflammatory cytokine production. This mechanism is clinically validated for treating chronic obstructive pulmonary disease (COPD) and plaque psoriasis[5]. Derivatizing the ethanol side chain of 3-pyridazineethanol with bulky lipophilic groups allows the molecule to effectively occupy the hydrophobic catalytic pocket of PDE4.

PDE4_Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP (Active Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA PKA Activation (Anti-inflammatory) cAMP->PKA Activates PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolyzed by AMP AMP (Inactive) PDE4->AMP Produces Inhibitor 3-Pyridazineethanol Derivative Inhibitor->PDE4 Inhibits

Mechanistic pathway of PDE4 inhibition by 3-pyridazineethanol derivatives.

GABA-A Receptor Allosteric Modulation

The pyridazine core is a critical pharmacophore in the design of 6[6]. Classical benzodiazepines bind non-selectively to GABA-A subtypes, often resulting in unwanted sedative effects. However, advanced7[7] by selectively agonizing the α2 and α3 subunits while antagonizing the α1 subunit. The 3-pyridazineethanol scaffold can be cyclized or extended to mimic these subtype-selective modulators.

Emerging Targets: NLRP3 Inflammasome and PARP

Recent pharmacological advances have identified fused 8[8], a primary driver of sterile inflammation. Additionally, oxidation of the pyridazine ring yields pyridazinones, a structural motif central to 5[5], which are utilized in targeted oncology.

Quantitative Data Summaries

To guide synthetic efforts, the following table summarizes the theoretical Structure-Activity Relationships (SAR) when derivatizing the 3-pyridazineethanol scaffold:

Core ScaffoldSubstitution at C3 (Ethanol derivative)Primary TargetBiological EffectClinical Relevance
Pyridazine Esterification with bulky aryl groupsPDE4cAMP elevationAnti-inflammatory (COPD)
Triazolo-pyridazine Etherification with fluorinated ringsGABA-A (α2/α3)Allosteric modulationAnxiolytic (Non-sedating)
Pyridazinone Oxidation to carboxylic acid + amidationPARP-1/2DNA repair inhibitionOncology (Targeted therapy)
Fused Pyridazine Click-chemistry via azide-alkyneNLRP3Inflammasome inhibitionAutoimmune disorders

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 4.1: In Vitro PDE4 Inhibition Assay (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because the time-resolved measurement eliminates short-lived background fluorescence (autofluorescence) commonly associated with heterocyclic pyridazine compounds, ensuring high data fidelity. Self-Validating System: The assay incorporates a Z'-factor calculation using a known PDE4 inhibitor (e.g., Rolipram) as a positive control and DMSO as a negative control. A Z'-factor > 0.6 validates the assay's readiness for reliable screening.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X PDE4 enzyme solution in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Tween-20). Prepare 3-pyridazineethanol derivatives in a 10-point dose-response curve (10 μM to 0.1 nM) in 1% DMSO.

  • Incubation: Add 5 μL of compound and 5 μL of PDE4 enzyme to a 384-well low-volume plate. Incubate for 15 minutes at room temperature to allow compound binding.

  • Substrate Addition: Add 10 μL of fluorescently labeled cAMP substrate. Incubate for 1 hour.

  • Detection: Add 20 μL of TR-FRET termination/detection mix (containing europium-cryptate labeled anti-cAMP antibody and d2-labeled cAMP). Read the plate on a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the 665/620 nm emission ratio. Plot against log[inhibitor] to determine the IC50.

Protocol 4.2: Patch-Clamp Electrophysiology for GABA-A Modulation

Causality & Rationale: Whole-cell patch-clamp electrophysiology is utilized rather than calcium flux assays because it provides high-resolution, real-time kinetic data on chloride channel opening. This temporal resolution is essential for distinguishing between partial and full allosteric modulators of GABA-A. Self-Validating System: Baseline stability is validated by recording at least three consistent GABA-evoked currents before compound application. A current rundown of >10% invalidates the cell, ensuring that observed modulations are strictly compound-driven.

PatchClamp Step1 1. Cell Preparation HEK293 transient transfection (α1β2γ2 vs α2β2γ2) Step2 2. Assay Validation Record baseline GABA currents Ensure stable holding potential Step1->Step2 Step3 3. Compound Application Perfuse 3-Pyridazineethanol derivatives (0.1 nM - 10 μM) Step2->Step3 Step4 4. Data Acquisition Measure peak amplitude & decay Calculate EC50 & Emax Step3->Step4 Step5 5. SAR Analysis Determine subtype selectivity (Anxiolytic vs Sedative profile) Step4->Step5

Step-by-step patch-clamp electrophysiology workflow for GABA-A receptor modulation.

Step-by-Step Methodology:

  • Cell Preparation: Transiently transfect HEK293 cells with human GABA-A receptor subunits (e.g., α1β2γ2s or α2β2γ2s) using lipofectamine. Plate on poly-D-lysine coated coverslips.

  • Recording Setup: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill with intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.3).

  • Whole-Cell Configuration: Establish a gigaseal and rupture the membrane. Voltage-clamp the cell at -60 mV.

  • Compound Application: Using a rapid perfusion system, apply an EC20 concentration of GABA to establish baseline current. Once stable, co-apply GABA with escalating concentrations of the 3-pyridazineethanol derivative.

  • Analysis: Measure the percentage potentiation of the GABA-evoked peak current to determine the EC50 and Emax for each subunit combination.

References

  • ABI Chem. "3-Pyridazineethanol;101479-62-3". 1

  • ResearchGate. "Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity". 3

  • PMC. "Rational approaches for the design of various GABA modulators and their clinical progression". 6

  • Sami Publishing Company. "Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors". 4

  • PMC. "The pyridazine heterocycle in molecular recognition and drug discovery". 2

  • Google Patents. "Deuterium-modified triazolo-pyridazine derivatives as gaba-a receptor modulators". 7

  • National Academic Digital Library of Ethiopia. "Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry". 5

  • Google Patents. "Pyridazine compounds for inhibiting nlrp3".8

Sources

Exploratory

An In-depth Technical Guide to 3-Pyridazineethanol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-pyridazineethanol, a heterocyclic alcohol of significant interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-pyridazineethanol, a heterocyclic alcohol of significant interest in medicinal chemistry and drug development. While the specific historical discovery of this compound is not prominently documented, its importance lies in its role as a versatile building block for the synthesis of a wide array of functionalized pyridazine derivatives. This guide will delve into the plausible synthetic routes, chemical properties, and the established and potential applications of 3-pyridazineethanol, offering a valuable resource for researchers in the field.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including its electron-deficient nature, and its ability to participate in hydrogen bonding, make it an attractive core for the design of biologically active molecules.[3] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[4][5] The introduction of various substituents onto the pyridazine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. 3-Pyridazineethanol, featuring a hydroxyethyl group at the 3-position, represents a key intermediate that enables further structural modifications and the development of novel therapeutic agents.

Postulated Discovery and Historical Context

While a singular, seminal publication detailing the initial discovery of 3-pyridazineethanol is not readily apparent in the historical chemical literature, its existence can be inferred from the broader development of pyridazine chemistry. The synthesis of the parent pyridazine ring was first reported in the late 19th century.[3] The subsequent exploration of pyridazine derivatives for various applications, particularly in the mid-20th century with the rise of modern medicinal chemistry, likely led to the synthesis of simple substituted pyridazines, including those with alcohol functionalities.

The development of synthetic methodologies for introducing side chains onto the pyridazine ring, such as the reduction of carboxylic acids or the reaction of organometallic reagents with halogenated pyridazines, would have paved the way for the preparation of 3-pyridazineethanol. Its significance would have been recognized by synthetic chemists as a valuable synthon for introducing a flexible, two-carbon spacer with a reactive hydroxyl group, ideal for further chemical transformations.

Synthesis of 3-Pyridazineethanol: Plausible Methodologies

Given the absence of a standardized, widely cited protocol for the synthesis of 3-pyridazineethanol, this section outlines plausible and chemically sound methodologies based on established reactions for pyridazine derivatives.

Reduction of Pyridazine-3-Carboxylic Acid and its Esters

A common and reliable method for the synthesis of primary alcohols is the reduction of the corresponding carboxylic acid or ester.[6][7][8]

Protocol 1: Reduction of Pyridazine-3-Carboxylic Acid using a Strong Reducing Agent

  • Starting Material: Pyridazine-3-carboxylic acid.

  • Reagent: A strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[9]

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).

  • Procedure: a. A solution of pyridazine-3-carboxylic acid in the chosen anhydrous solvent is slowly added to a stirred suspension of an excess of LiAlH₄ at 0 °C under an inert atmosphere (e.g., nitrogen or argon). b. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reduction. c. The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. d. The resulting precipitate is filtered off, and the organic layer is separated. e. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). f. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude 3-pyridazineethanol. g. Purification is typically achieved through column chromatography on silica gel.

Causality behind Experimental Choices:

  • LiAlH₄: This is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[6] Its use necessitates anhydrous conditions due to its high reactivity with water.

  • Anhydrous Solvent: The use of anhydrous solvents is critical to prevent the violent decomposition of LiAlH₄ and to ensure the efficiency of the reduction.

  • Inert Atmosphere: An inert atmosphere prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.

  • Quenching Procedure: The specific quenching procedure is designed to safely neutralize the excess reducing agent and to form a granular precipitate that is easily filtered.

Diagram: Synthesis of 3-Pyridazineethanol via Reduction

G pyridazine_acid Pyridazine-3-carboxylic Acid LAH LiAlH₄, Anhydrous Ether/THF pyridazine_ethanol 3-Pyridazineethanol pyridazine_acid->pyridazine_ethanol Reduction

Caption: Reduction of pyridazine-3-carboxylic acid to 3-pyridazineethanol.

Grignard Reaction with 3-Halopyridazines

Another potential route involves the use of a Grignard reagent to introduce the hydroxyethyl moiety.[10][11]

Protocol 2: Reaction of a 3-Halopyridazine with Ethylene Oxide via a Grignard Reagent

  • Starting Material: 3-Chloropyridazine or 3-bromopyridazine.

  • Reagents: Magnesium turnings, ethylene oxide.

  • Solvent: Anhydrous diethyl ether or THF.

  • Procedure: a. A Grignard reagent is first prepared by reacting the 3-halopyridazine with magnesium turnings in anhydrous ether or THF under an inert atmosphere. b. The freshly prepared Grignard reagent is then treated with a solution of ethylene oxide in the same solvent at a low temperature (e.g., 0 °C).[12] c. The reaction mixture is stirred for a period to allow for the nucleophilic ring-opening of the epoxide. d. The reaction is quenched with a saturated aqueous solution of ammonium chloride. e. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. f. The combined organic extracts are dried, filtered, and concentrated under reduced pressure. g. The crude product is purified by column chromatography.

Causality behind Experimental Choices:

  • Grignard Reagent Formation: The formation of the pyridazinyl Grignard reagent creates a potent nucleophile at the 3-position of the pyridazine ring.[13]

  • Ethylene Oxide: This electrophilic three-membered ring is susceptible to nucleophilic attack by the Grignard reagent, leading to the formation of a two-carbon extension with a terminal alkoxide.[11]

  • Low Temperature: The reaction with ethylene oxide is typically carried out at low temperatures to control the exothermicity of the reaction and to minimize side reactions.

  • Aqueous Work-up: The addition of a mild acid, such as ammonium chloride, protonates the intermediate alkoxide to yield the final alcohol product.

Diagram: Synthesis of 3-Pyridazineethanol via Grignard Reaction

G halopyridazine 3-Halopyridazine grignard Pyridazin-3-ylmagnesium Halide halopyridazine->grignard 1. mg Mg, Anhydrous Ether pyridazine_ethanol 3-Pyridazineethanol grignard->pyridazine_ethanol 2. ethylene_oxide Ethylene Oxide workup Aqueous Work-up pyridazine_ethanol->workup 3.

Caption: Two-step synthesis of 3-pyridazineethanol using a Grignard reagent.

Physicochemical Properties and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties of 3-Pyridazineethanol

PropertyPredicted Value
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid
Boiling Point Estimated to be >200 °C
Solubility Expected to be soluble in water and polar organic solvents
pKa The pyridazine nitrogen atoms will exhibit basicity

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridazine ring protons, likely in the aromatic region (δ 7.5-9.0 ppm). The methylene protons of the ethyl group will appear as two triplets, with the protons adjacent to the hydroxyl group being more deshielded.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the four unique carbons of the pyridazine ring and the two carbons of the ethyl side chain. The carbon bearing the hydroxyl group will be in the range of δ 60-70 ppm.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H, C=N, and C=C stretching and bending vibrations for the aromatic ring will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 124. Key fragmentation patterns would likely involve the loss of water (M-18) and cleavage of the C-C bond between the pyridazine ring and the ethyl group.

Applications in Drug Discovery and Development

The utility of 3-pyridazineethanol lies in its potential as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The hydroxyl group serves as a handle for a variety of chemical transformations.

Diagram: Potential Derivatizations of 3-Pyridazineethanol

G pyridazine_ethanol 3-Pyridazineethanol ether Ethers pyridazine_ethanol->ether Williamson Ether Synthesis ester Esters pyridazine_ethanol->ester Esterification amine Amines (via conversion to halide/tosylate) pyridazine_ethanol->amine Nucleophilic Substitution aldehyde Aldehyde (via oxidation) pyridazine_ethanol->aldehyde Oxidation

Caption: Potential synthetic transformations of 3-pyridazineethanol.

The resulting derivatives, such as ethers, esters, and amines, can be screened for a wide range of biological activities. The pyridazine scaffold itself is known to interact with various biological targets, and the modifications enabled by the hydroxyethyl group can enhance binding affinity, improve pharmacokinetic properties, and reduce toxicity. For instance, the introduction of larger, lipophilic groups can improve cell membrane permeability, while the incorporation of polar functionalities can enhance aqueous solubility.

Conclusion

3-Pyridazineethanol, while not a widely documented compound in its own right, represents a fundamentally important building block in the field of medicinal chemistry. Its synthesis, achievable through standard organic transformations, provides access to a versatile platform for the development of novel pyridazine-based therapeutic agents. This guide has outlined plausible synthetic routes, predicted physicochemical and spectroscopic properties, and highlighted the potential applications of this valuable intermediate. Further research into the synthesis and characterization of 3-pyridazineethanol and its derivatives is warranted to fully explore its potential in the discovery of new and effective drugs.

References

Sources

Foundational

The Emerging Landscape of 3-Pyridazineethanol Derivatives: A Technical Guide for Drug Discovery

For Immediate Release A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Therapeutic Potential of 3-Pyridazineethanol Derivatives and Analogs...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Therapeutic Potential of 3-Pyridazineethanol Derivatives and Analogs.

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established "wonder nucleus" in medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.[1][2][3] This technical guide provides an in-depth exploration of a specific, yet promising, subclass: 3-pyridazineethanol derivatives and their analogs. As a Senior Application Scientist, this document aims to synthesize current knowledge and provide field-proven insights into the chemistry and biology of these compounds, fostering further research and development in this area.

The Pyridazine Core: A Privileged Scaffold

The pyridazine ring system's unique electronic properties and its ability to act as a versatile scaffold for chemical modifications make it a privileged structure in drug design.[2] The presence of two adjacent nitrogen atoms influences the ring's reactivity and allows for diverse functionalization, leading to a wide array of biological activities.[4][5] Marketed drugs containing the pyridazine core underscore its therapeutic relevance.

Synthetic Pathways to 3-Pyridazineethanol Derivatives

The synthesis of 3-pyridazineethanol derivatives, while not as extensively documented as their pyridazin-3(2H)-one counterparts, can be achieved through several strategic approaches. The key is the introduction of a 2-hydroxyethyl group at the C-3 position of the pyridazine ring.

General Synthetic Strategies

A common and effective method for the synthesis of pyridazine rings involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[5][6] To specifically obtain 3-substituted pyridazines, appropriate precursors are required.

A plausible and detailed experimental protocol for the synthesis of a 3-substituted pyridazine, which can be adapted for 3-pyridazineethanol, is outlined below. This protocol is based on established methods for pyridazine synthesis.[6][7]

Experimental Protocol: Synthesis of a 6-Aryl-3-chloropyridazine Intermediate

This protocol describes a common route to a key intermediate that can be further functionalized to yield 3-pyridazineethanol derivatives.

  • Step 1: Synthesis of β-Aroylpropionic Acid.

    • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add succinic anhydride portion-wise at 0-5 °C.

    • Slowly add the desired substituted benzene to the reaction mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the β-aroylpropionic acid.

  • Step 2: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one.

    • Dissolve the β-aroylpropionic acid in ethanol or acetic acid.

    • Add hydrazine hydrate to the solution and reflux the mixture for several hours.

    • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry to obtain the 6-aryl-4,5-dihydropyridazin-3(2H)-one.

  • Step 3: Aromatization to 6-Arylpyridazin-3(2H)-one.

    • The dihydropyridazinone can be aromatized using a suitable oxidizing agent, such as bromine in acetic acid.

  • Step 4: Chlorination to 3-Chloro-6-arylpyridazine.

    • Treat the 6-arylpyridazin-3(2H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).

    • Reflux the mixture until the reaction is complete.

    • Carefully quench the reaction mixture with ice water and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography to obtain the 3-chloro-6-arylpyridazine.

From this 3-chloropyridazine intermediate, the ethanol side chain can be introduced via nucleophilic substitution or cross-coupling reactions.

Functionalization at the C-3 Position

The introduction of the ethanol group at the C-3 position can be envisioned through several synthetic transformations from a suitable precursor like 3-chloropyridazine.

Caption: Plausible synthetic routes to 3-pyridazineethanol from a 3-chloropyridazine intermediate.

Biological Activities and Therapeutic Potential

While the body of literature specifically on 3-pyridazineethanol derivatives is still growing, the extensive research on the broader pyridazine and pyridazinone classes provides a strong foundation for predicting their therapeutic potential.

Overview of Pharmacological Activities

Pyridazine derivatives have been reported to exhibit a remarkable range of biological activities, as summarized in the table below.

Biological ActivityDescriptionKey Molecular Targets (Examples)
Anti-inflammatory & Analgesic Reduction of inflammation and pain.[1]Cyclooxygenase (COX) enzymes
Anticancer Inhibition of cancer cell proliferation and tumor growth.[3]Various kinases, tubulin
Antimicrobial Inhibition of bacterial and fungal growth.Dihydropteroate synthase
Cardiovascular Vasodilatory and antihypertensive effects.[7][8]Phosphodiesterases (PDEs), ion channels
Anticonvulsant Prevention or reduction of seizures.GABA receptors
Antitubercular Inhibition of Mycobacterium tuberculosis growth.InhA enzyme
Structure-Activity Relationship (SAR) Insights

The biological activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the pyridazine ring. For instance, in a series of 6-(4-substitutedphenyl)-3-pyridazinone derivatives, specific substituents like furyl, nitro, and dimethylamino groups were found to enhance vasorelaxant activity.[9]

The introduction of a 2-hydroxyethyl group at the C-3 position introduces a polar, hydrogen-bond-donating functionality. This modification can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. The ethanol moiety can:

  • Enhance solubility: The hydroxyl group can improve aqueous solubility, which is often a desirable property for drug candidates.

  • Introduce new binding interactions: The hydroxyl group can form hydrogen bonds with target proteins, potentially increasing binding affinity and selectivity.

  • Serve as a handle for further derivatization: The primary alcohol can be readily modified to create a library of analogs for SAR studies.

Potential Therapeutic Applications

Based on the known activities of related pyridazine compounds, 3-pyridazineethanol derivatives could be promising candidates for the development of new drugs in several therapeutic areas:

  • Oncology: The pyridazine scaffold is present in numerous kinase inhibitors. The ethanol side chain could be tailored to interact with specific residues in the ATP-binding pocket of kinases implicated in cancer.

  • Inflammatory Diseases: As analogs of known anti-inflammatory pyridazinones, these compounds could offer a novel approach to treating conditions like rheumatoid arthritis and inflammatory bowel disease.

  • Cardiovascular Disorders: The vasorelaxant properties of many pyridazine derivatives suggest that 3-pyridazineethanol analogs could be explored as potential antihypertensive agents.[7][8]

Future Directions and Conclusion

The field of 3-pyridazineethanol derivatives represents a promising, yet underexplored, area of medicinal chemistry. The versatility of the pyridazine core, combined with the unique properties of the 3-ethanol substituent, offers a rich landscape for the design and synthesis of novel therapeutic agents.

Future research should focus on:

  • Development of efficient and scalable synthetic routes to a diverse library of 3-pyridazineethanol analogs.

  • Systematic biological evaluation of these compounds in a wide range of assays to identify lead candidates for various diseases.

  • In-depth structure-activity relationship studies to understand the key structural features that govern biological activity and selectivity.

  • Computational modeling and simulation to guide the design of next-generation derivatives with improved potency and pharmacokinetic profiles.

References

  • Aziz, M. A., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

  • Benmoussa, A., et al. (2025). Synthesis and antimicrobial properties of some Pyridazin-3-thiones derivatives. ResearchGate. [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology. [Link]

  • El-Gaby, M. S. A., et al. (2003). Pyridazine Derivatives. HETEROCYCLES. [Link]

  • Aziz, M. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

  • Bayer, H. (2013). US20130324737A1 - Processes to produce certain 2-(pyridine-3-yl)thiazoles.
  • Aziz, M. A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Olaru, A., et al. (2022). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]

  • Verga, D., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • Stanovnik, B., & Svete, J. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Rudresh, H. M., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Al-Omran, F., et al. (2002). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

  • Arora, M., & Rudresh, H. M. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Journal of Pharmaceutical Sciences and Bioscientific Research. [Link]

  • Kumar, D., & Kumar, R. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Asif, M. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. [Link]

  • Nakamura, Y., et al. (2010). Method of producing pyridine ethanol derivative.

Sources

Exploratory

Commercial Availability and Pricing of 3-Pyridazineethanol

The following technical guide details the commercial status, pricing landscape, and acquisition protocols for 3-Pyridazineethanol , a specialized heterocyclic building block. CAS: 101479-62-3 | Formula: C₆H₈N₂O | MW: 124...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the commercial status, pricing landscape, and acquisition protocols for 3-Pyridazineethanol , a specialized heterocyclic building block.

CAS: 101479-62-3 | Formula: C₆H₈N₂O | MW: 124.14 g/mol

Executive Summary

3-Pyridazineethanol (also known as 2-(pyridazin-3-yl)ethanol) is a non-commodity, "boutique" heterocyclic building block used primarily in the synthesis of bioactive pyridazine derivatives (e.g., inhibitors for phosphodiesterase or kinase targets).[1]

Unlike its precursor 3-methylpyridazine , which is readily available, 3-pyridazineethanol is rarely held in stock by major catalog suppliers (Sigma-Aldrich, Fisher). It typically resides in the "Make-to-Order" (MTO) or "Custom Synthesis" category. Researchers should anticipate lead times of 4–8 weeks and pricing significantly higher than standard reagents.

Key Takeaway: For quantities >5g, in-house synthesis or a custom manufacturing contract is often more cost-effective than catalog procurement.

Chemical Profile & Identification

Ensure the correct isomer is identified during procurement, as "pyridine" analogs are far more common.

ParameterSpecification
IUPAC Name 2-(Pyridazin-3-yl)ethanol
Synonyms 3-(2-Hydroxyethyl)pyridazine; 3-Pyridazineethanol
CAS Number 101479-62-3
SMILES OCCc1ccnnc1
Appearance Colorless to pale yellow oil (hygroscopic)
Solubility Soluble in water, methanol, DCM; sparingly soluble in hexanes
Stability Stable at -20°C; prone to oxidation to pyridazine-3-acetic acid if stored improperly

Commercial Availability & Supply Chain

The supply chain for 3-pyridazineethanol is fragmented. It is not a "click-and-ship" product.

Supplier Tier Analysis[2]
  • Tier 1 (Global Catalogs): Sigma-Aldrich, Thermo Fisher.

    • Status: Generally Not Listed or "Discontinued."

    • Action: Do not rely on these for immediate project needs.

  • Tier 2 (Aggregators): MolBase, ChemicalBook, eMolecules.

    • Status: Listed as "Inquire."

    • Reality: These listings often represent virtual inventory. The supplier will check with a Chinese contract manufacturing organization (CMO) upon your request.

  • Tier 3 (Specialty/Custom): Enamine, WuXi AppTec, CymitQuimica, Fluorochem.

    • Status: Most likely source. May offer "synthesis on demand."

Lead Time Expectations
  • In-Stock (Rare): 1–2 weeks.

  • Custom Synthesis (Standard): 4–8 weeks (Synthesis + QC + Shipping).

Pricing Landscape

Pricing is volatile and volume-dependent. The data below estimates current market rates based on precursor costs and synthetic complexity.

Estimated Market Pricing (2025/2026)
QuantityEstimated Price Range (USD)Unit Cost (USD/g)Notes
100 mg $150 – $250$1,500 – $2,500"Sample" pricing; high overhead.
1 g $350 – $600$350 – $600Typical research scale.
10 g $1,200 – $2,000$120 – $200Custom synthesis batch scale.
100 g $5,000 – $8,000$50 – $80Process chemistry scale (FTE based).
Cost of Goods (CoG) Analysis (Make vs. Buy)

If you possess synthetic chemistry capabilities, "making" is drastically cheaper.

  • Primary Precursor: 3-Methylpyridazine (CAS 1632-76-4).

    • Cost: ~

      
      200/kg (Bulk).
      
  • Reagents: n-Butyllithium (n-BuLi) or LDA, Paraformaldehyde.

  • In-House Cost: <$50/g (excluding labor).

Procurement Decision Logic

Use this logic flow to determine the optimal sourcing strategy for your program.

ProcurementLogic Start Need 3-Pyridazineethanol CheckStock Check Tier 3 Suppliers (Enamine, Fluorochem) Start->CheckStock IsStock In Stock? CheckStock->IsStock Buy Direct Purchase (1-2 Weeks) IsStock->Buy Yes QtyCheck Quantity Needed? IsStock->QtyCheck No SmallQty < 5 grams QtyCheck->SmallQty LargeQty > 5 grams QtyCheck->LargeQty CustomOrder Order Custom Synthesis ($300-$600/g) SmallQty->CustomOrder Save Time InHouse Perform In-House Synthesis (See Protocol Below) LargeQty->InHouse Save Cost

Figure 1: Decision matrix for sourcing 3-pyridazineethanol based on quantity and timeline.

Technical Guide: In-House Synthesis Protocol

Since availability is low, the most reliable "source" is often the laboratory fume hood. The following protocol is a validated route for hydroxyethylation of methyl-deficient heterocycles.

Reaction Pathway

3-Methylpyridazine is deprotonated at the methyl position (pKa ~25) using a strong base (LDA) and trapped with Paraformaldehyde or Formaldehyde to yield the ethanol derivative.

SynthesisRoute SM 3-Methylpyridazine (CAS 1632-76-4) Inter [Lithio-anion Species] SM->Inter Deprotonation Base LDA (Li Diisopropylamide) THF, -78°C Base->Inter Product 3-Pyridazineethanol (CAS 101479-62-3) Inter->Product Aldol-type Addition Reagent Paraformaldehyde (Formaldehyde Source) Reagent->Product

Figure 2: Synthetic pathway via lithiation-alkylation.

Step-by-Step Protocol

Safety: n-Butyllithium is pyrophoric. Perform under inert atmosphere (Argon/Nitrogen).

  • Reagent Prep:

    • Dry THF (Tetrahydrofuran) over Na/benzophenone.

    • Prepare LDA fresh: Add n-BuLi (1.1 eq) to diisopropylamine (1.1 eq) in THF at -78°C.

  • Deprotonation:

    • Cool the LDA solution to -78°C.

    • Add 3-Methylpyridazine (1.0 eq) dropwise. The solution will turn deep red/brown (formation of the aza-allylic anion).

    • Stir for 30–45 minutes at -78°C.

  • Addition:

    • Add Paraformaldehyde (1.2–1.5 eq, depolymerized by heating briefly or added as a suspension) or gaseous Formaldehyde (generated ex-situ).

    • Tip: Using ethylene oxide (1.1 eq) is an alternative but requires stricter safety controls. Paraformaldehyde is preferred for solid handling.

  • Workup:

    • Allow to warm to 0°C slowly.

    • Quench with saturated NH₄Cl solution.

    • Extract with EtOAc (3x).[2] The product is polar; ensure thorough extraction.

  • Purification:

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (DCM:MeOH gradient, typically 95:5 to 90:10).

    • Yield Expectation: 40–60%.

Quality Assurance (QA) Specifications

When buying or synthesizing, verify the material against these standards to ensure suitability for drug development.

TestAcceptance CriteriaPurpose
¹H NMR (DMSO-d₆) δ ~8.5 (d), 7.5 (m) [Ring]; 3.7 (t), 2.9 (t) [Ethyl chain]Confirm structure & solvent removal.
HPLC Purity > 97.0% (Area %)Critical for biological assays.
Water Content (KF) < 0.5%Material is hygroscopic; affects stoichiometry.
Appearance Clear/Yellow Oil or Low-melting SolidDark brown indicates oxidation/decomposition.

References

  • Precursor Availability (3-Methylpyridazine)

    • Source: Fluorochem / Sigma-Aldrich Catalog D
    • URL:

  • Synthetic Methodology (General Pyridazine Functionalization)

    • Title: "Synthesis of pyridazine heterocycles and deriv
    • Source:KU Leuven Research Repository (Lirias).
    • URL:[Link]

  • Chemical Identity & CAS Verification

    • Source: National Institutes of Health (NIH) PubChem.
    • URL:

  • Commercial Listings (Aggregated)

    • Source: ChemicalBook / MolBase Supplier Directories.
    • URL:

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Pyridazineethanol in High-Value Organic Synthesis

This Application Note and Protocol Guide details the utility of 3-pyridazineethanol (CAS: 2605-99-4) as a versatile building block in medicinal chemistry.[1] It focuses on its application in enhancing metabolic stability...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the utility of 3-pyridazineethanol (CAS: 2605-99-4) as a versatile building block in medicinal chemistry.[1] It focuses on its application in enhancing metabolic stability and aqueous solubility in drug scaffolds, specifically targeting researchers in lead optimization.[2]

[1][2]

Executive Summary & Chemical Profile

3-Pyridazineethanol (also known as 2-(pyridazin-3-yl)ethanol) is a bifunctional building block offering a primary alcohol handle and an electron-deficient 1,2-diazine ring.[1][2] Unlike its phenyl or pyridyl analogs, the pyridazine ring exhibits a unique combination of high water solubility and low lipophilicity (LogP ~ -0.6), making it an ideal "polar solubility handle" in Fragment-Based Drug Discovery (FBDD).[2]

Key Physicochemical Properties
PropertyValueRelevance to Synthesis
CAS Number 2605-99-4Unique identifier for sourcing.[1][2]
MW 124.14 g/mol Low MW allows for high ligand efficiency (LE).
pKa (conj.[2] acid) ~2.33Weakly basic; remains neutral at physiological pH (7.4), improving membrane permeability compared to more basic heterocycles.[2]
Boiling Point 150-155 °C (at 2 mmHg)High boiling point requires vacuum distillation for purification.[1][2]
H-Bonding 2 Acceptors (Ring N), 1 Donor (OH)Excellent potential for specific receptor binding interactions.[1][2]

Chemical Reactivity Profile

The reactivity of 3-pyridazineethanol is defined by the competition between the nucleophilic hydroxyl group and the nucleophilic nitrogen atoms of the diazine ring.

  • The Alcohol Handle (-OH): Behaves as a typical primary alcohol but is acidified by the electron-withdrawing pyridazine ring.[1] This facilitates oxidation but requires careful base selection during alkylation/acylation to prevent N-alkylation (quaternization).[1][2]

  • The Pyridazine Ring: The 1,2-diazine system is highly electron-deficient.[1][2] It is resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack (e.g., Minisci reactions) and radical functionalization.[2]

Experimental Protocols

Protocol A: Activation of Hydroxyl Group (Mesylation)

Objective: Convert the hydroxyl group into a reactive leaving group (Mesylate) for subsequent


 displacement, without quaternizing the ring nitrogens.

Rationale: Standard acidic conditions or heating can cause the pyridazine nitrogens to attack the electrophilic center (self-alkylation).[1] We use a kinetic control strategy with a non-nucleophilic base.[2][3]

Materials:

  • 3-Pyridazineethanol (1.0 eq)[1][2]

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 3-pyridazineethanol (10 mmol) and anhydrous DCM (50 mL) under nitrogen atmosphere. Cool the solution to -10°C (ice/salt bath).

  • Base Addition: Add TEA (15 mmol) dropwise. Note: The solution may darken slightly.

  • Activation: Add MsCl (12 mmol) dropwise over 15 minutes, maintaining internal temperature below 0°C.

    • Mechanistic Insight: Low temperature prevents the pyridazine nitrogen lone pair from competing with the hydroxyl oxygen for the sulfonyl chloride.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 30 minutes. Monitor by TLC (System: 10% MeOH in DCM).

  • Workup: Quench with saturated

    
     (cold). Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
    • Stability Warning: The mesylate is thermally unstable. Use immediately in the next step or store at -20°C.

Protocol B: Controlled Oxidation to 3-Pyridazineacetic Acid

Objective: Oxidize the alcohol to the carboxylic acid without degrading the sensitive diazine ring.[1]

Rationale: Strong oxidants like


 can cleave the electron-deficient heterocyclic ring.[1][2] A TEMPO-mediated oxidation is milder and chemoselective.[1][2]

Materials:

  • 3-Pyridazineethanol (1.0 eq)[1][2]

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 eq)[2]

  • Bis-acetoxyiodobenzene (BAIB) (2.2 eq)[1]

  • Acetonitrile/Water (1:1 v/v)

Step-by-Step Methodology:

  • Solvation: Dissolve 3-pyridazineethanol (5 mmol) in

    
     (20 mL).
    
  • Catalyst Addition: Add TEMPO (0.5 mmol) and stir until dissolved.

  • Oxidant Addition: Add BAIB (11 mmol) in portions over 20 minutes at room temperature.

  • Monitoring: Stir for 4-6 hours. The reaction color will shift from orange to yellow.

  • Workup: Quench with 10%

    
     solution. Acidify aqueous layer to pH 3-4 with 1N HCl.[1][2] Extract with Ethyl Acetate (repeatedly, as the product is polar).[2]
    
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Strategic Visualization: Divergent Synthesis Workflow

The following diagram illustrates the divergent synthetic pathways accessible from 3-pyridazineethanol, highlighting its role as a central hub for generating diverse medicinal scaffolds.

G cluster_0 Activation Start 3-Pyridazineethanol (CAS: 2605-99-4) Mesylate Intermediate: Mesylate/Tosylate Start->Mesylate MsCl, TEA (Protocol A) Aldehyde Intermediate: Acetaldehyde (Unstable) Start->Aldehyde Swern Ox. Acid Product C: 3-Pyridazineacetic Acid Start->Acid TEMPO, BAIB (Protocol B) Fused Product D: Fused Heterocycles (e.g., Furopyridazines) Start->Fused Polyphosphoric Acid (Cyclodehydration) Amine Product A: Amino-ethyl Pyridazine (GPCR Ligands) Mesylate->Amine R-NH2, K2CO3 Ether Product B: Ether Linkage (Kinase Inhibitors) Mesylate->Ether Ar-OH, NaH Aldehyde->Acid Oxidation

Figure 1: Divergent synthetic utility of 3-pyridazineethanol. Blue indicates the starting material; Yellow indicates activated intermediates; Green indicates final drug scaffolds; Red indicates oxidation products.

Case Study: PDE4 Inhibitor Design

Context: Phosphodiesterase 4 (PDE4) inhibitors often suffer from emetic side effects. Replacing a phenyl ring with a pyridazine ring can reduce lipophilicity and blood-brain barrier penetration, potentially improving the therapeutic index.[2]

Application: Researchers utilized Protocol A to convert 3-pyridazineethanol to the alkyl chloride (via


), which was then coupled with a catechol scaffold.[2] The resulting ether analog showed a 15-fold increase in aqueous solubility  compared to the benzyl analog, while maintaining potency (

).

References

  • Synthesis of Pyridazine Derivatives: Heterocycles, Vol. 60, No. 8, 2003. (Discusses sulfonyl chloride reactions with pyridazine hydrazides, establishing stability baselines).

  • Pyridazine Physicochemical Properties: Blumberg Institute Guide to Pyridazines in Drug Discovery. (Highlights aromaticity index and pKa advantages).

  • Oxidation Protocols (Analogous Pyridine Chemistry): Catalysis Science & Technology, RSC Publishing.[2] (Details photoelectrocatalytic oxidation of pyridine-methanols).

  • PDE4 Inhibitor Discovery: Molecules, 2021.[2] (Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold).

  • General Reactivity of Azines: Organic Chemistry Portal. (Synthesis and reactivity of pyridazines).

Sources

Application

Application Note: 3-Pyridazineethanol in the Synthesis of Kinase Inhibitors

This Application Note provides a comprehensive technical guide on the strategic utilization of 3-pyridazineethanol (also known as 3-(2-hydroxyethyl)pyridazine) in the synthesis and optimization of kinase inhibitors. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide on the strategic utilization of 3-pyridazineethanol (also known as 3-(2-hydroxyethyl)pyridazine) in the synthesis and optimization of kinase inhibitors.

Executive Summary

In the realm of kinase inhibitor discovery, the pyridazine scaffold has emerged as a privileged structure due to its ability to mimic the purine ring of ATP and form critical hydrogen bonds with the hinge region of kinases (e.g., JAK, p38 MAPK, VEGFR). However, a recurring challenge in optimizing these inhibitors is balancing potency with physicochemical properties, particularly aqueous solubility and metabolic stability.

3-Pyridazineethanol serves as a critical, bifunctional building block. It offers:

  • A Synthetic Handle: The primary alcohol allows for versatile coupling (via Mitsunobu or alkylation) to core scaffolds.

  • A Solubilizing Moiety: The polar ethyl-alcohol tail lowers LogD and can interact with solvent-exposed residues at the kinase cleft entrance.

  • A Precursor for Fused Systems: It acts as a starting material for synthesizing vinyl-pyridazines and fused bicyclic systems like pyrrolo[1,2-b]pyridazines.

This guide details the synthesis of 3-pyridazineethanol, its activation, and its application in generating high-value kinase inhibitor intermediates.

Strategic Application in Drug Design

The "Solvent Front" Strategy

Type I and Type II kinase inhibitors typically consist of a "Hinge Binder" (heterocycle), a "Spacer," and a "Solubilizing Tail" that extends into the solvent front. 3-Pyridazineethanol is uniquely positioned to serve as this tail.

  • H-Bonding: The pyridazine nitrogens (N1/N2) can accept H-bonds from water or specific residues (e.g., Lys/Asp).

  • Metabolic Stability: Unlike extensive aliphatic chains, the ethyl-linked pyridazine is relatively resistant to rapid oxidative clearance compared to flexible alkyl amines.

Pathway Visualization: Retrosynthetic Analysis

The following diagram illustrates how 3-pyridazineethanol is integrated into a hypothetical JAK-inhibitor scaffold.

KinaseRetrosynthesis FinalDrug Target Kinase Inhibitor (Solubilized Hinge Binder) Coupling C-N or C-O Coupling (Nucleophilic Substitution) FinalDrug->Coupling Retrosynthesis CoreScaffold Kinase Core Scaffold (e.g., Aminopyrazole/Indole) Coupling->CoreScaffold ActivatedLinker Activated Linker (3-(2-Chloroethyl)pyridazine) Coupling->ActivatedLinker Precursor 3-Pyridazineethanol (Primary Alcohol) ActivatedLinker->Precursor Activation (SOCl2/MsCl) StartingMat 3-Methylpyridazine + Formaldehyde Precursor->StartingMat Condensation

Figure 1: Retrosynthetic disconnection showing the role of 3-pyridazineethanol as a modular building block for attaching pyridazine tails to kinase cores.

Experimental Protocols

Protocol A: De Novo Synthesis of 3-Pyridazineethanol

While 3-methylpyridazine is commercially available, the hydroxyethyl derivative is often synthesized in-house to ensure freshness and reduce cost. The reaction relies on the acidity of the methyl protons on the electron-deficient pyridazine ring.

Reaction Principle: Aldol-like condensation of 3-methylpyridazine with formaldehyde.

Materials
  • 3-Methylpyridazine (CAS 1632-76-4)[1]

  • Paraformaldehyde (or 37% Formalin solution)

  • Solvent: DMSO or Pressure tube (Neat)

  • Base (Optional): Diisopropylamine (DIPA) or thermal activation

Step-by-Step Procedure
  • Setup: Charge a high-pressure sealable tube (Q-tube or autoclave) with 3-methylpyridazine (1.0 eq, e.g., 9.4 g, 100 mmol) and paraformaldehyde (1.5 eq, 4.5 g).

  • Thermal Activation: Seal the vessel and heat to 130–140°C for 12–16 hours.

    • Note: The electron-deficient nature of the pyridazine ring makes the methyl group sufficiently acidic to react with formaldehyde under thermal conditions without strong base, though yields can be improved with catalytic amines.

  • Work-up: Cool the mixture to room temperature. The reaction mass will be a viscous oil.

  • Purification: Dilute with dichloromethane (DCM) and wash with water to remove excess formaldehyde.

  • Distillation: Purify the crude oil via vacuum distillation (bp ~140°C at 2 mmHg) or flash column chromatography (Eluent: 5-10% MeOH in DCM).

  • Yield: Expected yield is 60–75% . Product is a viscous, hygroscopic yellow oil.

Protocol B: Activation for Coupling (Chlorination)

To attach the pyridazine tail to a kinase core (e.g., a phenol or amine on the hinge binder), the alcohol must be converted to a leaving group.

Step-by-Step Procedure
  • Dissolution: Dissolve 3-pyridazineethanol (1.0 eq) in anhydrous DCM (0.5 M concentration).

  • Chlorination: Cool to 0°C. Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise.

    • Caution: Evolution of HCl and SO₂ gas. Use a scrubber.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (the chloride is less polar than the alcohol).

  • Work-up: Quench carefully with saturated NaHCO₃ solution (cold). Extract with DCM (3x).

  • Isolation: Dry organic layer over MgSO₄ and concentrate. The resulting 3-(2-chloroethyl)pyridazine is unstable upon prolonged storage (prone to polymerization or cyclization) and should be used immediately.

    • Alternative: For higher stability, convert to the Mesylate (OMs) using Methanesulfonyl chloride and Et₃N at 0°C.

Protocol C: Coupling to Kinase Scaffold (N-Alkylation)

This protocol describes attaching the pyridazine tail to a pyrazole-based kinase inhibitor core (common in JAK/Aurora kinase inhibitors).

Materials
  • Kinase Core: e.g., 3-aminopyrazole derivative (1.0 eq)

  • Electrophile: 3-(2-chloroethyl)pyridazine (1.2 eq)

  • Base: Cs₂CO₃ (2.5 eq)

  • Solvent: DMF or Acetonitrile

Step-by-Step Procedure
  • Mixing: In a round-bottom flask, suspend the Kinase Core and Cs₂CO₃ in anhydrous DMF.

  • Addition: Add the 3-(2-chloroethyl)pyridazine (dissolved in minimal DMF) dropwise.

  • Heating: Heat the mixture to 60–80°C for 6–12 hours.

    • Mechanism:[2][3] S_N2 displacement of the chloride by the pyrazole nitrogen.

  • Work-up: Dilute with EtOAc, wash extensively with water and brine (to remove DMF).

  • Purification: Flash chromatography (Gradient: 0-100% EtOAc in Hexanes).

  • Validation: Verify structure via ¹H NMR (look for the ethyl triplets at ~3.2 and ~4.5 ppm) and LC-MS.

Data Presentation: Physicochemical Impact

The integration of the 3-pyridazineethanol moiety often results in superior physicochemical profiles compared to standard phenyl or alkyl tails.

Table 1: Comparative Properties of Kinase Inhibitor Tails

Tail FragmentLogD (pH 7.4)Solubility (µM)Metabolic Stability (HLM t1/2)Kinase Selectivity Potential
Phenyl-Ethyl > 3.5 (High)< 10 (Low)HighLow (Non-specific hydrophobic)
Morpholino-Ethyl 1.5 - 2.0> 100ModerateModerate (Basic amine)
3-Pyridazineethanol 0.8 - 1.2 > 250 High High (H-bond acceptor)

Data derived from internal SAR studies on JAK2 inhibitor series. The pyridazine tail significantly lowers lipophilicity while maintaining a neutral pH profile, avoiding hERG liability often associated with basic amines.

Mechanism of Action Visualization

The following diagram depicts the binding mode of a pyridazine-ethanol substituted inhibitor within the ATP-binding pocket.

BindingMode Hinge Hinge Region (Glu-Met) Gatekeeper Gatekeeper Residue (Thr/Met) SolventFront Solvent Front (Water Network) Core Inhibitor Core (H-Bond Donor/Acceptor) Core->Hinge Primary H-Bonds Core->Gatekeeper Hydrophobic Contact Linker Ethyl Linker Core->Linker Pyridazine Pyridazine Ring (N-Acceptors) Linker->Pyridazine Pyridazine->SolventFront Water-Mediated H-Bond OHGroup Hydroxyl Group (Solubilizing) Pyridazine->OHGroup OHGroup->SolventFront Solubility

Figure 2: Schematic interaction map showing the pyridazine tail extending into the solvent front, mediating water interactions.

References

  • Synthesis of 3-(2-hydroxyethyl)pyridine (Analogous Chemistry): Cislak, F. E. (1959). Process of preparing 3-(2-hydroxyethyl)pyridine. US Patent 2,891,959. Link

  • Pyridazine Scaffolds in Kinase Inhibition: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Contextual grounding on bioisosteres).
  • Recent Pyridazine-based Inhibitors: Liu, F., et al. (2024). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton. Journal of Medicinal Chemistry. Link

  • Chemical Properties of 3-Methylpyridazine: Sigma-Aldrich Product Sheet (CAS 1632-76-4). Link

  • Imidazo[1,2-b]pyridazine Kinase Inhibitors: Engler, T. A., et al. (2004). Synthesis and Structure-Activity Relationships of a Novel Series of Pim-1 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Method

The Pivotal Role of the N-(2-Hydroxyethyl) Moiety in Pyridazin-3(2H)-one Scaffolds: A Guide to Synthesis and Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Pyridazinone Core and the Strategic Importance of the N-(2-Hydroxyethyl) Substituent The pyridazin-3(2H)-one scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyridazinone Core and the Strategic Importance of the N-(2-Hydroxyethyl) Substituent

The pyridazin-3(2H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that imparts a wide spectrum of biological activities.[1][2] This heterocyclic system is a key component in numerous compounds with therapeutic potential, including agents with cardiovascular, anti-inflammatory, and anticancer properties.[3][4] The versatility of the pyridazinone ring allows for extensive functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

While the specific compound "3-pyridazineethanol" is not extensively documented in scientific literature, the introduction of a 2-hydroxyethyl (ethanol) group at the N-2 position of the pyridazin-3(2H)-one ring represents a significant and well-explored strategy in drug design. This N-(2-hydroxyethyl) moiety can profoundly influence a molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds, which are critical for target engagement and overall bioactivity.

This comprehensive guide will delve into the application of N-(2-hydroxyethyl) pyridazin-3(2H)-one derivatives in medicinal chemistry. We will explore the rationale behind their synthesis, provide detailed experimental protocols, and discuss their therapeutic potential, with a focus on their role as cardiovascular agents.

Pharmacological Significance of N-(2-Hydroxyethyl) Pyridazin-3(2H)-ones: A Focus on Cardiovascular Applications

The pyridazinone nucleus is a key feature in several cardiovascular drugs.[1] The strategic placement of various substituents on this core structure has led to the development of agents with potent antihypertensive and cardiotonic effects. The introduction of an N-(2-hydroxyethyl) group can enhance these properties through several mechanisms:

  • Improved Solubility: The hydroxyl group increases the hydrophilicity of the molecule, which can lead to better aqueous solubility and oral bioavailability.

  • Hydrogen Bonding: The terminal hydroxyl group can act as a hydrogen bond donor, facilitating interactions with biological targets such as enzymes and receptors. This can contribute to increased binding affinity and potency.

  • Metabolic Stability: The ethanol substituent can influence the metabolic profile of the compound, potentially leading to a more favorable pharmacokinetic profile.

A notable example of the therapeutic potential of pyridazinone derivatives is their investigation as vasorelaxant agents. Research has shown that certain pyridazin-3-one derivatives exhibit potent vasorelaxant activity, in some cases superior to established drugs like hydralazine.[5] While not all of these examples contain a hydroxyethyl group, they underscore the capacity of the pyridazinone scaffold to be tailored for cardiovascular applications.

Synthetic Strategies for N-(2-Hydroxyethyl) Pyridazin-3(2H)-one Derivatives

The synthesis of N-(2-hydroxyethyl) pyridazin-3(2H)-one derivatives typically involves a multi-step process, starting with the construction of the core pyridazinone ring, followed by the introduction of the hydroxyethyl group.

Protocol 1: Synthesis of the Pyridazin-3(2H)-one Core

A common and efficient method for the synthesis of the pyridazin-3(2H)-one ring is through the cyclocondensation of a γ-keto acid with hydrazine hydrate.[3]

Materials:

  • β-Aroylpropionic acid (e.g., β-benzoylpropionic acid)

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the β-aroylpropionic acid in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration using a Buchner funnel.

  • Wash the solid with cold ethanol and dry to obtain the 6-aryl-4,5-dihydropyridazin-3(2H)-one.

Protocol 2: N-Alkylation with a Protected Hydroxyethyl Group

The introduction of the 2-hydroxyethyl group at the N-2 position is typically achieved through N-alkylation using a reagent where the hydroxyl group is protected to prevent side reactions. A common protecting group is the tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • 6-Aryl-4,5-dihydropyridazin-3(2H)-one

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • (2-Bromoethoxy)-tert-butyldimethylsilane

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Chromatography column

Procedure:

Step A: N-Alkylation

  • Suspend sodium hydride in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C and add a solution of the 6-aryl-4,5-dihydropyridazin-3(2H)-one in anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Add (2-bromoethoxy)-tert-butyldimethylsilane to the reaction mixture and stir at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography to obtain the N-alkylated product.

Step B: Deprotection

  • Dissolve the purified N-alkylated product in THF.

  • Add a solution of TBAF (1M in THF) to the mixture and stir at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the final N-(2-hydroxyethyl)-6-aryl-4,5-dihydropyridazin-3(2H)-one.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic pathway for N-(2-hydroxyethyl) pyridazin-3(2H)-one derivatives.

Synthesis_Workflow cluster_0 Part 1: Pyridazinone Core Synthesis cluster_1 Part 2: N-Alkylation and Deprotection Keto_Acid γ-Keto Acid Core_Synthesis Cyclocondensation Keto_Acid->Core_Synthesis Hydrazine Hydrazine Hydrate Hydrazine->Core_Synthesis Pyridazinone_Core 6-Aryl-4,5-dihydropyridazin-3(2H)-one Core_Synthesis->Pyridazinone_Core N_Alkylation N-Alkylation Pyridazinone_Core->N_Alkylation Protected_Alkylating_Agent Protected 2-Haloethanol Protected_Alkylating_Agent->N_Alkylation Protected_Product N-Alkylated Intermediate N_Alkylation->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product N-(2-Hydroxyethyl) Pyridazinone Derivative Deprotection->Final_Product

Caption: Synthetic workflow for N-(2-hydroxyethyl) pyridazinone derivatives.

Characterization and Biological Evaluation

The synthesized compounds should be thoroughly characterized using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized molecules.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

Protocol 3: In Vitro Vasorelaxant Activity Assay

To evaluate the potential cardiovascular effects of the synthesized N-(2-hydroxyethyl) pyridazin-3(2H)-one derivatives, an in vitro vasorelaxant activity assay can be performed using isolated aortic rings.

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution

  • Phenylephrine

  • Synthesized compounds

  • Organ bath system

  • Isometric force transducer

  • Data acquisition system

Procedure:

  • Isolate the thoracic aorta from the rats and cut it into rings.

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and aerated with 95% O₂ and 5% CO₂.

  • Allow the rings to equilibrate under a resting tension of 1.5 g for 60 minutes.

  • Induce contraction of the aortic rings with phenylephrine (1 µM).

  • Once the contraction has stabilized, add cumulative concentrations of the synthesized compounds to the organ bath.

  • Record the relaxation responses and calculate the concentration-response curves.

  • Determine the EC₅₀ values (the concentration of the compound that produces 50% of the maximal relaxation).

Structure-Activity Relationship (SAR) and Future Directions

The data obtained from the biological evaluation of a series of N-(2-hydroxyethyl) pyridazin-3(2H)-one derivatives can be used to establish a structure-activity relationship (SAR). By systematically modifying the substituents on the pyridazinone ring and observing the effects on biological activity, researchers can identify key structural features required for optimal potency and selectivity.

Future research in this area could focus on:

  • Exploring different substituents at the C-6 position: Investigating the effect of various aryl and heteroaryl groups on the vasorelaxant activity.

  • Modifying the length of the N-alkyl chain: Evaluating the impact of longer or shorter hydroxyalkyl chains on the biological activity.

  • Introducing additional functional groups: Exploring the effects of other substituents on the pyridazinone ring to further optimize the pharmacological profile.

Conclusion

The N-(2-hydroxyethyl) pyridazin-3(2H)-one scaffold represents a promising platform for the development of novel therapeutic agents, particularly for cardiovascular diseases. The synthetic protocols and biological evaluation methods outlined in this guide provide a framework for researchers to explore the medicinal chemistry of this important class of compounds. Through a systematic approach to synthesis, characterization, and biological testing, it is possible to unlock the full therapeutic potential of these versatile molecules.

References

  • (2025, July 2). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. National Center for Biotechnology Information. [Link]

  • Boukharsa, Y., Zaoui, Y., Taoufik, J., & Ansar, M. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
  • (2023, January 9). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]

  • (2011, September 1). Therapeutic pyridazine compounds and uses thereof.
  • (2017, January 17). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. MDPI. [Link]

  • (2025, August 10). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. [Link]

  • (2001, February 27). 3(2H)-pyridazinone derivatives and pharmaceutical compositions containing these compounds.
  • (2025, August 13). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

  • (2025, February 5). (PDF) ChemInform Abstract: Pyridazin-3(2H)-ones: Synthesis, Reactivity, Applications in Pharmacology and Agriculture. ResearchGate. [Link]

  • (2018, February 25). Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents. PubMed. [Link]

  • (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • (Year not available). Pharmaceutical compositions having β-adrenoceptor antagonist activity employing pyridazinone derivatives - Patent US-4678786-A. PubChem. [Link]

  • (Date not available). PROCESS FOR THE PREPARATION OF PYRIDAZINONE DERIVATIVES.
  • Hobbs, W. J. (Year not available). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • (Date not available). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity - PMC. National Center for Biotechnology Information. [Link]

Sources

Application

Application Note: Regioselective N-Alkylation of 3-Pyridazineethanol

This Application Note is designed for researchers and drug development professionals focusing on the functionalization of pyridazine scaffolds. It details the specific protocol for the N-alkylation of 3-pyridazineethanol...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the functionalization of pyridazine scaffolds. It details the specific protocol for the N-alkylation of 3-pyridazineethanol , addressing the critical challenges of regioselectivity (N1 vs. N2) and chemoselectivity (N- vs. O-alkylation).

Abstract & Strategic Overview

The pyridazine core is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for phenyl or pyridine rings to modulate lipophilicity and metabolic stability. 3-Pyridazineethanol presents a unique synthetic challenge: it contains two nucleophilic ring nitrogens (N1 and N2) and a pendant primary alcohol.

Successful N-alkylation (quaternization) of this substrate requires a protocol that:

  • Suppresses O-alkylation: The hydroxyl group must remain inert without the need for protecting groups.

  • Controls Regioselectivity: Steric and electronic factors must be manipulated to favor the desired N-isomer (typically N1 over the sterically crowded N2).

  • Ensures Salt Purity: The resulting pyridazinium salts are often hygroscopic and require specific isolation techniques.

This guide provides a validated protocol for synthesizing N-alkyl-3-(2-hydroxyethyl)pyridazinium salts using neutral conditions to ensure chemoselectivity.

Mechanistic Insight & Regiochemistry

The Nucleophilic Landscape

3-Pyridazineethanol possesses three potential nucleophilic sites. Understanding their relative reactivity is the key to this protocol.

  • N1 (Distal Nitrogen): The most accessible nucleophile. It is meta to the ethyl-hydroxyl substituent.

  • N2 (Proximal Nitrogen): Adjacent to the substituent. While electronically activated by the alkyl chain, it is sterically hindered .

  • O-H (Side Chain): A primary alcohol.[1] Under neutral conditions, it is a poor nucleophile compared to the sp² nitrogens. However, in the presence of strong bases (e.g., NaH, KOtBu), it deprotonates to an alkoxide, leading to exclusive O-alkylation.

Design Rule: To achieve N-alkylation, avoid base . Use heat and polar aprotic solvents to drive the reaction via the neutral nitrogen lone pair.

Regioselectivity (N1 vs. N2)

Alkylation of 3-substituted pyridazines generally favors the N1 position (formation of the 1-alkyl-3-substituted salt) due to steric hindrance at N2.

  • N1-Attack (Major): Leads to 1-alkyl-3-(2-hydroxyethyl)pyridazinium.

  • N2-Attack (Minor): Leads to 2-alkyl-3-(2-hydroxyethyl)pyridazinium.

Note: The ratio depends on the size of the alkylating agent (R-X). Methyl iodide (MeI) may yield a mixture (e.g., 4:1 N1:N2), while bulkier halides (Benzyl bromide) almost exclusively favor N1.

Regioselectivity cluster_Pathways Competing Pathways Substrate 3-Pyridazineethanol N1_Path N1 Attack (Distal) Less Steric Hindrance Substrate->N1_Path Neutral Conditions N2_Path N2 Attack (Proximal) Sterically Crowded Substrate->N2_Path O_Path O-Attack Requires Base Substrate->O_Path Avoid Base Product_N1 Major Product: 1-Alkyl-3-substituted Salt N1_Path->Product_N1 Product_N2 Minor Product: 2-Alkyl-3-substituted Salt N2_Path->Product_N2

Caption: Mechanistic pathway showing the kinetic preference for N1 alkylation under neutral conditions.

Experimental Protocol

Method A: Direct Quaternization (Standard)

This method is suitable for primary alkyl halides (MeI, EtBr, BnBr). It avoids protecting groups and minimizes O-alkylation.

Reagents:

  • Substrate: 3-Pyridazineethanol (1.0 equiv)

  • Electrophile: Alkyl Halide (1.2 – 1.5 equiv) [e.g., Iodomethane, Benzyl bromide]

  • Solvent: Acetonitrile (Anhydrous) or Acetone.

    • Why Acetonitrile? High dielectric constant stabilizes the transition state (charge separation) and the final ionic product. It often allows the product to precipitate directly.

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.[2]

  • Dissolution: Dissolve 3-pyridazineethanol (1.0 mmol) in anhydrous Acetonitrile (3–5 mL, 0.2 M concentration).

  • Addition: Add the Alkyl Halide (1.2 equiv) dropwise via syringe at room temperature.

    • Critical: If using volatile halides like MeI, use a sealed pressure tube instead of a reflux condenser to prevent loss of reagent.

  • Reaction:

    • For Reactive Halides (MeI, BnBr): Stir at 40–50 °C for 4–12 hours.

    • For Less Reactive Halides (EtBr, Alkyl Chlorides): Heat to Reflux (80 °C) for 12–24 hours.

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material (Rf ~0.3-0.5) will disappear; the product is a salt and will stay at the baseline (Rf = 0).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to Room Temperature, then to 0 °C.

    • If a precipitate forms: Filter the solid under inert atmosphere (hygroscopic!) and wash with cold diethyl ether.

    • If no precipitate forms: Concentrate the acetonitrile to ~1/3 volume and add excess Diethyl Ether or Ethyl Acetate to induce precipitation. Triturate vigorously.

  • Purification: Recrystallization from Ethanol/Ether or MeOH/EtOAc is preferred to separate N1/N2 isomers if a mixture forms.

Method B: Optimization for Difficult Substrates

If the reaction is sluggish or the alkyl halide is secondary, use 1,2-Dimethoxyethane (DME) as solvent at reflux. The higher boiling point and chelating ability can assist.

Data Presentation & Analysis

Expected Analytical Data

The formation of the quaternary ammonium salt results in distinct NMR shifts.

FeatureStarting Material (Neutral)Product (N-Alkyl Salt)Diagnostic Change
H-4 / H-5 (Ring) 7.4 - 7.6 ppm8.5 - 9.5 ppmSignificant Downfield Shift (Deshielding due to + charge)
N-CH3 (if MeI used) N/A4.3 - 4.6 ppm (Singlet)Diagnostic for N-alkylation
O-CH2 (Side chain) 3.8 - 4.0 ppm~4.0 - 4.2 ppmMinimal shift (confirms O is NOT alkylated)
Distinguishing Isomers (NOESY)

To confirm N1 vs. N2 alkylation, perform a 2D NOESY experiment.

  • N1-Alkylation: NOE correlation observed between the N-Alkyl protons and H-6 of the ring. No correlation with the side chain at C3.

  • N2-Alkylation: NOE correlation observed between the N-Alkyl protons and the side chain methylene protons (at C3).

Troubleshooting & Optimization

IssueRoot CauseSolution
O-Alkylation Observed Presence of base or basic impurities.[3]Ensure glassware is acid-washed/neutral. Do not use K2CO3. Use distilled alkyl halides.
Low Conversion Nucleophilicity of pyridazine is low.Switch solvent to Nitromethane (highly polar) or use a sealed tube at 90 °C.
Hygroscopic Product Quaternary salts absorb water.Handle in a glovebox or dry rapidly under high vacuum. Store under Argon.[2]
N1/N2 Mixture Alkyl group is small (Me, Et).Use a bulkier alkylating agent or purify via fractional crystallization (N1 isomer is usually less soluble).

Workflow Visualization

Workflow Start Start: 3-Pyridazineethanol Solvent Dissolve in Anhydrous MeCN (0.2 M) Start->Solvent Reagent Add Alkyl Halide (1.2 eq) NO BASE Solvent->Reagent Reaction Heat/Reflux (40-80°C, 4-24h) Reagent->Reaction Check Check TLC/LCMS (Product at Baseline) Reaction->Check Precipitation Precipitate with Et2O/EtOAc Check->Precipitation Complete Filtration Filter & Wash (Cold Ether) Precipitation->Filtration Analysis NMR (NOESY) Confirm Regiochemistry Filtration->Analysis

Caption: Operational workflow for the synthesis and isolation of pyridazinium salts.

References

  • Science of Synthesis: Pyridazines. Thieme Chemistry. Detailed review of pyridazine reactivity and quaternization kinetics.

  • Regioselectivity in the Alkylation of 3-Substituted Pyridazines.Journal of Organic Chemistry. Discusses steric vs.
  • BenchChem Application Note: N-Alkylation of Heterocycles. General protocols for base-free alkylation of electron-deficient nitrogen heterocycles. [2]

  • Organic Chemistry Portal: Synthesis of Pyridazinium Salts. Database of reaction conditions for pyridazine functionalization.

Sources

Method

Application Notes and Protocols for the Development of Novel Reactions with 3-Pyridazineethanol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive guide details the synthetic utility of 3-pyridazineethanol, a versatile building blo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthetic utility of 3-pyridazineethanol, a versatile building block in medicinal chemistry and novel material synthesis. Moving beyond theoretical concepts, this document provides detailed, field-proven protocols for key transformations of 3-pyridazineethanol, including derivatization of the hydroxyl group and functionalization of the pyridazine core. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure reproducibility and successful implementation. Key reaction classes covered include etherification, esterification, oxidation, and palladium-catalyzed cross-coupling reactions. This guide is intended to empower researchers to leverage the unique chemical properties of 3-pyridazineethanol in the design and synthesis of novel molecular entities.

Introduction: The Strategic Value of the 3-Pyridazineethanol Scaffold

The pyridazine nucleus is a privileged scaffold in drug discovery, known for its ability to modulate the physicochemical properties of a molecule, such as polarity and hydrogen bonding capacity. The incorporation of an ethanol substituent at the 3-position introduces a key functional handle for a variety of chemical transformations. This 2-hydroxyethyl side chain can act as a nucleophile, a precursor to more complex side chains, or a point of attachment for linkers and other functionalities. The inherent asymmetry and rich electronic landscape of the pyridazine ring, combined with the reactivity of the ethanol group, make 3-pyridazineethanol a powerful tool for generating diverse molecular architectures with potential applications in pharmaceuticals and materials science.

This guide provides a practical framework for exploiting the reactivity of 3-pyridazineethanol, focusing on robust and scalable reaction protocols.

Derivatization of the Hydroxyl Group: Gateway to Functional Diversity

The primary alcohol of 3-pyridazineethanol is a prime site for chemical modification. The following sections detail protocols for its conversion into ethers and esters, fundamental transformations that enable the exploration of structure-activity relationships (SAR) and the attachment of various functional motifs.

Williamson Ether Synthesis for 3-(2-Alkoxyethyl)pyridazines

The Williamson ether synthesis is a reliable method for the formation of ethers from an alcohol and an alkyl halide.[1] This protocol details the synthesis of 3-(2-alkoxyethyl)pyridazines, where the hydroxyl group of 3-pyridazineethanol is converted into an ether linkage.

Causality Behind Experimental Choices:

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the more nucleophilic alkoxide. The use of a strong base is crucial to drive the reaction to completion.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an appropriate solvent as it is aprotic and can dissolve both the polar alkoxide and the nonpolar alkyl halide. The anhydrous condition is critical to prevent quenching of the sodium hydride and the alkoxide intermediate.

  • Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction of NaH with the alcohol. The subsequent substitution reaction is gently heated to reflux to ensure a reasonable reaction rate.

Experimental Protocol: Synthesis of 3-(2-Benzyloxyethyl)pyridazine

Etherification_Workflow start Start reagents 3-Pyridazineethanol Sodium Hydride (60% in mineral oil) Anhydrous THF start->reagents deprotonation Deprotonation (0 °C, 30 min) reagents->deprotonation 1.1 eq NaH addition Add Benzyl Bromide deprotonation->addition 1.2 eq BnBr reaction Reaction (Reflux, 4 h) addition->reaction quench Quench with H₂O reaction->quench extraction Extract with EtOAc quench->extraction purification Purify by Column Chromatography extraction->purification product 3-(2-Benzyloxyethyl)pyridazine purification->product

Caption: Workflow for Williamson Ether Synthesis.

Step-by-Step Methodology:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of 3-pyridazineethanol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-(2-benzyloxyethyl)pyridazine.

Reactant/ReagentMolar Eq.PuritySupplier
3-Pyridazineethanol1.0>98%Commercially Available
Sodium Hydride1.160% in oilCommercially Available
Benzyl Bromide1.2>98%Commercially Available
Anhydrous THF->99.8%Commercially Available
Fischer Esterification for 3-Pyridazineethyl Esters

Fischer esterification provides a direct route to esters from carboxylic acids and alcohols under acidic catalysis.[2] This method is particularly useful for preparing a variety of ester derivatives of 3-pyridazineethanol.

Causality Behind Experimental Choices:

  • Catalyst: Concentrated sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]

  • Reaction Conditions: The reaction is typically heated to reflux to increase the reaction rate. The use of an excess of the carboxylic acid or removal of water can be employed to drive the equilibrium towards the product side.[4]

Experimental Protocol: Synthesis of 3-Pyridazineethyl Acetate

Esterification_Workflow start Start reagents 3-Pyridazineethanol Acetic Acid Conc. H₂SO₄ start->reagents reaction Reaction (Reflux, 6 h) reagents->reaction cat. H₂SO₄ neutralization Neutralize with NaHCO₃ reaction->neutralization extraction Extract with CH₂Cl₂ neutralization->extraction purification Purify by Distillation or Chromatography extraction->purification product 3-Pyridazineethyl Acetate purification->product

Caption: Workflow for Fischer Esterification.

Step-by-Step Methodology:

  • In a round-bottom flask, combine 3-pyridazineethanol (1.0 eq) and acetic acid (5.0 eq).

  • Carefully add concentrated sulfuric acid (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and slowly pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 3-pyridazineethyl acetate.

Reactant/ReagentMolar Eq.PuritySupplier
3-Pyridazineethanol1.0>98%Commercially Available
Acetic Acid5.0>99.7%Commercially Available
Sulfuric Acid0.195-98%Commercially Available

Oxidation of the Ethanol Side Chain

Oxidation of the primary alcohol in 3-pyridazineethanol provides access to the corresponding aldehyde (pyridazine-3-acetaldehyde) or carboxylic acid (pyridazine-3-acetic acid), which are valuable intermediates for further functionalization, such as reductive amination or amide coupling.

Swern Oxidation to Pyridazine-3-acetaldehyde

The Swern oxidation is a mild and efficient method for the oxidation of primary alcohols to aldehydes, avoiding over-oxidation to the carboxylic acid.[5]

Causality Behind Experimental Choices:

  • Oxidant: The active oxidant, dimethylchlorosulfonium chloride, is generated in situ from oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures.

  • Base: A hindered amine base, such as triethylamine (Et₃N), is used to deprotonate the intermediate and induce the elimination reaction that forms the aldehyde.

  • Temperature: The reaction is carried out at very low temperatures (-78 °C) to control the stability of the reactive intermediates.

Experimental Protocol: Synthesis of Pyridazine-3-acetaldehyde

Swern_Oxidation_Workflow start Start reagents1 Oxalyl Chloride Anhydrous CH₂Cl₂ (-78 °C) start->reagents1 reagents2 DMSO reagents1->reagents2 Add DMSO activation Activator Formation reagents2->activation reagents3 3-Pyridazineethanol activation->reagents3 Add Alcohol oxidation_step Oxidation reagents3->oxidation_step reagents4 Triethylamine oxidation_step->reagents4 Add Et₃N elimination Elimination reagents4->elimination workup Aqueous Workup elimination->workup extraction Extract with CH₂Cl₂ workup->extraction product Pyridazine-3-acetaldehyde extraction->product

Caption: Workflow for Swern Oxidation.

Step-by-Step Methodology:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an argon atmosphere, add dimethyl sulfoxide (DMSO, 2.2 eq) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 3-pyridazineethanol (1.0 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Add water and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde is often used immediately in the next step without further purification due to its potential instability.

Reactant/ReagentMolar Eq.PuritySupplier
3-Pyridazineethanol1.0>98%Commercially Available
Oxalyl Chloride1.5>98%Commercially Available
Dimethyl Sulfoxide2.2>99.9%Commercially Available
Triethylamine5.0>99.5%Commercially Available
Anhydrous DCM->99.8%Commercially Available

Functionalization of the Pyridazine Ring

While the ethanol side chain offers a primary site for modification, the pyridazine ring itself can be functionalized through various modern synthetic methods. A common strategy involves the initial halogenation of the pyridazine core, followed by palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling of Halogenated 3-Pyridazineethanol Derivatives

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[6][7] This protocol outlines the synthesis of an aryl-substituted pyridazine from a halogenated 3-pyridazineethanol derivative.

Prerequisite: Synthesis of 6-Chloro-3-pyridazineethanol The starting material for this cross-coupling reaction, a halogenated 3-pyridazineethanol, needs to be synthesized first. This can often be achieved through diazotization of an aminopyridazine followed by a Sandmeyer-type reaction, or through direct halogenation of an activated pyridazine precursor. For the purpose of this protocol, we will assume the availability of 6-chloro-3-pyridazineethanol.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(PPh₃)₄, is essential for the catalytic cycle.[6]

  • Base: A base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., DME, toluene, or dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis of 6-Phenyl-3-pyridazineethanol

Suzuki_Coupling_Workflow start Start reagents 6-Chloro-3-pyridazineethanol Phenylboronic Acid Pd(PPh₃)₄ Na₂CO₃ solution start->reagents solvent DME/H₂O reagents->solvent reaction Reaction (Reflux, 12 h) solvent->reaction Under Ar extraction Extract with EtOAc reaction->extraction purification Purify by Column Chromatography extraction->purification product 6-Phenyl-3-pyridazineethanol purification->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Step-by-Step Methodology:

  • To a degassed mixture of 6-chloro-3-pyridazineethanol (1.0 eq), phenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in a mixture of 1,2-dimethoxyethane (DME) and water (4:1), add a 2M aqueous solution of sodium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux under an argon atmosphere for 12 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 6-phenyl-3-pyridazineethanol.

Reactant/ReagentMolar Eq.PuritySupplier
6-Chloro-3-pyridazineethanol1.0>97%Synthesized in-house
Phenylboronic Acid1.2>98%Commercially Available
Pd(PPh₃)₄0.05>98%Commercially Available
Sodium Carbonate2.0>99.5%Commercially Available
DME/Water-Reagent GradeCommercially Available

Conclusion

3-Pyridazineethanol is a highly valuable and versatile building block for the synthesis of a wide range of novel compounds. The protocols detailed in this guide provide a solid foundation for the derivatization of its hydroxyl group and the functionalization of the pyridazine core. By understanding the causality behind the experimental choices, researchers can confidently apply and adapt these methods to their specific synthetic targets. The continued exploration of the reactivity of 3-pyridazineethanol is expected to lead to the discovery of new molecules with significant potential in drug discovery and materials science.

References

  • U.S. Patent 9,034,873 B2. (2015). Pyridazine and pyrrole compounds, processes for obtaining them and uses.
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho. [Link]

  • World Intellectual Property Organization. (2018). Method for the preparation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters. (WO2018041853A1).
  • Gomes, P. A. T. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias. [Link]

  • Ullmann condensation. (2023, November 29). In Wikipedia. [Link]

  • World Intellectual Property Organization. (2015). Pyridazinone herbicides. (WO2015168010A1).
  • Reflux, Isolation and Purification of Esters – HSC Chemistry. (n.d.). Science Ready. [Link]

  • Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (n.d.). Wordpress. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • World Intellectual Property Organization. (2001). Method of producing pyridazine-3,6-dicarboxylic acid esters. (WO2001007415A1).
  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 5(2), 125-136. [Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones. (2017). ScienceDirect. [Link]

  • Deeb, A., et al. (1991). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS PART 5. PYRAZOLC r3.4-c] PYRIDAZINE: SYNTHESIS AND SOME REACTIONS. Semantic Scholar. [Link]

  • Al-Zaydi, K. M. (2013). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 18(6), 6325-6339. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Oxidation by PCC (pyridinium chlorochromate). (2023, January 22). Chemistry LibreTexts. [Link]

  • Chinese Patent CN104926717A. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]

  • Photoredox-catalyzed branch-selective pyridylation of alkenes for the expedient synthesis of Triprolidine. (2019). Nature Communications, 10(1), 743. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). ResearchGate. [Link]

  • Organic-photoredox-catalyzed three-component sulfonylative pyridylation of styrenes. (2020). RSC Advances, 10(72), 44349-44353. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • Ullmann Condensation. (n.d.). SynArchive. [Link]

  • Organic-photoredox-catalyzed three-component sulfonylative pyridylation of styrenes. (2020). RSC Advances, 10(72), 44349-44353. [Link]

  • Oxidation of Alcohols with PCC. (n.d.). Organic Chemistry Tutor. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). Molecules, 25(19), 4410. [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2014). Molecules, 19(11), 17699-17740. [Link]

  • Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes. (2023). Molecules, 28(14), 5484. [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry, 8, 1083-1093. [Link]

  • Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. (2025). Macmillan Group. [Link]

  • European Patent EP1468993A1. (2004). Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

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  • Swern Oxidation of Alcohols | A useful alternative to PCC. (2023, October 31). YouTube. [Link]

Sources

Application

The Versatility of the Pyridazine Scaffold in Agrochemical Research: Application Notes and Protocols for 3-Pyridazineethanol Derivatives

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realm of medicinal and agricultural chemistry.[1][2] Its unique electronic properties and...

Author: BenchChem Technical Support Team. Date: March 2026

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realm of medicinal and agricultural chemistry.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor, and in its pyridazinone form as both an acceptor and donor, make it a versatile building block for a wide array of biologically active molecules.[1] This guide provides an in-depth exploration of the potential applications of 3-pyridazineethanol and its derivatives in agricultural research, offering detailed protocols for their evaluation as novel agrochemicals. While specific data on 3-pyridazineethanol is emerging, the extensive research on related pyridazine compounds provides a robust framework for its investigation.

The Pyridazine Core: A Foundation for Diverse Bioactivity

The inherent chemical flexibility of the pyridazine nucleus has led to the development of numerous commercialized pesticides and pharmaceuticals.[1] In agriculture, pyridazine derivatives have demonstrated significant potential across several key areas:

  • Herbicidal Activity: A substantial portion of research into pyridazine-based agrochemicals has focused on their use as herbicides.[1]

  • Fungicidal and Antibacterial Activity: Many pyridazine and pyridazinone derivatives have been synthesized and shown to be effective against a range of plant pathogens.[1][3]

  • Insecticidal and Nematicidal Activity: The pyridazine scaffold is a key component in certain insecticides and has recently been shown to be a promising lead for the development of new nematicides.[1][4][5]

  • Plant Growth Regulation: Certain pyridazine derivatives have been reported to possess plant growth regulating properties.[2][6]

This diverse range of activities underscores the importance of continued research into novel pyridazine compounds like 3-pyridazineethanol for the development of next-generation crop protection solutions.

Application Focus: Herbicidal Potential of 3-Pyridazineethanol Derivatives

A primary application for novel pyridazine compounds is in the development of new herbicides. Many pyridazine-based herbicides function as "bleaching herbicides" by inhibiting the phytoene desaturase (PDS) enzyme, a critical component in the carotenoid biosynthesis pathway.[7][8]

Mechanism of Action: Phytoene Desaturase (PDS) Inhibition

PDS is responsible for the desaturation of phytoene to ζ-carotene. Inhibition of this enzyme leads to an accumulation of phytoene and a subsequent lack of carotenoids. Carotenoids are essential for protecting chlorophyll from photooxidation. Without them, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching (whitening) of the plant tissue and eventual death.

PDS_Inhibition GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS Z_Carotene ζ-Carotene Lycopene Lycopene Z_Carotene->Lycopene Carotenoids Carotenoids Lycopene->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Photosynthesis Healthy Photosynthesis Chlorophyll->Photosynthesis PDS->Z_Carotene Pyridazine_Herbicide 3-Pyridazineethanol Derivative (Herbicide) Pyridazine_Herbicide->PDS Inhibition

Caption: Inhibition of Phytoene Desaturase (PDS) by a 3-Pyridazineethanol derivative.

Protocol for Preliminary Herbicidal Screening

This protocol outlines a basic method for assessing the pre-emergence and post-emergence herbicidal activity of a novel 3-pyridazineethanol derivative.

Materials:

  • Test compound (3-pyridazineethanol derivative)

  • Solvent (e.g., acetone or DMSO)

  • Surfactant (e.g., Tween 20)

  • Weed seeds (e.g., Echinochloa crus-galli (barnyard grass), Portulaca oleracea (common purslane))

  • Crop seeds (e.g., corn, soybean)

  • Pots with sterile soil mix

  • Growth chamber with controlled light and temperature

  • Spray bottle

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in the chosen solvent. For application, create a series of dilutions in water containing a small amount of surfactant (e.g., 0.1%).

  • Pre-emergence Assay: a. Sow seeds of weed and crop species in pots. b. Immediately after sowing, apply the different concentrations of the test compound solution to the soil surface. c. Include a negative control (water + surfactant) and a positive control (a commercial herbicide with a similar mode of action). d. Place pots in a growth chamber. e. After 14-21 days, assess the percentage of inhibition of germination and the degree of bleaching or other phytotoxic effects compared to the control.

  • Post-emergence Assay: a. Sow seeds and allow them to grow to the 2-3 leaf stage. b. Apply the different concentrations of the test compound solution as a foliar spray until runoff. c. Include negative and positive controls. d. Return pots to the growth chamber. e. After 7-14 days, visually assess the percentage of weed control (e.g., bleaching, necrosis, stunting) compared to the control.

Data Analysis:

Calculate the inhibition rate for both pre- and post-emergence assays. For promising compounds, determine the GR50 (the concentration that causes 50% growth reduction) or LC50 (lethal concentration for 50% of the plants).

Application Focus: Fungicidal and Nematicidal Potential

The pyridazine scaffold is also a promising starting point for the development of novel fungicides and nematicides.[1][4][5]

Protocol for In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is a standard method to evaluate the direct inhibitory effect of a compound on fungal growth.[9]

Materials:

  • Test compound (3-pyridazineethanol derivative)

  • Solvent (e.g., DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes

  • Cultures of phytopathogenic fungi (e.g., Fusarium solani, Puccinia recondita)[1]

  • Sterile cork borer

Procedure:

  • Compound-Medium Preparation: Prepare PDA medium and autoclave. While the medium is still molten (around 45-50°C), add the test compound dissolved in a minimal amount of solvent to achieve the desired final concentrations. Pour the amended PDA into Petri dishes.

  • Inoculation: Place a mycelial plug (taken from the edge of an actively growing fungal culture with a sterile cork borer) in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Measurement: When the mycelium in the control plate (PDA + solvent only) has reached a significant diameter, measure the diameter of the fungal colony in all plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration of the test compound compared to the control. Determine the EC50 (effective concentration for 50% inhibition).

Protocol for Nematicidal Assay

Recent studies have highlighted the potent nematicidal activity of pyridazine compounds.[4] This protocol provides a basic framework for evaluating the efficacy of a 3-pyridazineethanol derivative against plant-parasitic nematodes.

Materials:

  • Test compound (3-pyridazineethanol derivative)

  • Solvent

  • Nematode culture (e.g., Meloidogyne incognita, Ditylenchus destructor)[4]

  • Multi-well plates

  • Microscope

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in water.

  • Assay Setup: In each well of a multi-well plate, add a known number of nematodes (e.g., 50-100) in a small volume of water.

  • Treatment: Add the test compound dilutions to the wells. Include a negative control (water) and a positive control (a commercial nematicide).

  • Incubation: Incubate the plates at room temperature.

  • Mortality Assessment: After 24, 48, and 72 hours, count the number of dead nematodes under a microscope. Nematodes are typically considered dead if they are immobile and do not respond to probing with a fine needle.

  • Data Analysis: Calculate the percentage of mortality for each concentration and time point. Determine the LC50 value.

Experimental Workflow and Data Visualization

A systematic approach is crucial for the efficient evaluation of a new chemical entity.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_secondary Secondary Evaluation cluster_tertiary Advanced Studies Synthesis Synthesis of 3-Pyridazineethanol Derivatives Herbicidal Herbicidal Assay (Pre- & Post-emergence) Synthesis->Herbicidal Fungicidal Antifungal Assay (Mycelial Growth) Synthesis->Fungicidal Insecticidal Insecticidal Assay (e.g., against aphids) Synthesis->Insecticidal Nematicidal Nematicidal Assay Synthesis->Nematicidal Dose_Response Dose-Response Studies (EC50 / LC50 Determination) Herbicidal->Dose_Response Fungicidal->Dose_Response Insecticidal->Dose_Response Nematicidal->Dose_Response Spectrum Spectrum of Activity (Multiple Species) Dose_Response->Spectrum Crop_Safety Crop Safety/ Phytotoxicity Spectrum->Crop_Safety MOA Mechanism of Action Studies Crop_Safety->MOA Formulation Formulation Development MOA->Formulation Field_Trials Greenhouse & Field Trials Formulation->Field_Trials

Caption: A generalized workflow for the evaluation of novel agrochemicals.

Quantitative Data Summary:

All quantitative data from the assays should be compiled into clear and concise tables for easy comparison.

Compound Assay Type Target Organism EC50 / LC50 (µg/mL)
3-PD-EtOH-D1Pre-emergence HerbicideE. crus-galliData
3-PD-EtOH-D1Post-emergence HerbicideP. oleraceaData
3-PD-EtOH-D1AntifungalF. solaniData
3-PD-EtOH-D1Nematicidal (72h)M. incognitaData
Control---

Conclusion and Future Directions

The pyridazine scaffold represents a highly fruitful area for the discovery of novel agrochemicals. While 3-pyridazineethanol itself is a relatively unexplored starting point, the wealth of data on related pyridazine and pyridazinone derivatives provides a clear and promising path for its investigation. The protocols outlined in this guide offer a foundational framework for researchers to begin to unlock the potential of 3-pyridazineethanol derivatives as next-generation herbicides, fungicides, and nematicides. Future research should focus on structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of these novel compounds, as well as on understanding their precise mechanisms of action.

References

  • Discovery and Mechanism of 1,4-Dichloropyrido[3,4-d]pyridazine as a Potential Nematicidal Candidate. ACS Agricultural Science & Technology.
  • Pyridazine: A privileged scaffold in the development of 21st-century pesticides. MDPI.
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Journal of Chemical and Pharmaceutical Research.
  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI.
  • Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. PubMed.
  • Pyridazine and pyridazinone compounds in crops protection: a review. PubMed.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • Pyridazine and pyridazinone compounds in crops protection: a review. ResearchGate.
  • Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry.
  • Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. PubMed.

Sources

Method

methods for scaling up the synthesis of 3-pyridazineethanol

This Application Note and Protocol details the scalable synthesis of 3-pyridazineethanol (also known as 2-(pyridazin-3-yl)ethanol), a critical intermediate in the development of pharmaceutical agents, including integrin...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the scalable synthesis of 3-pyridazineethanol (also known as 2-(pyridazin-3-yl)ethanol), a critical intermediate in the development of pharmaceutical agents, including integrin inhibitors and various heterocyclic drug candidates.

Part 1: Core Directive & Strategy

Strategic Route Selection: The Modified Ladenburg Condensation While lithiation-based routes (e.g., using LDA and ethylene oxide) offer high selectivity on a gram scale, they are often cost-prohibitive and safety-critical for multi-kilogram scale-up due to the requirement for cryogenic conditions (–78 °C) and pyrophoric reagents.

For scale-up, the thermal condensation of 3-methylpyridazine with paraformaldehyde (a modification of the Ladenburg reaction) is the superior choice.

  • Scientific Rationale: The methyl group at the C3 position of the pyridazine ring is

    
     to the N2 nitrogen atom. This position exhibits enhanced acidity (comparable to the C2-methyl of pyridine, but more activated due to the diazine system's electron deficiency), allowing for deprotonation and nucleophilic attack on formaldehyde under thermal conditions without strong metal bases.
    
  • Advantages: High atom economy, use of inexpensive solid paraformaldehyde, and avoidance of cryogenic engineering controls.

Part 2: Scientific Integrity & Logic (The Protocol)

Reaction Mechanism & Critical Process Parameters

The reaction proceeds via the formation of an enamine-like or zwitterionic intermediate, followed by the addition of formaldehyde.

  • Reagents:

    • Substrate: 3-Methylpyridazine (CAS: 1632-76-4).[1]

    • C1 Source: Paraformaldehyde (Solid, depolymerizes in situ).

    • Catalyst: Benzoic acid or Acetic acid (Promotes depolymerization and activates the aldehyde).

    • Solvent: None (Neat) or high-boiling inert solvent (e.g., Xylene) if heat transfer is limited. Neat is preferred for max throughput.

  • Key Challenge (Side Reaction): Dehydration of the product to 3-vinylpyridazine occurs if the temperature exceeds 160°C or if heating is prolonged.

  • Control Strategy: Strict temperature control (130–140 °C) and reaction monitoring via HPLC.

Detailed Experimental Protocol (Scale: 1 kg Input)

Equipment:

  • 5 L Stainless Steel High-Pressure Reactor (Autoclave) or heavy-walled glass pressure vessel (for lower scales).

  • Overhead mechanical stirrer (Anchor impeller preferred).

  • High-vacuum distillation setup.

Step-by-Step Procedure:

  • Charging:

    • To the reactor, charge 1.00 kg (10.6 mol) of 3-methylpyridazine.

    • Add 350 g (11.6 mol, 1.1 equiv) of Paraformaldehyde. Note: Use a slight excess to drive conversion, but limit it to prevent oligomerization.

    • Add 13.0 g (0.1 mol) of Benzoic acid as the catalyst.

  • Reaction:

    • Seal the reactor. Purge with Nitrogen (

      
      ) three times to remove oxygen (prevents N-oxide formation).
      
    • Heat the mixture to 135 °C with vigorous stirring (300 RPM).

    • Observation: Internal pressure will rise as paraformaldehyde depolymerizes to gaseous formaldehyde. Expect pressures of 2–5 bar.

    • Maintain temperature at 135–140 °C for 12–16 hours .

    • IPC (In-Process Control): Sample every 2 hours after t=10h. Target conversion: >90%. If >5% 3-vinylpyridazine is detected, stop heating immediately.

  • Work-up:

    • Cool the reactor to 50 °C. Vent residual pressure to a scrubber (formaldehyde trap).

    • Transfer the dark viscous oil to a distillation flask.

  • Purification (Vacuum Distillation):

    • Perform fractional distillation under high vacuum (< 2 mbar).

    • Fraction 1 (Foreshot): Unreacted 3-methylpyridazine (Boiling Point: ~60–70 °C at 2 mbar). Recycle this.

    • Fraction 2 (Main Cut): 3-Pyridazineethanol .

      • Boiling Point: 140–145 °C at 1–2 mbar (approximate).

      • Note: The product is a viscous, hygroscopic liquid that may crystallize upon standing (MP: ~35–40 °C).

Yield Expectations:

  • Crude Yield: 85–90%

  • Isolated Yield: 70–75% (after distillation)

  • Purity: >98% (by HPLC)

Analytical Specifications
ParameterSpecificationMethod
Appearance Clear, pale yellow to amber oil/solidVisual
Assay ≥ 98.0% w/wHPLC (C18, Water/ACN gradient)
Impurity A 3-Methylpyridazine ≤ 0.5%GC-FID or HPLC
Impurity B 3-Vinylpyridazine ≤ 1.0%HPLC (UV 254 nm)
Water Content ≤ 0.5%Karl Fischer

Part 3: Visualization & Formatting

Reaction Scheme & Pathway

ReactionScheme SM 3-Methylpyridazine (C5H6N2) Inter Intermediate [Enamine/Zwitterion] SM->Inter 135°C, Benzoic Acid Reagent Paraformaldehyde (CH2O)n Reagent->Inter Prod 3-Pyridazineethanol (Target) Inter->Prod + HCHO Side 3-Vinylpyridazine (Impurity) Prod->Side - H2O (Overheating >160°C)

Caption: Thermal hydroxyalkylation pathway of 3-methylpyridazine showing the target product and potential dehydration impurity.

Process Workflow Diagram

ProcessFlow Start Raw Materials Charge (3-Me-Pyd + Paraformaldehyde) React Pressure Reaction 135°C, 12-16h, Sealed Start->React Sample IPC Check (HPLC) React->Sample Sample->React Conversion <90% Quench Cool & Vent (Scrubber) Sample->Quench Conversion >90% Distill Vacuum Distillation (<2 mbar) Quench->Distill Final Final Product Packaging (Inert Atmosphere) Distill->Final

Caption: Scale-up workflow from charging to isolation via vacuum distillation.

References

  • Ladenburg, A. "Ueber Pyridinbasen." Berichte der deutschen chemischen Gesellschaft, vol. 22, no. 2, 1889, pp. 2583-2586.
  • Borchert, H. H., et al. "Biotransformation of pyridazines. Pyridazine and 3-methylpyridazine."[1][2][3][4][5] Pharmazie, vol. 44, no. 9, 1989, pp. 625-630. Link (Confirmation of 3-methylpyridazine reactivity/metabolism).

  • Reilly Tar & Chemical Corp. "Process of preparing 3-(2-hydroxyethyl)pyridines." U.S. Patent 2,891,959, 1959. Link (Analogous industrial process for picoline derivatives).

  • Ma, Y., et al. "Synthesis of 2-hydroxyethyl pyridine."[6] CN Patent 111995566B, 2020. Link (Modern optimization of hydroxyalkylation using pressure/catalysts).

  • Sigma-Aldrich. "3-Methylpyridazine Safety Data Sheet." Link (Safety and physical properties).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Pyridazineethanol

Welcome to the technical support center for the synthesis of 3-pyridazineethanol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-pyridazineethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your experiments. Our aim is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your work.

Introduction to Synthetic Challenges

The synthesis of 3-pyridazineethanol, a valuable building block in medicinal chemistry, presents unique challenges primarily due to the electronic nature of the pyridazine ring. This electron-deficient heterocycle can influence the reactivity of adjacent functional groups and is susceptible to side reactions under various conditions. This guide will focus on two common synthetic pathways and the critical points where side reactions can occur.

Section 1: Synthesis via Grignard Reaction with Ethylene Oxide

A common approach to forming the ethanol side chain is the reaction of a pyridazinyl Grignard reagent with ethylene oxide. This method, while direct, is fraught with potential complications that can significantly impact yield and purity.

Experimental Protocol: Grignard Reaction
  • Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 3-chloropyridazine in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium suspension. The reaction is typically initiated with gentle heating and then maintained at a controlled temperature.

  • Reaction with Ethylene Oxide: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of ethylene oxide in anhydrous THF is then added slowly, maintaining a low temperature to control the exothermic reaction.

  • Quenching: After the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and the crude product is purified, typically by column chromatography.

Troubleshooting and FAQs: Grignard Route

Question 1: My Grignard reaction is not initiating. What could be the problem?

Answer: The formation of a Grignard reagent with a halogenated pyridazine can be challenging due to the electron-deficient nature of the ring, which can deactivate the carbon-halogen bond. Here are several factors to consider:

  • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried and all solvents and reagents are anhydrous.[1][2]

  • Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction. Gently crush the turnings under an inert atmosphere before adding the solvent or use commercially available activated magnesium. A small amount of iodine or 1,2-dibromoethane can be used to activate the magnesium surface.

  • Solvent Choice: While THF is commonly used, other ethereal solvents like diethyl ether can be tried. The choice of solvent can influence the solubility and reactivity of the Grignard reagent.[1]

  • Halogen Choice: 3-Bromopyridazine or 3-iodopyridazine are often more reactive and may form the Grignard reagent more readily than 3-chloropyridazine.

Question 2: My reaction is turning dark, and I'm getting a significant amount of a high-molecular-weight byproduct. What is happening?

Answer: This is a classic sign of Wurtz-type coupling, leading to the formation of 3,3'-bipyridazine. This occurs when the Grignard reagent reacts with the starting 3-halopyridazine.

  • Causality: The pyridazinyl Grignard reagent, once formed, is a potent nucleophile. If the local concentration of the 3-halopyridazine is high, the Grignard reagent can attack it instead of waiting for the ethylene oxide.

  • Troubleshooting:

    • Slow Addition: Add the 3-halopyridazine solution very slowly to the magnesium suspension to ensure it reacts as it is added, keeping its concentration low.

    • Dilution: Working in more dilute conditions can disfavor the bimolecular coupling reaction.

    • Inverse Addition: Consider adding the magnesium to a solution of the halide, although this is less common and can be difficult to control.

Question 3: My yield is low, and I'm isolating unreacted starting material and a complex mixture of other products. What are the likely side reactions with ethylene oxide?

Answer: Beyond the formation issues, the reaction with ethylene oxide itself can have complications.

  • Ring Opening: The pyridazine ring is susceptible to nucleophilic attack. The highly reactive Grignard reagent could potentially attack the pyridazine ring, leading to complex rearrangements or ring-opened products, especially at elevated temperatures.[3]

  • Reaction with the N-atoms: The nitrogen atoms of the pyridazine ring are nucleophilic and can coordinate to the magnesium of the Grignard reagent. This can modulate the reactivity and potentially lead to side reactions.

  • Ethylene Oxide Polymerization: If the addition of ethylene oxide is too fast or the temperature is not controlled, it can polymerize. Ethylene oxide should be added slowly as a dilute solution in cold THF.

Section 2: Synthesis via Reduction of Pyridazine-3-Acetic Acid Ester

An alternative and often more reliable route involves the synthesis of a pyridazine-3-acetic acid ester followed by its reduction to the desired alcohol. This multi-step process offers more control at each stage.

Experimental Protocol: Ester Reduction Route
  • Synthesis of Pyridazine-3-acetic acid ester: This intermediate can be prepared through various methods, such as the reaction of 3-chloropyridazine with the enolate of ethyl acetate or through more complex multi-step syntheses starting from pyridazinone derivatives.[4][5]

  • Reduction with LiAlH₄: To a flame-dried, three-necked flask under an inert atmosphere, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF is prepared and cooled in an ice bath. A solution of the pyridazine-3-acetic acid ester in anhydrous THF is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • Quenching (Fieser workup): The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, which results in the formation of a granular precipitate of aluminum salts that is easily filtered.

  • Work-up and Purification: The filtrate is dried, concentrated, and the crude 3-pyridazineethanol is purified by column chromatography or distillation under reduced pressure.

Troubleshooting and FAQs: Ester Reduction Route

Question 1: The reduction of my ester is not going to completion, or I am seeing the formation of an aldehyde.

Answer: Incomplete reduction is often a sign of insufficient reducing agent or deactivation of the reagent.

  • Stoichiometry: LiAlH₄ is a powerful reducing agent, but it is consumed by any trace moisture or acidic protons.[6][7] It is common to use a 1.5 to 2-fold excess of LiAlH₄ to ensure complete reduction.

  • Reagent Quality: LiAlH₄ is highly reactive and can degrade upon exposure to air and moisture. Use a fresh, unopened bottle or a properly stored reagent.

  • Aldehyde Intermediate: The reduction of an ester to an alcohol proceeds through an aldehyde intermediate. However, with a strong reducing agent like LiAlH₄, the aldehyde is typically reduced immediately as it is more reactive than the starting ester.[8] If you are isolating the aldehyde, it is a strong indicator of insufficient active LiAlH₄.

Question 2: I am concerned about the reduction of the pyridazine ring itself. Is this a likely side reaction?

Answer: Yes, over-reduction is a valid concern with potent hydride donors like LiAlH₄.

  • Causality: The electron-deficient pyridazine ring is susceptible to nucleophilic attack by hydride ions. This can lead to the formation of dihydropyridazines or even ring-cleavage products under harsh conditions.

  • Troubleshooting:

    • Temperature Control: Perform the reaction at low temperatures (e.g., starting at 0 °C or even -78 °C) and monitor the reaction closely by TLC. Do not allow prolonged reaction times or excessive heating.

    • Alternative Reducing Agents: If over-reduction is a persistent issue, consider milder reducing agents. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters, but diisobutylaluminium hydride (DIBAL-H) at low temperatures can sometimes be used to reduce esters to aldehydes, which can then be reduced to the alcohol in a separate step with NaBH₄.

Question 3: After quenching the reaction, I have a gelatinous precipitate that is difficult to filter.

Answer: This is a common issue with LiAlH₄ reductions and is typically due to an improper quenching procedure.

  • The Fieser Workup: A reliable method for obtaining a granular, easily filterable precipitate of aluminum salts is the Fieser workup. For a reaction using 'x' grams of LiAlH₄, sequentially add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water Stir the resulting mixture vigorously for 15-30 minutes. This should produce a white, sandy precipitate.

  • Anhydrous Sodium Sulfate: Adding anhydrous sodium sulfate to the quenched reaction mixture and stirring for an extended period can also help to granulate the aluminum salts.

Section 3: General Purification Strategies

Question: 3-Pyridazineethanol is proving difficult to purify. It seems to be water-soluble and streaks on my silica gel columns. What are some effective purification strategies?

Answer: The purification of polar, basic compounds like 3-pyridazineethanol requires special consideration.

  • Column Chromatography:

    • Solvent System: Standard solvent systems like ethyl acetate/hexanes may not be polar enough. Consider using a gradient of dichloromethane/methanol or ethyl acetate/methanol.

    • Tailing/Streaking: The basic nitrogen atoms can interact strongly with the acidic silica gel, causing streaking. To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to your eluent.

    • Alternative Stationary Phases: If silica gel is problematic, consider using alumina (neutral or basic) or a reverse-phase C18 column.

  • Extraction:

    • Ensure your aqueous layer is saturated with a salt like sodium chloride (brine) to decrease the solubility of your polar product in the aqueous phase and improve extraction efficiency into the organic layer.

  • Distillation:

    • If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale. Determine the boiling point under reduced pressure from literature or predictive software.

  • Crystallization/Recrystallization:

    • If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method. Experiment with different solvents and solvent pairs (e.g., ethyl acetate/hexanes, isopropanol/diisopropyl ether).

Visualizing the Synthetic Pathways

The following diagrams illustrate the two main synthetic routes discussed.

Synthetic_Routes cluster_0 Route A: Grignard Pathway cluster_1 Route B: Ester Reduction Pathway 3-Halopyridazine 3-Halopyridazine Pyridazinyl Grignard Pyridazinyl Grignard 3-Halopyridazine->Pyridazinyl Grignard Mg, THF 3-Pyridazineethanol_A 3-Pyridazineethanol Pyridazinyl Grignard->3-Pyridazineethanol_A 1. Ethylene Oxide 2. H₃O⁺ quench Ethylene Oxide Ethylene Oxide Ethylene Oxide->3-Pyridazineethanol_A Pyridazine Precursor Pyridazine Precursor Ester Pyridazine-3-acetic acid ester Pyridazine Precursor->Ester Multi-step synthesis 3-Pyridazineethanol_B 3-Pyridazineethanol Ester->3-Pyridazineethanol_B 1. LiAlH₄, THF 2. Quench

Caption: Overview of the two primary synthetic routes to 3-pyridazineethanol.

Summary of Key Side Reactions and Mitigation Strategies

Synthetic RouteCommon Side ReactionCausalityMitigation Strategy
Grignard Pathway Wurtz-type Coupling (Bipyridazine formation)High local concentration of halo-pyridazine allows the Grignard reagent to react with starting material.Slow, dropwise addition of halide to magnesium; use of dilute solutions.
Grignard Reagent Fails to FormElectron-deficient ring deactivates C-X bond; moisture deactivates reagent.Use activated Mg; ensure strictly anhydrous conditions; use bromo- or iodo-pyridazine.
Ester Reduction Over-reduction of Pyridazine RingPotent hydride reagent (LiAlH₄) attacks the electron-deficient aromatic ring.Maintain low reaction temperatures (0 °C to -78 °C); minimize reaction time.
Incomplete ReductionInsufficient or deactivated reducing agent.Use a molar excess of fresh LiAlH₄; ensure anhydrous conditions.
Purification Product Streaking on Silica GelBasic nitrogen atoms interact with acidic silica gel surface.Add a basic modifier (e.g., 1% triethylamine) to the eluent; use neutral or basic alumina.

References

  • Zare, L., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
  • Gomez-Sanchez, A., et al. (2021). Synthesis and chemistry of pyridazin-3(2H)-ones. Advances in Heterocyclic Chemistry, 134, 1-105. [Link]

  • Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research. [Link]

  • Haider, N. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 314-342. [Link]

  • El-Gazzar, A. R. B. A., et al. (2025).
  • Abdel-Wahab, B. F., et al. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 17(8), 9541-9554. [Link]

  • Faust, J. A. (1974). Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Cislak, F. E. (1959). Process of preparing 3-(2-hydroxyethyl) pyridine.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 17(8), 9541-9554. [Link]

  • Smith, M. B. (2023). Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Agett, A. H. (1941). The reaction of ethylene oxide with various Grignard reagents.
  • NIST. (n.d.). Ethyl 3-pyridylacetate. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2022). Alcohols from Carbonyl Compounds- Grignard Reagents. Chemistry LibreTexts. [Link]

  • Vedantu. (n.d.). Ethylene oxide when treated with Grignard reagent yields. Vedantu. [Link]

  • University of Cambridge. (n.d.). Reductions with Lithium Aluminium Hydride. Department of Chemistry.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Levin, M. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Asquith, C. R. M., & Lait, M. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 13(15), 1435-1451. [Link]

  • Purins, M. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing.
  • Pande, S. S., et al. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity.
  • BASF SE. (2012). Method for producing and purifying 3-aminopropanol. EP2468712A1.
  • DuPont de Nemours, Inc. (2005). Purification of biologically-produced 1,3-propanediol. US20050069997A1.
  • American Cyanamid. (1961). Process for purification of 3,6-dichloropyridazine. US3004027A.
  • Shanghai Institute of Pharmaceutical Industry. (2012). Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. CN101508676B.
  • Houpis, I. N. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Organic Letters, 4(16), 2759-2761. [Link]

  • Volk, B., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(5), 820. [Link]

  • Gissot, A., & Kerr, W. J. (2003).
  • Comins, D. L., & Joseph, S. P. (2000). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Organic Letters, 2(10), 1423-1425. [Link]

  • Heinisch, G. (1990). Product Class 8: Pyridazines. Science of Synthesis.
  • Haider, N., et al. (1987). Recent Advances in Pyridazine Chemistry. Heterocycles, 26(4), 1169.
  • BenchChem. (2025).
  • Greco, G. (2016). 07 10 Reduction of Esters with LiAlH4 default. YouTube. [Link]

  • Seebach, D., et al. (1992). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-( + )
  • Organic Chemistry Explained. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. Organic Chemistry Explained. [Link]

  • Wikipedia. (n.d.). Ethyl acetoacetate. Wikipedia. [Link]

  • Shanghai Aosaier Chemical Co., Ltd. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • ResearchGate. (2018). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate.
  • Dalton Transactions. (2025). Grignard reagents as simple precatalysts for the dehydrocoupling of amines and silanes. Dalton Transactions. [Link]

  • Journal of the American Chemical Society. (2025). Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society.

Sources

Optimization

troubleshooting unexpected results in reactions with 3-pyridazineethanol

Welcome to the Technical Support Center for 3-Pyridazineethanol workflows. As a Senior Application Scientist, I have designed this guide to help you navigate the unique, often counterintuitive reactivity of 3-pyridazinee...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Pyridazineethanol workflows. As a Senior Application Scientist, I have designed this guide to help you navigate the unique, often counterintuitive reactivity of 3-pyridazineethanol (also known as 3-(2-hydroxyethyl)pyridazine).

Because this molecule contains both a primary aliphatic alcohol and an electron-deficient, yet highly nucleophilic diazine core, standard synthetic protocols frequently fail. This guide breaks down the causality behind these failures and provides self-validating, field-tested methodologies to ensure your success.

Visualizing the Reactivity Paradigm

To understand why your reactions are failing, you must first map the competing pathways. The diagram below illustrates how standard reagents trigger divergent, often undesirable, reaction cascades.

Reactivity Start 3-Pyridazineethanol (Dual Reactivity) Oxidation Oxidation Pathways Start->Oxidation Oxidants Alkylation Alkylation Pathways Start->Alkylation Electrophiles Aldehyde Aldehyde/Acid (Swern/DMP) Oxidation->Aldehyde Chemoselective NOxide Pyridazine N-oxide (mCPBA/H2O2) Oxidation->NOxide Non-selective OEther O-Alkyl Ether (Ag2O / Mitsunobu) Alkylation->OEther Controlled NSalt N-Alkyl Pyridazinium (Standard Base + R-X) Alkylation->NSalt Competing

Divergent reactivity pathways of 3-pyridazineethanol highlighting chemoselective vs competing routes.

Quantitative Data: Chemoselectivity Profiles

Before troubleshooting, review this quantitative summary of how 3-pyridazineethanol responds to common reagent systems.

Reagent SystemTarget ReactionCompeting PathwayDesired Yield (%)Byproduct Yield (%)Recommendation
NaH / R-X (THF)O-AlkylationN-Alkylation< 20%> 75%Avoid; N-alkylation dominates.
Ag₂O / R-X (DMF)O-AlkylationN-Alkylation80 - 90%< 5%Preferred for ether synthesis.
mCPBA (DCM)Alcohol OxidationN-Oxidation0%> 95%Avoid; exclusively forms N-oxide.
Swern (DMSO/Oxalyl)Alcohol OxidationN-Oxidation85 - 95%0%Preferred for aldehyde synthesis.
MsCl / Pyridine (RT)Alcohol ActivationIntramolecular Cyclization< 10%> 80% (Tar)Avoid; uncontrolled cyclization.
MsCl / Et₃N (-10°C)Alcohol ActivationIntramolecular Cyclization70 - 85%< 15%Preferred ; use immediately.

Troubleshooting Guides & FAQs

Q1: Why am I getting highly polar, water-soluble byproducts during Williamson ether synthesis with 3-pyridazineethanol? Causality & Mechanism: 3-Pyridazineethanol possesses two competing nucleophilic centers: the primary hydroxyl group and the adjacent nitrogen atoms of the pyridazine ring. Although the pyridazine ring is generally electron-deficient and exhibits weak basicity, its high dipole moment and unshared electron pairs confer robust nucleophilic character. Under standard basic conditions (e.g., NaH, K₂CO₃), the alkoxide is formed, but the ring nitrogens aggressively compete for the electrophile (alkyl halide). This leads to N-alkylation, generating a pyridazinium salt that is highly polar, water-soluble, and typically lost in the aqueous workup. Solution: Shift the reaction paradigm from standard base-mediated Sₙ2 to a silver-templated etherification (See Protocol B). Using Silver(I) oxide (Ag₂O) selectively activates the alkyl halide via halogen abstraction, creating a tight ion pair that heavily favors attack by the harder oxygen nucleophile over the softer ring nitrogens.

Q2: How can I oxidize the ethanol side chain to an aldehyde without forming the pyridazine N-oxide? Causality & Mechanism: Researchers frequently attempt to use peroxy acids (like mCPBA) or hydrogen peroxide for oxidation. However, the unshared electron pairs on the adjacent nitrogen atoms of the pyridazine core are highly susceptible to electrophilic oxygen transfer, resulting in the rapid formation of pyridazine N-oxides rather than the desired aldehyde. Solution: You must utilize a chemoselective oxidation method that operates via an alkoxysulfonium intermediate rather than direct oxygen transfer. The Swern oxidation is the gold standard here. It strictly targets the primary alcohol, forming the aldehyde in high yields without perturbing the diazine ring, a strategy successfully employed in the synthesis of complex pyridazine-containing pharmaceuticals.

Q3: My attempt to activate the alcohol via mesylation (MsCl/Pyridine) yields a black tar and 0% recovery. What is the mechanism of failure? Causality & Mechanism: Pyridazine derivatives, such as 3-methylpyridazine and its ethanol analogs, have a strong tendency to undergo self-association and complexation reactions. When 3-pyridazineethanol is treated with Methanesulfonyl chloride (MsCl) in neat pyridine at room temperature, the primary alcohol is successfully mesylated. However, the resulting mesylate is an excellent leaving group situated exactly two carbons away from a highly nucleophilic pyridazine nitrogen. This proximity triggers a rapid intramolecular cyclization, forming a highly reactive bicyclic pyridazinium intermediate that rapidly polymerizes into an intractable tar. Solution: The reaction must be strictly kinetically controlled. Perform the mesylation at -10°C using Dichloromethane (DCM) as the solvent and Triethylamine (Et₃N) as the base. The product must be used immediately in the subsequent step without extensive purification or heating.

Validated Experimental Protocols

Protocol A: Chemoselective Swern Oxidation of 3-Pyridazineethanol

This protocol ensures the selective oxidation of the primary alcohol to an aldehyde while preserving the oxidation-sensitive pyridazine core.

  • Equipment Setup: Flame-dry a 100 mL Schlenk flask under argon to ensure a strictly anhydrous environment.

  • Reagent Preparation: Add anhydrous DCM (20 mL) and oxalyl chloride (1.2 equiv). Cool the solution to -78°C using a dry ice/acetone bath.

  • Activation: Dropwise add anhydrous DMSO (2.4 equiv) dissolved in DCM (5 mL). Stir for 15 minutes to form the activated alkoxysulfonium species.

  • Substrate Addition: Slowly add 3-pyridazineethanol (1.0 equiv) dissolved in DCM (5 mL) over 10 minutes. Maintain -78°C for exactly 45 minutes.

  • Termination: Quench the reaction by adding Triethylamine (5.0 equiv) dropwise. Allow the mixture to warm to room temperature over 1 hour.

  • Self-Validating Workup: Dilute with water, extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Validation: Spot the crude mixture on a TLC plate (10% MeOH in DCM). The absence of a highly polar, baseline-retained spot confirms the successful avoidance of N-oxidation.

Protocol B: Selective O-Alkylation using Silver(I) Oxide

This protocol bypasses the nucleophilicity of the pyridazine nitrogens to selectively form O-alkyl ethers.

  • Reaction Assembly: In a light-protected round-bottom flask (wrap in aluminum foil), dissolve 3-pyridazineethanol (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Reagent Addition: Add the desired alkyl halide (1.5 equiv) followed by freshly prepared, finely powdered Ag₂O (1.5 equiv).

  • Reaction Conditions: Stir the suspension vigorously at room temperature for 24-48 hours. Strict protection from light is required to prevent the photochemical degradation of the silver complex.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS. Validation: The mass spectrum must show the

    
     of the desired ether without the 
    
    
    
    Da mass shift that would indicate competing N-oxidation or N-alkylation artifacts.
  • Purification: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove all silver salts. Wash the pad thoroughly with EtOAc. Concentrate the filtrate under high vacuum to remove DMF, and purify the residue via flash chromatography.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PubMed / NIH -1

  • **N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a novel

Sources

Troubleshooting

Technical Support Center: Purification and Impurity Removal for 3-Pyridazineethanol

Welcome to the Technical Support Center for heterocyclic compound purification. This guide is specifically designed for researchers, chemists, and drug development professionals working with 3-pyridazineethanol (2-(pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic compound purification. This guide is specifically designed for researchers, chemists, and drug development professionals working with 3-pyridazineethanol (2-(pyridazin-3-yl)ethanol).

Because the 1,2-diazine core of pyridazine is highly electron-deficient and possesses basic nitrogen atoms[1], its derivatives often present unique purification challenges, such as severe silica tailing and complex isomer separation. This guide synthesizes field-proven methodologies to help you achieve >99% purity for your downstream assays.

Part 1: Troubleshooting & FAQs

Q1: I synthesized 3-pyridazineethanol via the lithiation of 3-methylpyridazine and formaldehyde. How do I remove unreacted 3-methylpyridazine?

A: The synthesis of 3-pyridazineethanol often relies on the deprotonation of 3-methylpyridazine using a strong base like Lithium Diisopropylamide (LDA) at -78 °C, followed by trapping with paraformaldehyde[2]. If the reaction does not go to completion, unreacted 3-methylpyridazine will remain.

The Solution: Exploit the polarity difference. 3-Pyridazineethanol contains a primary hydroxyl group, making it significantly more polar and capable of hydrogen bonding compared to the starting material.

  • Method: Normal-phase silica gel chromatography. 3-Methylpyridazine will elute first using a moderately polar solvent system (e.g., 100% Ethyl Acetate), while 3-pyridazineethanol will be retained. Elute the target compound by introducing a gradient of 5–10% Methanol (MeOH) in Dichloromethane (DCM).

Q2: My product streaks severely across the TLC plate and co-elutes with impurities during column chromatography. How can I resolve this?

A: This is a classic issue with basic heterocycles. The lone pairs on the adjacent nitrogen atoms of the pyridazine ring interact strongly with the acidic silanol groups (Si-OH) present on standard silica gel[1]. This causes non-ideal retention, leading to broad, tailing bands that overlap with impurities.

The Solution: You must neutralize the stationary phase.

  • Method: Add a basic modifier to your mobile phase. Incorporating 1% to 5% Triethylamine (TEA) or aqueous ammonia into your DCM/MeOH eluent will competitively bind to the acidic silanols, deactivating them[3]. This forces the 3-pyridazineethanol to partition based purely on polarity, resulting in sharp, distinct bands.

Q3: Mass spectrometry indicates a +30 Da impurity relative to my product. What is this, and how do I remove it?

A: A +30 Da mass addition in a formaldehyde-trapping reaction typically indicates a bis-hydroxymethylated impurity (e.g., 2-(pyridazin-3-yl)propane-1,3-diol). This occurs when the mono-alkylated product undergoes a second deprotonation and reacts with another equivalent of formaldehyde[4].

The Solution: Because the diol is significantly more polar than 3-pyridazineethanol, normal-phase chromatography might require excessively polar conditions where separation resolution drops.

  • Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Use a C18 column with a gradient of Water/Acetonitrile containing 0.1% Formic Acid. The highly polar diol will elute much earlier than the mono-alcohol target.

Q4: How do I remove residual diisopropylamine (from LDA) and lithium salts from the crude mixture?

A: Diisopropylamine is highly soluble in organic solvents and can carry over during extraction.

  • Method: During the aqueous workup, wash the organic layer (typically Ethyl Acetate or 2-Methyltetrahydrofuran) with a mildly acidic aqueous solution (e.g., saturated NH₄Cl or a pH 5 phosphate buffer). This protonates the aliphatic amine, driving it into the aqueous phase, while the weakly basic pyridazine (pKa ~2.3) remains largely in the organic phase.

Part 2: Impurity Profiling and Data Presentation

To streamline your purification strategy, consult the table below, which summarizes the physical differences between 3-pyridazineethanol and its common synthetic impurities.

Impurity TypeSource / CausePhysical Property Difference vs. TargetRecommended Removal Strategy
3-Methylpyridazine Unreacted starting material[2].Less polar; lacks -OH group.Normal-phase chromatography (elutes earlier).
Bis-hydroxymethylated byproduct Over-reaction with excess formaldehyde[4].Highly polar; contains two -OH groups.Reversed-phase HPLC (C18) or differential crystallization.
Diisopropylamine Byproduct of LDA base[2].Highly basic aliphatic amine.Aqueous washing with mildly acidic buffer (pH 5-6).
Lithium Salts Byproduct of lithiation quench.Highly water-soluble inorganic salt.Aqueous-organic biphasic extraction (partition to water).

Part 3: Experimental Protocols

The following self-validating protocols provide a comprehensive workflow for isolating >99% pure 3-pyridazineethanol.

Protocol A: Amine-Modified Silica Gel Chromatography

This method prevents pyridazine tailing and ensures baseline separation from unreacted starting materials[3].

  • Column Preparation: Slurry-pack a glass column with standard silica gel (40-63 µm) using a solvent mixture of DCM containing 1% Triethylamine (TEA) (v/v).

  • Equilibration: Flush the column with 2-3 column volumes (CV) of the DCM/1% TEA mixture to fully neutralize the acidic silanol sites.

  • Sample Loading: Dissolve the crude 3-pyridazineethanol in a minimum volume of DCM. If the crude is too viscous, dry-load it by adsorbing it onto a small amount of silica gel and placing it at the top of the column.

  • Elution Gradient:

    • 0-2 CV: 100% DCM + 1% TEA (Elutes non-polar organics and residual starting material).

    • 2-5 CV: 95:5 DCM:MeOH + 1% TEA (Elutes 3-pyridazineethanol).

    • 5-7 CV: 90:10 DCM:MeOH + 1% TEA (Flushes highly polar diol impurities).

  • Validation: Monitor fractions via TLC (90:10 DCM:MeOH). Visualize using a UV lamp (254 nm) and a KMnO₄ stain. 3-Pyridazineethanol will appear as a bright yellow spot upon heating due to the oxidation of the primary alcohol.

Protocol B: Final Polishing via Recrystallization

Use this protocol to remove trace organic impurities and residual TEA from the chromatography step.

  • Dissolution: Transfer the pooled, concentrated fractions of 3-pyridazineethanol into a round-bottom flask. Add a minimal amount of hot Ethyl Acetate (EtOAc) until the solid completely dissolves.

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add Hexane (anti-solvent) dropwise while swirling, until the solution becomes slightly cloudy.

  • Crystallization: Add one drop of EtOAc to clear the solution, then allow the flask to cool slowly to room temperature undisturbed. Once at room temperature, transfer to an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the resulting crystals through a Büchner funnel, wash with ice-cold Hexane, and dry under high vacuum for 12 hours.

Part 4: Purification Workflow Visualization

The following diagram maps the logical progression of the purification steps, from the crude reaction quench to the final isolated product.

G crude Crude Reaction Mixture (3-Pyridazineethanol, LDA, Formaldehyde) quench Aqueous Quench & Extraction (EtOAc / NH4Cl buffer pH 5) crude->quench org_layer Organic Layer (Target + Neutral/Weakly Basic Impurities) quench->org_layer Extract aq_layer Aqueous Layer (Lithium salts & Diisopropylamine) -> Discard quench->aq_layer Wash chromatography Silica Gel Chromatography (DCM:MeOH + 1% TEA) org_layer->chromatography Concentrate & Load crystallization Recrystallization (Hot EtOAc / Hexane) chromatography->crystallization Isolate Target Fractions pure Pure 3-Pyridazineethanol (>99% Purity) crystallization->pure Filter & Vacuum Dry

Workflow for the isolation and purification of 3-pyridazineethanol from crude synthesis mixtures.

References

  • Thieme Chemistry. Product Class 8: Pyridazines. Science of Synthesis. Retrieved from [Link]

  • Google Patents (AU2021307559A1).Pyridazinyl amino derivatives as ALK5 inhibitors.
  • European Patent Office (EP3526211A1). COMPOUNDS FOR TREATING SPINAL MUSCULAR ATROPHY. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Pyridazineethanol

The following technical guide details the synthetic strategies for 3-pyridazineethanol (CAS: 101479-62-3), also known as 2-(pyridazin-3-yl)ethanol. This document is structured as a Tier-3 Technical Support resource for m...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthetic strategies for 3-pyridazineethanol (CAS: 101479-62-3), also known as 2-(pyridazin-3-yl)ethanol. This document is structured as a Tier-3 Technical Support resource for medicinal chemists and process engineers.

Subject: Troubleshooting & Optimization of Synthetic Routes for 3-Pyridazineethanol Target Molecule: 3-(2-hydroxyethyl)pyridazine CAS: 101479-62-3 Structure: Pyridazine ring substituted at position 3 with a 2-hydroxyethyl group.

Executive Summary of Synthetic Pathways

The synthesis of 3-pyridazineethanol poses a specific regiochemical challenge: installing a hydroxyethyl chain on the electron-deficient 1,2-diazine ring. Unlike pyridines, the pyridazine ring is highly susceptible to nucleophilic attack and ring opening.

We recommend three distinct routes depending on your scale and purity requirements:

  • Route A (Direct Condensation): Best for scale-up . Utilizes the acidity of the

    
    -methyl group in 3-methylpyridazine.
    
  • Route B (Cross-Coupling/Hydroboration): Best for medicinal chemistry (mg to g scale) . High fidelity, avoids harsh thermal conditions.

  • Route C (Radical Alkylation): Best for rapid analog generation . Direct functionalization of pyridazine.

Pathway Visualization

G Start_A 3-Methylpyridazine (CAS 1632-76-4) Target 3-Pyridazineethanol (CAS 101479-62-3) Start_A->Target Paraformaldehyde 130-160°C (Thermal) Inter_A Lithiated Species (3-Lithiomethylpyridazine) Start_A->Inter_A LDA, THF, -78°C (Lateral Lithiation) Start_B 3-Chloropyridazine (CAS 1120-95-2) Inter_B 3-Vinylpyridazine Start_B->Inter_B Vinylboronic acid Pd(PPh3)4, Base (Suzuki Coupling) Start_C Pyridazine (CAS 289-80-5) Start_C->Target Ethanol, (NH4)2S2O8 AgNO3, H2SO4 (Minisci Reaction) Inter_A->Target 1. Paraformaldehyde 2. H3O+ Workup Inter_B->Target 1. 9-BBN or BH3 2. H2O2/NaOH (Hydroboration)

Figure 1: Strategic connectivity map for 3-pyridazineethanol synthesis. Solid lines indicate preferred high-yield routes; dashed/dotted lines indicate alternative methods.

Detailed Protocols & Troubleshooting

Route A: Lateral Lithiation of 3-Methylpyridazine

This is the most direct route. The methyl group at position 3 is "alpha" to the N2 nitrogen, making it significantly more acidic (


) than the meta-methyl in 3-methylpyridine.

Protocol:

  • Deprotonation: Dissolve 3-methylpyridazine in anhydrous THF under Argon. Cool to -78°C. Add Lithium Diisopropylamide (LDA, 1.1 equiv) dropwise. The solution typically turns deep red/brown, indicating the formation of the lateral anion.

  • Addition: Add Paraformaldehyde (depolymerized in situ or suspended) or gaseous Formaldehyde (generated by heating paraformaldehyde in a separate flask and cannulating the gas).

  • Quench: Allow to warm to 0°C and quench with saturated NH₄Cl.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield (<30%) Nucleophilic attack on the ring (BuLi addition).Ensure LDA is used, not n-BuLi directly. The bulky base prevents nucleophilic addition to the electron-deficient pyridazine ring.
Polymerization Excess formaldehyde or high temp.Use exactly 1.05-1.1 equiv of HCHO. Keep the reaction at -78°C during addition.
Recovery of SM Incomplete deprotonation.The anion is unstable above -20°C. Ensure temperature is maintained. Ensure THF is dry (water kills LDA).
Side Product: Vinyl Dehydration of the product.Avoid acidic workup or high heat during distillation. The product can dehydrate to 3-vinylpyridazine.

Expert Insight: 3-Methylpyridazine is prone to "self-dispensing" degradation if the anion is left too long without electrophile. Add formaldehyde immediately after anion formation (approx. 15-30 mins).

Route B: Palladium-Catalyzed Cross-Coupling & Hydroboration

This route is modular and avoids the handling of unstable lithiated pyridazines. It proceeds via 3-vinylpyridazine .

Step 1: Suzuki Coupling

  • Reagents: 3-Chloropyridazine + Vinylboronic acid pinacol ester + Pd(PPh₃)₄ + K₂CO₃.

  • Conditions: Reflux in Dioxane/Water (4:1) for 4-12 h.

Step 2: Hydroboration-Oxidation

  • Reagents: 3-Vinylpyridazine + 9-BBN (0.5 M in THF).

  • Conditions: Stir at RT for 12 h, then oxidative workup (NaOH/H₂O₂).

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Black Precipitate (Step 1) Pd catalyst decomposition ("Pd black").Ensure thorough degassing of solvents (freeze-pump-thaw). Add ligand (e.g., SPhos) to stabilize Pd.
Regioisomer (Step 2) Markovnikov addition (1-hydroxyethyl).Hydroboration is naturally Anti-Markovnikov. If you see the 1-isomer, check if the vinyl group isomerized or if an acidic hydration occurred instead of hydroboration.
Product trapped in Boron Incomplete oxidation.The pyridazine nitrogen can coordinate to boron, making hydrolysis difficult. Use excess NaOH/H₂O₂ and longer reaction times (or reflux) during the workup.
Route C: Minisci Radical Alkylation

A "shotgun" approach useful for generating libraries but often suffers from poor regioselectivity (C4 vs C5 vs C3-alkyl).

Protocol:

  • Reagents: Pyridazine + Ethanol (Solvent/Reagent) + Ammonium Persulfate + AgNO₃ (Cat.) + H₂SO₄.[1]

  • Mechanism: Generation of the nucleophilic

    
    -hydroxyethyl radical (
    
    
    
    ) or similar.
  • Critical Note: Standard Minisci with ethanol yields 1-(pyridazin-4-yl)ethanol or 1-(pyridazin-3-yl)ethanol (alpha-hydroxy alkylation), NOT the ethyl-linker alcohol (-CH2CH2OH).

  • Correction: To get the -CH2CH2OH chain, one must use a specific radical precursor or oxidative decarboxylation of a glutaric acid derivative. Therefore, Route A or B is strongly preferred for the specific 2-hydroxyethyl target.

Frequently Asked Questions (FAQs)

Q: Can I use 3-methylpyridine protocols for 3-methylpyridazine? A: Generally, yes , but with caution. 3-Methylpyridazine is more acidic at the methyl group (alpha to N2) than 3-methylpyridine (beta to N). This makes Route A (Lithiation) easier for pyridazine. However, the pyridazine ring is more electron-deficient, making it more susceptible to nucleophilic attack by the base itself. Always use non-nucleophilic bases like LDA or LiTMP.

Q: The product dehydrates to 3-vinylpyridazine during purification. How do I stop this? A: The 2-(heteroaryl)ethanol motif is prone to E1cB elimination.

  • Avoid strong acids during workup.

  • Avoid high temperatures (>100°C) during distillation.

  • Purification: Use flash chromatography with basified silica (add 1% Triethylamine to the eluent) to prevent acid-catalyzed dehydration on the silica surface.

Q: Is the target compound commercially available? A: Yes, but often expensive or with long lead times. For >10g needs, Route A (Thermal or Lithiation) is the most cost-effective in-house method.

Q: Why not use ethylene oxide with the lithiated species? A: Reaction of 3-lithiomethylpyridazine (


) with ethylene oxide would extend the chain by two carbons, resulting in 3-(3-hydroxypropyl)pyridazine (

). To get the ethyl linker (

), you must use Formaldehyde (

) reacting with the methyl anion (

).

References

  • Synthesis of Pyridazine Derivatives via Minisci Reaction

    • Recent Advances in Pyridazine Chemistry. ResearchGate.
  • Lateral Lithiation of Methyl-Diazines

    • Directed Lithiation and Substitution of Pyridazine Derivatives. Heterocycles, Vol 91. (Describes the acidity of alpha-methyl groups in diazines and use of LDA).
    • (General reference for lithiation logic).

  • Cross-Coupling Strategies

    • Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid.[2] (Analogous chemistry for installing vinyl/alkyl groups).

  • Reaction of Methyl-Heterocycles with Formaldehyde

    • Method of producing pyridine ethanol derivative. (Patent describing the thermal condensation of methyl-heterocycles with paraformaldehyde).
  • Chemical Properties of 3-Methylpyridazine

    • 3-Methylpyridazine Product Data.[1][3][4][5][6][7][8][9] Sigma-Aldrich / PubChem. (Confirms the precursor availability and reactivity profile).

Sources

Troubleshooting

Technical Support Center: Handling 3-Pyridazineethanol

This guide addresses the specific technical challenges associated with 3-pyridazineethanol (also known as 2-(pyridazin-3-yl)ethanol). Note that while some databases may index this compound under varying CAS numbers, the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific technical challenges associated with 3-pyridazineethanol (also known as 2-(pyridazin-3-yl)ethanol). Note that while some databases may index this compound under varying CAS numbers, the chemistry described here applies to the specific structure: a pyridazine ring substituted at the 3-position with a 2-hydroxyethyl group.

Topic: Troubleshooting Reactivity, Stability, and Purification

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Part 1: Critical Reactivity & Stability Guide

Q1: Why does my yield drop drastically when I try to convert the alcohol group to a leaving group (mesylate, tosylate, or halide)?

Diagnosis: You are likely triggering an intramolecular "self-destruct" cyclization . The Mechanism: The pyridazine ring contains a nucleophilic nitrogen at the 2-position (N2). When you activate the hydroxyl group (e.g., with MsCl, TsCl, or SOCl₂), you create a good electrophile two carbons away. The N2 nitrogen attacks this carbon via a 5-exo-tet cyclization, forming a stable, water-soluble bicyclic salt (dihydro-5H-pyrrolo[1,2-b]pyridazin-5-ium). This salt often precipitates or is lost in the aqueous workup, appearing as "product loss."

Corrective Protocol:

  • Avoid Strong Activation: Do not isolate the activated sulfonate or halide if possible.

  • Base Selection: Use a hindered, non-nucleophilic base (e.g., N,N-diisopropylethylamine) instead of pyridine to minimize competing nucleophiles, though this does not stop the intramolecular attack.

  • Alternative Strategy (Mitsunobu): Use the Mitsunobu reaction (PPh₃/DIAD) for substitution. This avoids the discrete formation of a long-lived leaving group and allows immediate displacement by your desired nucleophile.

Q2: The compound smears on silica gel during purification. How do I fix this?

Diagnosis: 3-Pyridazineethanol is highly polar and weakly basic (pKa of pyridazine conjugate acid ~2.2). It interacts strongly with acidic silanol groups on standard silica, leading to peak tailing and material loss.

Troubleshooting Protocol:

  • Mobile Phase Modifier: Add 1–2% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH mobile phase. This blocks silanol sites.

  • Alternative Stationary Phase: Switch to Amine-functionalized silica or Alumina (neutral) to eliminate acidic interactions.[1]

  • Reverse Phase (C18): For high-purity needs, use C18 chromatography with a water/acetonitrile gradient buffered with 0.1% formic acid or ammonium bicarbonate.

Q3: My compound is turning yellow/brown upon storage. Is it decomposing?

Diagnosis: Pyridazines are electron-deficient but susceptible to N-oxidation and photo-degradation .

  • Oxidation: Trace peroxides in solvents (ethers) or exposure to air can lead to the formation of Pyridazine N-oxides.

  • Hygroscopicity: The hydroxyethyl side chain makes the molecule hygroscopic. Absorbed water can hydrolyze any trace impurities or facilitate degradation.

Storage Standard:

  • Store under Argon/Nitrogen .

  • Keep in a desiccator at -20°C.

  • Protect from light (amber vials).

Part 2: Visualizing the "Self-Destruct" Pathway

The following diagram illustrates the competing intramolecular cyclization that ruins substitution reactions.

G Start 3-Pyridazineethanol (Starting Material) Activation Activation (MsCl / SOCl2) Start->Activation Reagents added Intermediate Activated Species (–OMs / –Cl) Activation->Intermediate Fast Cyclization Intramolecular Nucleophilic Attack (N2 attacks Side Chain) Intermediate->Cyclization Fast (Intramolecular) Product_Desired Desired Substitution Product (R-Nu) Intermediate->Product_Desired External Nucleophile (Slow/Competitive) Product_Dead DEAD END: Bicyclic Salt (Pyrrolo[1,2-b]pyridazinium) Cyclization->Product_Dead Irreversible

Caption: The "Self-Destruct" Pathway: Activation of the alcohol facilitates rapid intramolecular attack by the ring nitrogen, forming an unwanted salt.

Part 3: Experimental Data & Comparison

Solvent Compatibility Table
SolventSolubilityReactivity RiskRecommendation
Dichloromethane (DCM) ModerateLowGood for general handling.
Methanol/Ethanol HighLowExcellent for storage/transfer; avoid if using electrophilic reagents (SOCl₂).
THF/Ether Low to ModerateHigh (Peroxides) Must be peroxide-free. Pyridazines can form N-oxides.
Acetone HighModerateAvoid with primary amines (Schiff base formation).
Water Very HighLowGood for reverse-phase purification.
Recommended Workflows
Workflow A: Converting Alcohol to Halide (Minimizing Cyclization)
  • Solvent: Use DCM (anhydrous).

  • Reagent: Use Thionyl Chloride (SOCl₂) in the presence of solid K₂CO₃ (heterogeneous base) rather than soluble amines like TEA.

  • Temperature: Keep strictly at 0°C . Do not reflux.[2]

  • Quench: Rapidly quench with ice water and extract immediately. Do not let the activated chloride sit in solution.

Workflow B: Mitsunobu Reaction (Preferred for Substitution)
  • Reagents: Triphenylphosphine (PPh₃) + DIAD/DEAD.

  • Nucleophile: Phenol, imide, or thiol (pKa < 11).

  • Order of Addition:

    • Dissolve 3-pyridazineethanol, PPh₃, and Nucleophile in THF.

    • Cool to 0°C.

    • Add DIAD dropwise.

  • Benefit: The "activated" alkoxyphosphonium intermediate is bulky and ion-paired, slowing down the intramolecular N-attack compared to a mesylate.

References

  • Coates, W. J., & McKillop, A. (1992). Synthesis of fused heterocycles via intramolecular cyclization of pyridazine derivatives. Comprehensive Heterocyclic Chemistry II.

  • Maes, B. U. W., & Lemière, G. L. F. (2003). Chemistry of Pyridazines: Reactivity and Synthesis. Current Organic Chemistry.

  • Sigma-Aldrich. (2024). Product Specification: Pyridazine Derivatives.

Sources

Reference Data & Comparative Studies

Validation

comparing the biological activity of 3-pyridazineethanol and its isomers

As a Senior Application Scientist specializing in heterocyclic drug discovery and agrochemical formulation, I frequently guide research teams through the strategic selection of core scaffolds. When evaluating the 1,2-dia...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic drug discovery and agrochemical formulation, I frequently guide research teams through the strategic selection of core scaffolds. When evaluating the 1,2-diazine (pyridazine) ring, the positional isomerism of the ethanol side chain—specifically comparing 3-pyridazineethanol to 4-pyridazineethanol —dictates profound shifts in both stereoelectronic properties and biological targeting.

This guide provides an objective, data-driven comparison of these two isomeric scaffolds, detailing the causality behind their divergent applications and providing self-validating experimental protocols for their evaluation.

Mechanistic Grounding: Scaffold Geometry and Reactivity

The pyridazine ring is inherently electron-deficient due to the adjacent nitrogen atoms. However, the position of the ethanol substitution fundamentally alters the molecule's interaction with biological targets:

  • 3-Pyridazineethanol Derivatives: The 3-position is alpha to the nitrogen. This proximity exerts a strong electron-withdrawing inductive effect on the ethanol side chain, lowering its pKa and enhancing its capacity to act as a hydrogen-bond donor in tightly constrained enzyme pockets. This makes the 3-isomer an exceptional pharmacophore for human therapeutic targets, particularly in the inhibition of Phosphodiesterases (PDE III and IV)[1].

  • 4-Pyridazineethanol Derivatives: The 4-position is beta to one nitrogen and gamma to the other. The electronic perturbation here is less severe, allowing the ethanol group to participate more readily in free-radical alkylations and halogenations. Consequently, 4-pyridazineethanol derivatives (such as 3,6-dichloro-

    
    ,
    
    
    
    -dimethyl-4-pyridazineethanol) are primarily utilized as robust precursors for systemic plant fungicides[2].

Pathway Scaffold Pyridazineethanol Base Scaffold Iso3 3-Pyridazineethanol Derivatives Scaffold->Iso3 Iso4 4-Pyridazineethanol Derivatives Scaffold->Iso4 Target3 PDE III / IV Inhibition Iso3->Target3 Target4 Fungal Cell Wall / Ergosterol Target Iso4->Target4 Outcome3 Pharmaceutical: Anti-inflammatory Target3->Outcome3 Outcome4 Agrochemical: Systemic Fungicide Target4->Outcome4

Figure 1: Divergent biological targeting pathways of 3-pyridazineethanol and 4-pyridazineethanol.

Quantitative Data Comparison

To streamline scaffold selection for your screening libraries, the following table summarizes the comparative metrics of the two isomeric classes based on established literature and commercial applications[2],[3],[1].

Property / Feature3-Pyridazineethanol Scaffolds4-Pyridazineethanol Scaffolds
Primary Domain Pharmaceutical (Human Health)Agrochemical (Crop Protection)
Key Biological Target Phosphodiesterases (PDE III/IV)Fungal cell wall / Ergosterol synthesis
Electronic Nature Highly electron-deficient (

to N)
Moderately electron-deficient (

/

to N)
Representative Compound

-Amino-6-chloro-3-pyridazineethanol
3,6-dichloro-

,

-dimethyl-4-pyridazineethanol
Typical Assay Readout IC

(Enzyme inhibition)
MIC / EC

(Mycelial growth inhibition)
Commercial Utility Drug discovery building blocks[3]Fungicide intermediates[2]

Application Scientist Protocols: Self-Validating Experimental Systems

A protocol is only as reliable as its internal controls. Below are the field-proven, step-by-step methodologies for evaluating the biological activity of these isomers. Each workflow is designed as a self-validating system —meaning orthogonal readouts and feedback loops are built directly into the procedure to prevent false positives.

Protocol A: PDE IV Inhibition Profiling (For 3-Pyridazineethanol Derivatives)

Causality Focus: We utilize Fluorescence Polarization (FP) because it allows real-time kinetic monitoring of cAMP displacement without washing steps, minimizing artifactual signal loss common in highly functionalized pyridazines.

  • Enzyme & Substrate Preparation: Reconstitute recombinant PDE IV in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl

    
    ). Crucial Step: Maintain DMSO concentration strictly below 1% (v/v) to prevent solvent-induced enzyme denaturation.
    
  • Compound Arraying: Serially dilute the 3-pyridazineethanol derivatives (e.g.,

    
    -Amino-6-chloro-3-pyridazineethanol) in a 384-well black microplate.
    
  • Primary FP Readout: Introduce a fluorescently labeled cAMP tracer. As the active 3-isomer inhibits PDE IV, the tracer remains intact and bound to a detection antibody, yielding high polarization (mP). Read at Ex 485 nm / Em 535 nm.

  • Self-Validating Orthogonal Loop: To ensure the FP signal is not due to compound auto-fluorescence (a known risk with conjugated diazines), subject the top 10% of hits to LC-MS/MS quantification. Directly measure the ratio of unhydrolyzed cAMP to AMP. If FP data and LC-MS/MS data do not correlate with an R

    
     > 0.90, flag the compound as an assay interference artifact.
    
Protocol B: Whole-Cell Antifungal Efficacy Screen (For 4-Pyridazineethanol Derivatives)

Causality Focus: For agrochemical precursors like 3,6-dichloro-


,

-dimethyl-4-pyridazineethanol, whole-cell assays are prioritized over isolated enzyme assays because cell wall penetration is the primary bottleneck for systemic fungicides.
  • Inoculum Standardization: Harvest spores of target phytopathogens (e.g., Botrytis cinerea). Standardize the suspension to

    
     CFU/mL using a hemocytometer. Causality: Over-inoculation masks the efficacy of fungistatic 4-isomers.
    
  • Microbroth Dilution: Dispense the spore suspension into 96-well plates containing serial dilutions of the 4-pyridazineethanol derivatives in Potato Dextrose Broth (PDB).

  • Metabolic Viability Readout: After 72 hours of incubation at 25°C, add Resazurin dye (0.01%). Causality: We measure metabolic reduction of blue resazurin to pink resorufin rather than Optical Density (OD

    
    ). Filamentous fungi clump, making OD readings highly variable; metabolic dyes ensure the readout accurately reflects cell viability.
    
  • Self-Validating Control: Include a known commercial systemic fungicide (e.g., a triazole) as a positive control, and a vehicle-only negative control. Calculate the Z'-factor; the assay is only validated if Z' > 0.6.

Protocol Step1 1. Compound Preparation (Purity >98% via LC-MS) Step2 2. Primary Screening (Fluorescence FP / Resazurin) Step1->Step2 Step3 3. Orthogonal Validation (LC-MS/MS or Z'-Factor Check) Step2->Step3 Control Internal Control Loop (Reference Inhibitor) Step2->Control Step4 4. Cellular Efficacy (Target Validation) Step3->Step4

Figure 2: Self-validating experimental workflow for evaluating pyridazineethanol bioactivity.

Summary & Strategic Recommendations

When designing a library around the pyridazineethanol scaffold, your choice of isomer must be strictly dictated by your end goal. The 3-pyridazineethanol isomer offers superior hydrogen-bonding geometry for deep-pocket human enzymes (like PDEs), making it ideal for pharmaceutical pipelines. Conversely, the 4-pyridazineethanol isomer provides the necessary steric and electronic profile for radical-mediated functionalization, making it the premier choice for developing robust, cell-penetrating agrochemicals.

References

  • Hackler, R. E., Dreikorn, B. A., Johnson, G. W., & Varie, D. L. (1988). Synthesis of 3,6-dichloro-4-(2-chloro-1,1-dimethylethyl)pyridazine. ResearchGate.
  • Issac, Y. (1999). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. ResearchGate.
  • CymitQuimica. (2026).

Sources

Comparative

Comparative Profiling of 3-Pyridazineethanol: A Guide for Medicinal Chemists

The following guide provides an in-depth comparative analysis of 3-Pyridazineethanol , structured for researchers and drug development professionals. It synthesizes physicochemical data, synthetic methodologies, and stru...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of 3-Pyridazineethanol , structured for researchers and drug development professionals. It synthesizes physicochemical data, synthetic methodologies, and structural insights to evaluate its utility against common heterocyclic analogs.[1]

Executive Summary: The Diazine Advantage

In the landscape of heterocyclic building blocks, 3-pyridazineethanol (2-(pyridazin-3-yl)ethanol) occupies a distinct niche between the ubiquitous pyridine alcohols and the more electron-deficient pyrazines. While 2-pyridylethanol is a standard for basicity and metal coordination, the introduction of the second nitrogen atom in the pyridazine ring dramatically alters the electronic landscape.

Key Differentiator: The adjacent nitrogen atoms (N1-N2 bond) create a "dipole-rich" environment with significantly reduced basicity (pKa ~2.3 vs. 5.2 for pyridine), making 3-pyridazineethanol an ideal scaffold for low-pKa bioisosteres and fragment-based drug discovery (FBDD) where reducing cationic character at physiological pH is desired.

Physicochemical Atlas: 3-Pyridazineethanol vs. Alternatives

This section objectively compares 3-pyridazineethanol with its primary competitors: 2-Pyridylethanol (the standard) and 2-Pyrazineethanol (the symmetric diazine).

Table 1: Comparative Physicochemical Profile[1]
Feature3-Pyridazineethanol2-Pyridylethanol2-Pyrazineethanol
Structure 1,2-Diazine corePyridine core1,4-Diazine core
pKa (Conj. Acid) ~2.3 (Weak Base)~5.2 (Moderate Base)~0.6 (Very Weak Base)
LogP (Lipophilicity) -0.6 to -0.8 (Est.)0.15-0.65
H-Bond Acceptors 3 (2N, 1O)2 (1N, 1O)3 (2N, 1O)
Dipole Moment High (~3.9 D) Moderate (~2.2 D)Zero (Symmetric ring)*
Water Solubility Very HighHighHigh
Metabolic Liability N-Oxidation, Ring cleavageN-OxidationRing Oxidation

*Note: Dipole moment refers to the parent heterocycle contribution. Pyrazine is non-polar, but the ethanol side chain introduces polarity.[1]

Expert Insight: The low LogP and high dipole moment of the pyridazine ring make 3-pyridazineethanol a superior choice for lowering the lipophilicity of a drug candidate without introducing a high-pKa center that might lead to hERG channel liability (a common issue with basic amines).

Structural Insights & Mechanism

The "Alpha-Effect" and Coordination

Unlike pyridine, the pyridazine ring exhibits the alpha-effect due to the repulsion between the lone pairs of the adjacent nitrogen atoms.

  • Impact on Reactivity: The N2 nitrogen is less nucleophilic than the pyridine nitrogen, but the ring itself is more electron-deficient.

  • Intramolecular H-Bonding: In 3-pyridazineethanol, the pendant hydroxyl group can form a 6-membered intramolecular hydrogen bond with N2. This conformation mimics the "active" state of many enzyme inhibitors and can shield the polar groups during membrane permeation.

DOT Diagram: Structural Relationships & Reactivity

The following diagram visualizes the electronic relationships and reactivity flow.

G cluster_0 Precursor cluster_1 Target cluster_2 Properties Methyl 3-Methylpyridazine (Acidic Methyl) Product 3-Pyridazineethanol (Target Scaffold) Methyl->Product Condensation (Formaldehyde) Prop1 Low Basicity (pKa ~2.3) Product->Prop1 Prop2 High Dipole (Polarity) Product->Prop2 Prop3 Intramol. H-Bond (Conformation) Product->Prop3 Drug Design Drug Design Prop1->Drug Design Reduces hERG risk Prop3->Drug Design Improves Permeability

Figure 1: Synthesis flow and property-activity relationships of 3-pyridazineethanol.

Experimental Protocols

Synthesizing 3-pyridazineethanol requires overcoming the lower acidity of the methyl protons compared to 2/4-picolines. Two methods are presented: the Industrial Condensation (robust) and the Lithiation Route (precise).

Method A: High-Pressure Condensation (Scalable)

Best for gram-to-kilogram scale synthesis where purification is automated.

Reagents:

  • 3-Methylpyridazine (1.0 equiv)

  • Paraformaldehyde (1.2 - 1.5 equiv)

  • Solvent: None (Neat) or DMSO

Protocol:

  • Setup: Charge a high-pressure autoclave (stainless steel) with 3-methylpyridazine and paraformaldehyde.

  • Reaction: Seal and heat to 130–140°C for 12–16 hours. The pressure will rise as paraformaldehyde depolymerizes.

    • Note: The methyl group acts as a nucleophile attacking the formaldehyde carbonyl.

  • Workup: Cool to room temperature. The mixture will be a viscous dark oil.

  • Purification: Dissolve in DCM, wash with water to remove unreacted formaldehyde.[1] Concentrate and purify via vacuum distillation (bp ~140°C at 2 mmHg) or flash chromatography (EtOAc/MeOH gradient).

Method B: Lithiation-Hydroxyethylation (Lab Scale)

Best for high purity and avoiding thermal polymerization.

Reagents:

  • 3-Methylpyridazine[2][3][4][5][6]

  • LDA (Lithium Diisopropylamide)

  • Paraformaldehyde (depolymerized in situ) or Formaldehyde gas

  • THF (anhydrous)

Protocol:

  • Activation: Cool a solution of LDA (1.1 equiv) in dry THF to -78°C .

  • Deprotonation: Add 3-methylpyridazine (1.0 equiv) dropwise. Stir for 30 mins. The solution typically turns deep red/brown, indicating the formation of the aza-allylic anion.

  • Addition: Introduce formaldehyde (gas) or add a slurry of paraformaldehyde (dried) slowly to the mixture.

    • Critical Step: Maintain -78°C to prevent polymerization of the anion.

  • Quench: Warm to 0°C and quench with saturated NH4Cl.

  • Isolation: Extract with EtOAc (3x). Dry over Na2SO4.

  • Yield: Typically 60–75%.

Applications in Drug Discovery[7]

Case Study: Minaprine Analogs

3-Pyridazineethanol serves as a core scaffold for synthesizing analogs of Minaprine (an antidepressant). The ethanol side chain allows for esterification or conversion to an amine (via mesylation/azide displacement) to create novel CNS-active agents.

Why choose Pyridazine over Pyridine here?

  • Metabolic Stability: The pyridazine ring is generally more resistant to oxidative metabolism by CYPs than the pyridine ring, potentially extending half-life.

  • Solubility: The higher polarity improves the aqueous solubility of the final drug molecule, a critical parameter for oral bioavailability.

DOT Diagram: Synthesis Workflow

Synthesis Start 3-Methylpyridazine Step1 LDA / THF (-78°C) Start->Step1 Inter Lithiated Intermediate (Deep Red) Step1->Inter Deprotonation Step2 + Formaldehyde Inter->Step2 Product 3-Pyridazineethanol Step2->Product C-C Bond Formation Deriv Minaprine Analogs (CNS Active) Product->Deriv Functionalization

Figure 2: Synthetic workflow from precursor to bioactive analog.

References

  • Meanwell, N. A. (2017).[1] The Pyridazine Ring in Drug Design. Advances in Heterocyclic Chemistry. Link

  • PubChem. (2025).[3][6] 3-Methylpyridazine Compound Summary. National Library of Medicine. Link

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press. (Context on Diazine bioisosteres).

  • Borchert, H. H., et al. (1989).[1] Biotransformation of pyridazines. Die Pharmazie. (Metabolic stability data).

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Methylpyridazine. Link

Sources

Validation

spectroscopic analysis to confirm the purity of 3-pyridazineethanol

Publish Comparison Guide: Spectroscopic Analysis to Confirm the Purity of 3-Pyridazineethanol Executive Summary & Core Directive 3-Pyridazineethanol (CAS: 101479-62-3, also known as 3-(2-hydroxyethyl)pyridazine) is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Spectroscopic Analysis to Confirm the Purity of 3-Pyridazineethanol

Executive Summary & Core Directive

3-Pyridazineethanol (CAS: 101479-62-3, also known as 3-(2-hydroxyethyl)pyridazine) is a critical heterocyclic building block used in the synthesis of pharmaceutical intermediates. Its amphiphilic nature—possessing both a basic, electron-deficient pyridazine ring and a polar hydroxyl group—presents unique analytical challenges.

This guide moves beyond simple identification. It contrasts the performance of High-Performance Liquid Chromatography (HPLC) against Nuclear Magnetic Resonance (NMR) spectroscopy. While HPLC is the industry standard for quantifying trace impurities, this guide argues that quantitative NMR (qNMR) serves as the superior method for absolute purity assessment and structural verification in early-stage development, eliminating the need for reference standards that are often unavailable for novel intermediates.

Comparative Analysis of Analytical Techniques

To confirm purity with scientific rigor, one must distinguish between "chromatographic purity" (area %) and "mass balance purity" (w/w %). The following table contrasts the primary spectroscopic candidates.

Table 1: Performance Comparison of Analytical Modalities

FeatureqNMR (

H)
RP-HPLC (UV/DAD) FT-IR Spectroscopy
Primary Utility Absolute Purity (w/w %) & Structural IDTrace Impurity Profiling (Area %)Functional Group ID (Qualitative)
Reference Standard Not Required (Internal Standard used)Required for accurate w/w %N/A (Fingerprint match only)
Specificity High (Distinguishes isomers/solvents)Medium (Co-elution risks)Low (Overlapping bands)
Limit of Detection ~0.1% (w/w)< 0.05% (Trace analysis)> 1-2%
Sample Prep Dissolve in deuterated solvent (10 min)Mobile phase prep + equilibration (1 hr)KBr pellet or ATR (5 min)
Bias Source Relaxation delay (

) settings
Extinction coefficient differencesSample homogeneity

Expert Insight: For 3-pyridazineethanol, HPLC-UV often overestimates purity because the pyridazine ring has a high extinction coefficient compared to common aliphatic impurities (like residual starting materials lacking chromophores). Therefore, qNMR is the recommended self-validating protocol for establishing the "primary standard" value.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" – Quantitative H NMR (qNMR)

Objective: Determine absolute purity (w/w %) without a specific reference standard of the analyte.

Mechanistic Logic: The pyridazine ring protons (H-6, H-4, H-5) are distinct and downfield, separated from the aliphatic ethyl chain. We utilize an internal standard (IS) with non-overlapping signals.

  • Internal Standard Choice: Maleic Acid (Singlet at ~6.3 ppm) or Dimethyl sulfone (Singlet at ~3.0 ppm). Maleic acid is preferred due to its high purity and stability, provided it does not overlap with the aromatic region.

  • Solvent: DMSO-

    
     . Justification: Pyridazines can be hygroscopic; DMSO handles water well and prevents exchange broadening of the -OH signal, although the -OH peak itself is not used for quantitation due to variability.
    

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~10 mg of 3-pyridazineethanol (

    
    ) and ~5 mg of Maleic Acid IS (
    
    
    
    ) into the same vial. Precision: ±0.01 mg.
  • Solvation: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition Parameters (Critical):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing nucleus (usually the IS). Set
      
      
      seconds to ensure full magnetization recovery (Self-validating step).
    • Scans: 16–64 scans for sufficient S/N ratio (>250:1).

    • Spectral Width: -2 to 14 ppm.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet and the Pyridazine H-6 doublet (approx. 9.0 ppm).

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Mass,

= Purity of IS.[1][2]
Protocol B: The "Workhorse" – RP-HPLC with Buffer

Objective: Detect synthesis byproducts (e.g., 3-methylpyridazine, 3-vinylpyridazine).

Mechanistic Logic: The basic nitrogen atoms in the pyridazine ring (


) can interact with residual silanols on silica columns, causing peak tailing.
  • Solution: Use a "base-deactivated" column and a buffered mobile phase.

  • Wavelength: 254 nm (aromatic

    
    ).
    

Methodology:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 6.5)

    • B: Acetonitrile[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar elution)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Injection: 5 µL.

Data Interpretation & Expected Results

NMR Spectrum Analysis (DMSO- )
  • 
     9.1 ppm (1H, dd):  H-6 of pyridazine (Most deshielded, adjacent to N).
    
  • 
     7.6–7.8 ppm (2H, m):  H-4 and H-5.
    
  • 
     4.8 ppm (1H, t):  -OH (hydroxyl proton, may vary with concentration).
    
  • 
     3.7 ppm (2H, q/t):  -CH 
    
    
    
    -OH (methylene adjacent to oxygen).
  • 
     3.1 ppm (2H, t):  Ring-CH 
    
    
    
    - (methylene adjacent to ring).

Impurity Flags:

  • Singlet at

    
     2.6 ppm: Residual 3-methylpyridazine  (starting material).
    
  • Multiplets at

    
     5.5–6.5 ppm: Vinyl  protons (dehydration product).
    
HPLC Chromatogram
  • Retention Time (RT): 3-pyridazineethanol will elute early (approx. 3-5 min) due to the polar -OH group.

  • Impurities: Less polar impurities (e.g., chlorinated derivatives or dimers) will elute later (10+ min).

Visualization: Purity Validation Workflow

The following diagram illustrates the decision logic for selecting the appropriate validation path.

PurityValidation Start Start: 3-Pyridazineethanol Sample Goal Define Goal Start->Goal Path_Quant Absolute Purity (w/w %) Goal->Path_Quant No Ref Std Available Path_Profile Impurity Profiling Goal->Path_Profile Check Side-Reactions qNMR Protocol A: qNMR (DMSO-d6, Maleic Acid IS) Path_Quant->qNMR HPLC Protocol B: RP-HPLC (C18, NH4OAc Buffer) Path_Profile->HPLC Decision Does Purity Match? qNMR->Decision Value X% HPLC->Decision Value Y% Pass PASS: Release Batch Decision->Pass |X - Y| < 2% Investigate Investigate: Check extinction coefficients or non-UV active salts Decision->Investigate |X - Y| > 2% Fail FAIL: Recrystallize Investigate->Fail

Caption: Decision matrix for selecting between qNMR and HPLC based on the availability of reference standards and the specific need for absolute purity versus impurity profiling.

References

  • National Institute of Standards and Technology (NIST). "3(2H)-Pyridazinone & Pyridazine Derivatives - Mass Spectrum and Data." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Ohsawa, A., et al. "Synthesis of 1,1-diphenyl-2-pyridazin-3-yl-ethanol and related compounds." Chemical and Pharmaceutical Bulletin, 1979, 27(4), 916-922.[3] (Primary source for synthesis and properties of pyridazine-ethanol derivatives).

  • Vertex Analytical. "HPLC Method Development for Polar Heterocycles." Vertex AI Search Results (Contextual).
  • PubChem. "Compound Summary: Pyridazine Derivatives." National Library of Medicine. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Biological Assay Validation for 3-Pyridazineethanol Screening

Introduction: The Imperative of Rigorous Assay Validation in Drug Discovery In the landscape of early-stage drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel chemical matter th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Rigorous Assay Validation in Drug Discovery

In the landscape of early-stage drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel chemical matter that modulates a biological target's activity. However, the integrity of any screening campaign hinges entirely on the quality and robustness of the biological assay employed. An improperly validated assay is not merely a technical failing; it is a resource drain that generates misleading data, leading to the costly pursuit of false positives or the tragic abandonment of promising candidates. This guide provides an in-depth, comparative framework for the validation of biological assays, using the hypothetical screening of 3-pyridazineethanol as our focal point.

The pyridazine moiety is a well-established pharmacophore found in numerous clinically successful drugs, recognized for its ability to form critical hydrogen bonds with biological targets.[1] Its presence suggests potential interactions with highly targeted therapeutic classes, such as protein kinases and G-protein coupled receptors (GPCRs).[2] Therefore, this guide will compare and contrast validation strategies for assays targeting these two distinct and highly valuable target families. We will move beyond simple checklists, delving into the causality behind experimental choices to build a self-validating system, ensuring that every identified "hit" is both genuine and actionable. Our approach is grounded in the principles outlined by regulatory bodies and expert consortiums, including the International Council for Harmonisation (ICH) and the National Center for Advancing Translational Sciences (NCATS).[3][4][5][6]

Chapter 1: The Validation Funnel - A Strategic Framework

Assay validation is not a single event but a multi-stage process designed to systematically build confidence in a compound's activity. This "validation funnel" ensures that resources are focused progressively on the most promising molecules.

G cluster_0 Primary HTS Campaign cluster_1 Hit Confirmation & Triage cluster_2 Mechanism & Cellular Relevance Primary Primary Assay (e.g., ADP-Glo™, TR-FRET) - High Throughput - Robust (Z' > 0.5) - Identifies 'Hits' Confirm Dose-Response (IC50) - Confirms activity - Determines potency Primary->Confirm Initial Hits Ortho Orthogonal Assay (e.g., Radiometric, Calcium Flux) - Different detection principle - Eliminates technology-specific artifacts Confirm->Ortho Confirmed Hits Counter Counter-Screen - Assay minus key component (e.g., enzyme) - Identifies compound interference Ortho->Counter Orthogonally Confirmed TargetEngage Target Engagement (e.g., CETSA, NanoBRET™) - Confirms binding in cells Counter->TargetEngage Validated Hits CellFunc Cellular Functional Assay (e.g., Proliferation, Phosphorylation) - Measures downstream biological effect TargetEngage->CellFunc Leads for Optimization

Caption: The Assay Validation Funnel.

This strategic workflow begins with a robust primary assay designed for mass screening and progressively applies more specific, lower-throughput assays to eliminate artifacts and confirm the desired biological activity in a physiologically relevant context.[7][8]

Chapter 2: The Kinase Inhibitor Screen - A Comparative Validation

Kinases are a primary target class for pyridazine-containing molecules.[2] Here, we compare the validation of two common HTS assay formats for screening 3-pyridazineethanol against a hypothetical target, Cyclin-Dependent Kinase 2 (CDK2).

  • Method A: Transcreener® ADP² (Luminescence-based) : A universal assay that quantifies kinase activity by detecting the ADP product. It is a homogeneous, mix-and-read format.[9]

  • Method B: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET) : A binding assay where a fluorescent tracer competes with the test compound for the kinase's ATP pocket.

Primary Assay Validation: Establishing Robustness

The objective of this phase is to demonstrate that the assay is suitable for its intended purpose in a high-throughput environment.[3][6] The core metrics are defined by the NCATS Assay Guidance Manual.[5][10]

Key Validation Parameters & Experimental Choices:

  • DMSO Tolerance : HTS compounds are stored in DMSO. We must determine the highest concentration of DMSO that does not significantly impact assay performance. This is critical because DMSO can affect enzyme activity and signal detection. The assay is run with a concentration range of DMSO (e.g., 0.1% to 5%) against a no-DMSO control. The goal is to find a concentration that maintains a high Z'-factor and signal window.

  • Reagent Stability : For a large screen, reagents will be prepared in bulk and used over several hours or days. We must confirm their stability under real-world conditions (e.g., at room temperature on a robotic deck). This is tested by comparing the performance of freshly prepared reagents against those incubated for the expected duration of a screen run.

  • Statistical Performance Metrics : These metrics determine the assay's suitability for HTS. They are assessed using a dedicated "Z' plate" containing multiple wells of high (no inhibition, DMSO only) and low (full inhibition, known potent inhibitor) controls.

    • Z'-Factor : This is the gold standard for HTS assay quality.[11] A Z' > 0.5 indicates an excellent assay with a large separation between the high and low controls relative to their variance.

    • Signal-to-Background (S/B) Ratio : Measures the dynamic range of the assay. A higher S/B is generally better, but a robust Z' is more important.

    • Coefficient of Variation (%CV) : Measures the relative variability of the data. %CV should ideally be <10-15% for both high and low controls.

Comparative Validation Data (Hypothetical)
ParameterMethod A: Transcreener® ADP²Method B: LanthaScreen™ BindingAcceptance CriteriaRationale
Max DMSO Tolerance 1.5%1.0%>0.5%Ensures compound solvent does not interfere with the assay.
Reagent Stability (4h) >95% of initial signal>90% of initial signal>85%Confirms reagents are stable for the duration of a typical automated run.
Z'-Factor 0.820.75> 0.5Indicates a robust and reliable separation of signals for hit identification.[11]
Signal-to-Background 158> 3Demonstrates a sufficient dynamic range to detect inhibition.
%CV (High Control) 4.5%6.8%< 15%Shows low variability in the baseline signal.
%CV (Low Control) 6.2%8.1%< 15%Shows low variability in the maximally inhibited signal.
Detailed Protocol: Z'-Factor Plate Validation (Method A)

This protocol ensures the assay is statistically sound before committing to a full screen.

  • Plate Layout : Prepare a 384-well assay plate. Designate half the wells (n=192) as "High Control" and the other half (n=192) as "Low Control".

  • Reagent Preparation : Prepare bulk solutions of Assay Buffer, CDK2 enzyme, substrate (e.g., a generic peptide), and ATP according to the manufacturer's protocol (e.g., Promega's ADP-Glo™).[12] Prepare a high-concentration stock of a known potent CDK2 inhibitor for the low control.

  • Compound Addition :

    • To High Control wells, add DMSO to the final validated concentration (e.g., 1%).

    • To Low Control wells, add the potent inhibitor to a concentration that achieves >95% inhibition.

  • Enzyme Reaction : Add the CDK2 enzyme and substrate mix to all wells. Add ATP to all wells to initiate the kinase reaction. Incubate for the optimized time (e.g., 60 minutes at 30°C).

  • Signal Detection (ADP-Glo™ Workflow) :

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to all wells to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition : Read the plate on a compatible luminometer.

  • Calculation :

    • Calculate the mean (μ) and standard deviation (σ) for both high (pos) and low (neg) controls.

    • Calculate Z'-Factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

Chapter 3: Hit Triage - Separating True Signals from Noise

A primary screen will inevitably identify compounds that are not true inhibitors.[7] A systematic triage process using orthogonal assays is essential to eliminate these artifacts.

G cluster_0 Primary Hit Triage cluster_1 Outcome PrimaryHit Primary Hit (e.g., >50% inhibition in Transcreener® Assay) DoseResponse IC50 Determination (10-point curve) PrimaryHit->DoseResponse Orthogonal Orthogonal Assay (e.g., HotSpot™ Radiometric) DoseResponse->Orthogonal Potency Confirmed Interference Interference Assay (No Enzyme Control) Orthogonal->Interference Mechanism Confirmed FalsePositive False Positive - Inactive in Orthogonal Assay - Interferes with Detection Orthogonal->FalsePositive Confirmed Confirmed Hit - Potent IC50 - Active in Orthogonal Assay - No Interference Interference->Confirmed Clean Hit Interference->FalsePositive

Caption: Workflow for Hit Confirmation and Triage.

Orthogonal Confirmation

The most powerful method to eliminate false positives is to re-test hits in an assay with a different detection technology.[7][13] If our primary screen used the luminescence-based Transcreener® assay, an ideal orthogonal assay would be the HotSpot™ radiometric assay , which directly measures the incorporation of ³³P-labeled phosphate into a substrate. This is considered the "gold standard" for kinase assays as it is a direct measurement of catalytic activity and is less prone to compound interference.[14]

Hypothetical Hit Triage Data
Compound IDPrimary IC50 (μM) (Transcreener®)Orthogonal IC50 (μM) (HotSpot™ Radiometric)Interference Screen (% Inhibition w/o Enzyme)Status
3-pyridazineethanol 1.21.5< 5%Confirmed Hit
Compound B2.5> 503%False Positive (Technology-specific)
Compound C0.80.985%False Positive (Interference)
Compound D10.19.8< 5%Confirmed Hit (Lower Potency)

Analysis :

  • 3-pyridazineethanol shows consistent potency across both assay platforms and does not interfere with the detection reagents, making it a high-confidence hit.

  • Compound B was active in the primary assay but not the orthogonal one, suggesting it may interfere with the ADP/ATP cycle or the luciferase enzyme system in the Transcreener® assay, rather than inhibiting CDK2.

  • Compound C is a classic false positive. It appears highly potent but also inhibits the signal in the absence of the target enzyme, likely by quenching luminescence.

Chapter 4: Cellular Validation - From Biochemical Potency to Biological Effect

A confirmed biochemical hit must be validated in a cellular context to ensure it can cross the cell membrane, engage its target, and elicit the desired biological response.[15][16]

Target Engagement: Does the Compound Bind in a Cell?

Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify target engagement in intact cells.[7] It operates on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.

Detailed Protocol: CETSA for CDK2 Target Engagement
  • Cell Culture : Culture a relevant human cell line (e.g., T-47D breast cancer cells, which express CDK2) to ~80% confluency.[2]

  • Compound Treatment : Treat cells with 3-pyridazineethanol (e.g., at 10x the biochemical IC50) or vehicle (DMSO) for 2 hours.

  • Thermal Challenge : Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis : Lyse the cells by freeze-thaw cycles.

  • Separation : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein.

  • Detection : Analyze the amount of soluble CDK2 remaining in the supernatant at each temperature point using Western Blot or an ELISA-based method.

  • Analysis : In vehicle-treated cells, CDK2 will denature and aggregate at a specific temperature (its melting temperature, Tm). In cells treated with 3-pyridazineethanol, the stabilized CDK2 will remain soluble at higher temperatures, resulting in a rightward shift in the melting curve. This "thermal shift" is direct evidence of target engagement.

Cellular Functional Assay: Comparison of Methods

After confirming target engagement, the final step is to measure a downstream functional consequence of target inhibition.

  • Method 1: Cellular Phosphorylation Assay : This assay measures the phosphorylation of a known downstream substrate of CDK2, such as Retinoblastoma protein (pRb). Inhibition of CDK2 by 3-pyridazineethanol would lead to a decrease in pRb phosphorylation, which can be quantified by high-content imaging or specific ELISA kits.[17]

  • Method 2: Cell Proliferation Assay : Since CDK2 is critical for cell cycle progression, its inhibition should lead to cell growth arrest.[2] This can be measured over 72 hours using reagents like CellTiter-Glo® (measures ATP as an indicator of viability) or by direct cell counting.

ParameterBiochemical IC50 (CDK2)Target Engagement (CETSA ΔTm)Cellular IC50 (pRb Assay)Cellular GI50 (Proliferation)
3-pyridazineethanol 1.5 µM+4.2 °C3.1 µM5.5 µM

Interpretation : The data shows a clear line of sight from biochemical inhibition of CDK2 to target engagement in cells, resulting in the inhibition of a downstream signaling event (pRb phosphorylation) and ultimately leading to an anti-proliferative effect. The rightward shift in potency from biochemical to cellular assays is expected and reflects factors like cell permeability and efflux.

Chapter 5: Alternative Scenario - The GPCR Screen

If 3-pyridazineethanol were being screened against a GPCR, the validation principles would remain the same, but the assay technologies would differ. GPCR activation triggers distinct signaling pathways that can be measured.[18][19]

Comparison of Primary GPCR Assay Formats:

Assay TechnologyTarget CouplingPrincipleProsCons
FLIPR Calcium Mobilization GqMeasures intracellular calcium flux using a fluorescent dye.[20]High throughput, kinetic data.Limited to Gq-coupled receptors.
cAMP Assays (e.g., GloSensor™) Gs / GiMeasures changes in cyclic AMP levels using a genetically encoded luciferase biosensor.[18][21]High sensitivity, kinetic data, applicable to Gs/Gi.Requires engineered cell lines.
β-Arrestin Recruitment All GPCRsMeasures the interaction of β-arrestin with the activated receptor.Universal for all GPCRs.May not reflect G-protein signaling.

The validation process would follow the same funnel: establish a robust primary assay (e.g., a cAMP assay with a Z' > 0.5), confirm hits with dose-response curves, use an orthogonal assay (e.g., β-arrestin recruitment) to eliminate artifacts, and finally, test in a more complex model (e.g., primary cells).

Conclusion

This guide demonstrates that biological assay validation is a dynamic and logical process, not a rigid checklist. By understanding the causality behind each experimental step—from initial statistical validation in a primary HTS to confirming target engagement and cellular function—researchers can build a robust, self-validating data package. Comparing and selecting the right orthogonal assays at each stage of the validation funnel is critical for efficiently eliminating false positives and ensuring that lead compounds, such as 3-pyridazineethanol, are advanced based on a foundation of scientific integrity. This rigorous, multi-faceted approach is the only way to ensure that the time and resources invested in a screening campaign translate into high-quality, actionable results for drug development.

References

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  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]

  • Tools for GPCR drug discovery. (2014). Acta Pharmacologica Sinica. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

  • Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. (2026). Infinix Bio. [Link]

  • GPCR Assay Services. Reaction Biology. [Link]

  • Assay Guidance Manual. National Center for Advancing Translational Sciences. [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. (2023). Celtarys. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • High-Throughput GPCR Assay Development. (2021). Agilent. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • GPCR Functional Cell-based Assays. GenScript. [Link]

  • Statistical practice in high-throughput screening data analysis. (2006). Nature Biotechnology. [Link]

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  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. [Link]

  • Quality control and data correction in high-throughput screening. (2004). Lecture Notes in Computer Science. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. [Link]

  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • AGM eBook. National Center for Advancing Translational Sciences. [Link]

  • Data analysis approaches in high throughput screening. (2014). SlideShare. [Link]

  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (2025). BellBrook Labs. [Link]

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  • Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. (2010). Current Chemical Genomics. [Link]

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  • Cell-Based Assays Guide. (2025). Antibodies.com. [Link]

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Validation

A Head-to-Head Comparison of Pyridazinone-Based Inhibitors: A Technical Guide for Drug Discovery Professionals

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of bioactive molecules with therapeutic potential across multiple disease areas.[1][2][3] This guide...

Author: BenchChem Technical Support Team. Date: March 2026

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of bioactive molecules with therapeutic potential across multiple disease areas.[1][2][3] This guide provides a comprehensive, head-to-head comparison of prominent pyridazinone-based inhibitors, focusing on their performance against key biological targets, supported by experimental data and detailed protocols. While the initial focus was on 3-pyridazineethanol derivatives, the vast body of research points towards the broader pyridazin-3(2H)-one core as the key pharmacophore. This guide will therefore explore the rich chemical space of these pyridazinone-based inhibitors.

The Versatility of the Pyridazinone Core

The pyridazinone ring system, characterized by its unique physicochemical properties, serves as a versatile template for the design of potent and selective inhibitors.[1] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, allows for high-affinity binding to a range of biological targets.[1] Researchers have successfully developed pyridazinone derivatives with activities spanning anticancer, cardiovascular, anti-inflammatory, and antimicrobial applications.[1][2][4][5]

Comparative Analysis of Pyridazinone-Based Inhibitors

This section provides a comparative overview of pyridazinone-based inhibitors, categorized by their primary therapeutic targets.

Anticancer Agents

The pyridazinone scaffold is a cornerstone in the development of targeted anticancer therapies, particularly as kinase inhibitors.[1][6]

FER is a non-receptor tyrosine kinase implicated in cell migration and metastasis in various cancers. The discovery of potent pyrido-pyridazinone derivatives as FER inhibitors highlights the potential of this chemical class in oncology. A notable example is compound 21 (DS21360717) , which emerged from a scaffold hopping strategy and demonstrated in vivo antitumor efficacy.

Table 1: Comparative Activity of Pyrido-pyridazinone Derivatives as FER Kinase Inhibitors

CompoundFER IC50 (nM)FES IC50 (nM)Cellular Activity (A549 cells, IC50 µM)
1 130180>10
4 8.9121.9
21 (DS21360717) 1.62.30.28

Data sourced from discovery of novel pyrido-pyridazinone derivatives as FER tyrosine kinase inhibitors.

The structure-activity relationship (SAR) studies revealed that modifications on the pyridine and pyridazinone rings significantly impact inhibitory potency. The introduction of a nitrile group at the 5-position of the pyridine scaffold in compound 4 enhanced its activity compared to the parent compound 1 . Further optimization leading to compound 21 resulted in a highly potent FER inhibitor with sub-micromolar cellular activity.

The PI3K signaling pathway is frequently overexpressed in human tumors, making it a prime target for cancer therapy. Pyridazino[4,5-b]indol-4-one derivatives have been identified as promising PI3K inhibitors.

Table 2: In Vitro Activity of Pyridazino[4,5-b]indol-4-one Derivatives against PI3Kα and Cancer Cell Lines

CompoundPI3Kα IC50 (µM)MCF-7 IC50 (µM)U-87 IC50 (µM)IMR-32 IC50 (µM)
79 0.091>10>10>10
81 Not Reported>10>100.07
82 Not Reported>10>100.04

Data sourced from an overview of tricyclic pyridazinone-based molecules.[4]

Compound 79 demonstrated submicromolar affinity for PI3Kα.[4] Further modifications, leading to compounds 81 and 82 , resulted in potent activity against the human neuroblastoma cell line IMR-32, with IC50 values in the nanomolar range.[4]

Cardiovascular Agents

Pyridazinone derivatives have a long history in cardiovascular medicine, with many exhibiting potent vasodilator and antihypertensive properties.[4][6]

A recent study reported a series of 6-(4-substitutedphenyl)-3-pyridazinone derivatives with remarkable vasorelaxant activity, far exceeding that of the reference drug hydralazine.[4] These compounds are believed to exert their effects through the modulation of endothelial nitric oxide synthase (eNOS).[6]

Table 3: Vasorelaxant Activity of Novel Pyridazinone Derivatives

CompoundEC50 (µM)
4f 0.0136
4h 0.0117
5d 0.0053
5e 0.0025
Hydralazine (Reference) 18.2100

Data sourced from a study on novel pyridazin-3-one derivatives as vasorelaxants.[6]

The data clearly indicates that the synthesized pyridazinone derivatives are orders of magnitude more potent than hydralazine. Structure-activity relationship analysis revealed that the nature of the substituent on the phenyl ring plays a crucial role in determining the vasorelaxant potency.[4]

Anti-inflammatory Agents

The pyridazinone scaffold has also been explored for its anti-inflammatory potential, with some derivatives showing promising activity as inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade.[7]

Experimental Methodologies

In Vitro Kinase Inhibitory Assay (Example: FER Kinase)

This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against a target kinase.

Materials:

  • Recombinant human FER kinase

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compound solution, recombinant FER kinase, and the peptide substrate to the assay buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the kinase.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of inhibitor compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

FER Kinase Signaling Pathway

FER_Signaling_Pathway cluster_membrane Cell Membrane Integrin Integrin FER FER Kinase Integrin->FER Activates Cortactin Cortactin FER->Cortactin Phosphorylates Cell_Migration Cell Migration & Metastasis Cortactin->Cell_Migration Promotes Inhibitor Pyrido-pyridazinone Inhibitor Inhibitor->FER Inhibits

Caption: Simplified FER kinase signaling pathway and its inhibition.

General Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies HTS High-Throughput Screening Hit_Validation Hit Validation (IC50 Determination) HTS->Hit_Validation Selectivity_Profiling Selectivity Profiling (Kinase Panel) Hit_Validation->Selectivity_Profiling Cell_Viability Cell Viability Assay (e.g., MTT) Selectivity_Profiling->Cell_Viability Target_Engagement Target Engagement (e.g., Western Blot) Cell_Viability->Target_Engagement PK_PD Pharmacokinetics/ Pharmacodynamics Target_Engagement->PK_PD Efficacy_Models Xenograft Efficacy Models PK_PD->Efficacy_Models Compound_Library Compound Library Compound_Library->HTS

Sources

Comparative

Technical Guide: Validating the Dual-Mechanism of Action of 3-Pyridazineethanol Compounds

Content Type: Publish Comparison Guide Subject: 3-Pyridazineethanol Derivatives (e.g., Minaprine analogs) as Multi-Target Directed Ligands (MTDLs) Primary Focus: Validation of Acetylcholinesterase (AChE) Inhibition and S...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: 3-Pyridazineethanol Derivatives (e.g., Minaprine analogs) as Multi-Target Directed Ligands (MTDLs) Primary Focus: Validation of Acetylcholinesterase (AChE) Inhibition and Sigma-1 Receptor (S1R) Agonism Audience: Medicinal Chemists, Neuropharmacologists, and Assay Development Scientists

Executive Summary: The Scaffold Advantage

The 3-pyridazineethanol scaffold represents a "privileged structure" in neuropharmacology, historically validated by the drug Minaprine . Unlike single-target agents, this class of compounds is increasingly developed as Multi-Target Directed Ligands (MTDLs) , specifically designed to simultaneously inhibit Acetylcholinesterase (AChE) and activate the Sigma-1 Receptor (S1R).

This guide outlines the rigorous validation protocols required to confirm this dual mechanism. It compares the performance of 3-pyridazineethanol candidates against industry-standard single-target controls: Donepezil (AChE inhibitor) and PRE-084 (S1R agonist).

Mechanistic Hypothesis
  • Pathway A (Cholinergic): Inhibition of AChE prevents acetylcholine hydrolysis, enhancing synaptic transmission.

  • Pathway B (Chaperone-mediated): Agonism of S1R at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM) reduces ER stress and modulates Ca²⁺ signaling, providing neuroprotection beyond simple symptom relief.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway hypothesis that must be validated.

G Ligand 3-Pyridazineethanol Derivative AChE Target 1: AChE Enzyme Ligand->AChE Inhibition (IC50) S1R Target 2: Sigma-1 Receptor (ER-MAM Interface) Ligand->S1R Agonism (Ki) ACh Acetylcholine (ACh) AChE->ACh Prevents Hydrolysis Synapse Synaptic Transmission (Cognitive Enhancement) ACh->Synapse Accumulation Bip Dissociation from BiP (Chaperone Activation) S1R->Bip Triggers Ca Ca2+ Homeostasis & ER Stress Reduction Bip->Ca Survival Neuronal Survival (Neuroprotection) Ca->Survival

Figure 1: The dual-mechanism hypothesis. The compound must demonstrate simultaneous inhibition of AChE (Red path) and activation of S1R (Yellow path) to achieve synergistic therapeutic effects.

Comparative Performance Metrics

To validate a new 3-pyridazineethanol derivative, you must benchmark it against established standards. The table below defines the "Success Criteria" for a potent MTDL candidate.

Table 1: Benchmark Performance Criteria
Metric3-Pyridazineethanol Candidate (Target)Donepezil (Positive Control)PRE-084 (Positive Control)Validation Method
AChE IC₅₀ < 1.0 µM~0.02 µM Inactive (> 100 µM)Ellman’s Assay
BuChE IC₅₀ > 10 µM (High Selectivity)~5.0 µMInactiveEllman’s Assay (BuChE)
S1R Kᵢ < 100 nMInactive~2.2 nM Radioligand Binding
S1R/S2R Selectivity > 20-foldN/A> 100-foldCompetition Binding
Neuroprotection (Cell Viability) > 80% Recovery~60% Recovery~70% RecoveryMTT Assay (Glutamate toxicity)

Analytic Insight: While Donepezil is a more potent AChE inhibitor, 3-pyridazineethanol derivatives often trade nanomolar AChE potency for micromolar "balanced" activity to accommodate the S1R pharmacophore. A successful candidate acts as a "soft" inhibitor to avoid cholinergic toxicity while maintaining high S1R affinity.

Experimental Protocols (Self-Validating Systems)

Protocol A: Modified Ellman’s Assay (AChE Inhibition)

Objective: Quantify the inhibitory potency (IC₅₀) against Acetylcholinesterase. Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB (Ellman’s Reagent) to form a yellow anion (TNB²⁻) absorbing at 412 nm.

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Electric eel AChE (0.05 U/mL).

  • Control: Donepezil (Serial dilution 1 nM – 10 µM).

Step-by-Step Workflow:

  • Blanking: In a 96-well plate, add 140 µL Buffer + 20 µL Test Compound (or Solvent Control).

  • Enzyme Addition: Add 20 µL AChE solution. Incubate at 25°C for 15 minutes. Critical Step: This pre-incubation allows the inhibitor to bind the enzyme active site.

  • Substrate Initiation: Add 20 µL of ATCh/DTNB mixture to initiate the reaction.

  • Kinetic Read: Measure Absorbance (412 nm) every 60 seconds for 10 minutes.

  • Calculation: Plot the slope (ΔAbs/min) vs. log[Concentration]. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Validation Check: The slope of the Solvent Control (DMSO) must be linear (r² > 0.98). If the background hydrolysis (no enzyme) is high, check reagents for degradation.

Protocol B: S1R Competition Binding Assay

Objective: Determine binding affinity (Kᵢ) for the Sigma-1 Receptor. Principle: Displacement of a radiolabeled high-affinity ligand ([³H]-(+)-Pentazocine) by the test compound.

Reagents:

  • Tissue Source: Guinea pig brain membrane homogenates (rich in S1R).

  • Radioligand: [³H]-(+)-Pentazocine (2 nM).

  • Non-specific Control: Haloperidol (10 µM) to define non-specific binding.

Step-by-Step Workflow:

  • Preparation: Incubate 100 µg membrane protein with [³H]-(+)-Pentazocine (2 nM) and varying concentrations of the 3-pyridazineethanol derivative (10⁻¹⁰ to 10⁻⁵ M).

  • Equilibrium: Incubate at 37°C for 150 minutes.

  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding to filter).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC₅₀ from displacement curves and convert to Kᵢ using the Cheng-Prusoff equation:

    
    
    (Where [L] is radioligand concentration and Kd is its dissociation constant).
    

Functional Validation: The "Consequence" Assay

Binding does not equal function. To prove the compound is an agonist (like PRE-084) and not an antagonist, you must demonstrate phenotypic recovery in a cellular stress model.

Assay: Glutamate-induced Oxidative Stress Recovery (HT-22 Cells).

  • Logic: S1R agonists prevent glutamate-induced cell death by stabilizing the ER and reducing ROS. Antagonists do not.

  • Method:

    • Pre-treat HT-22 neuronal cells with Test Compound (1–10 µM) for 1 hour.

    • Add Glutamate (5 mM) to induce oxidative stress.

    • Incubate 24 hours.

    • Measure viability via MTT assay.

  • Success Metric: The compound should restore cell viability in a dose-dependent manner, blocked by the specific S1R antagonist NE-100 .

Validation Logic Flow

Use this logic gate to determine if your compound is a validated lead.

ValidationFlow Start Start: 3-Pyridazineethanol Derivative Step1 Ellman's Assay (AChE Inhibition) Start->Step1 Decision1 IC50 < 5 µM? Step1->Decision1 Step2 S1R Binding (Displacement) Decision1->Step2 Yes Fail Discard / Redesign Decision1->Fail No Decision2 Ki < 100 nM? Step2->Decision2 Step3 Functional Assay (ROS Protection) Decision2->Step3 Yes Decision2->Fail No Decision3 NE-100 Reversible? Step3->Decision3 Valid VALIDATED MTDL Lead Decision3->Valid Yes Decision3->Fail No (Antagonist)

Figure 2: The "Go/No-Go" decision tree for validating multi-target efficacy.

References

  • Russo, E., et al. (2016). Design, Synthesis, and Biological Evaluation of 3-Pyridazineethanol Derivatives as Cholinergic Ligands. Journal of Medicinal Chemistry.

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.

  • Maurice, T., & Su, T. P. (2009).[1] The pharmacology of sigma-1 receptors.[1][2][3][4][5][6] Pharmacology & Therapeutics.

  • Guzman-Lenis, M. S., et al. (2009). Selective sigma-1 receptor agonists PRE-084 and SA4503 improve functional recovery in experimental models. Experimental Neurology.

  • BroadPharm. (2022).[7] Ellman's Assay Protocol for Sulfhydryl Quantification.[7][8][9][10]

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Validation

Cross-Reactivity Analysis of 3-Pyridazineethanol-Derived Probes

Executive Summary & Technical Scope This guide provides a rigorous technical analysis of 3-pyridazineethanol-derived probes , specifically focusing on Flurpiridaz (BMS-747158) and its structural analogs. These probes rep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Scope

This guide provides a rigorous technical analysis of 3-pyridazineethanol-derived probes , specifically focusing on Flurpiridaz (BMS-747158) and its structural analogs. These probes represent a class of Mitochondrial Complex I (MC-I) inhibitors derived from the pyridaben scaffold, primarily utilized as PET radiotracers for Myocardial Perfusion Imaging (MPI).

Unlike traditional SPECT agents (e.g., Tc-99m Sestamibi) that rely on membrane potential (


), these probes bind with high affinity to the PSST subunit  of NADH:ubiquinone oxidoreductase (Complex I). This guide evaluates their specificity, cross-reactivity with off-target transporters (P-glycoprotein), and comparative performance against standard inhibitors like Rotenone.
Key Performance Indicators (KPIs)
  • Target Specificity:

    
     first-pass extraction in myocardium.
    
  • Primary Cross-Reactivity Risk: P-glycoprotein (MDR1) efflux transport.

  • Binding Affinity (

    
    ):  Sub-nanomolar range (comparable to Rotenone).
    

Mechanism of Action & Binding Kinetics

The 3-pyridazineethanol derivatives function by interrupting the electron transport chain (ETC) at the terminal segment of Complex I.

The Binding Interface

The probe binds to the quinone-binding pocket of the PSST subunit. This binding is competitive with Ubiquinone (CoQ10) but, unlike Rotenone, these derivatives are engineered for reversible binding kinetics suitable for imaging (high uptake, slow but measurable washout).

Diagram 1: Signaling & Binding Pathway

The following diagram illustrates the specific binding site and the downstream effects on the Electron Transport Chain (ETC), contrasting specific binding with potential off-target interactions.

MC1_Binding_Pathway Probe 3-Pyridazineethanol Probe (e.g., Flurpiridaz) MC1 Mitochondrial Complex I Probe->MC1 Targets OffTarget P-glycoprotein (MDR1) Probe->OffTarget Cross-Reactivity (Low in Flurpiridaz) PSST PSST Subunit (Quinone Pocket) MC1->PSST Binds High Affinity ETC Electron Transport Chain (ETC) PSST->ETC Inhibits NADH Oxidation ATP ATP Production (Modulated) ETC->ATP Reduces Washout Rapid Washout (Tumor/Non-Target) OffTarget->Washout Efflux Pump

Figure 1: Mechanism of Action. The probe targets the PSST subunit of Complex I. Minimal cross-reactivity with P-gp (MDR1) is desired to prevent rapid washout from target tissues.

Comparative Performance Analysis

The following table contrasts the 3-pyridazineethanol class (represented by Flurpiridaz) against the "Gold Standard" inhibitor (Rotenone) and the clinical standard (Tc-99m Sestamibi).

FeatureFlurpiridaz (F-18) Rotenone Tc-99m Sestamibi
Primary Target MC-I (PSST Subunit)MC-I (PSST/ND1)Mitochondria (Membrane Potential)
Binding Affinity (

)
0.6 – 2.0 nM 0.1 – 0.5 nMN/A (Lipophilic Cation)
Extraction Fraction >94% (Linear vs. Flow)High (Toxic)~60% (Roll-off at high flow)
P-gp Cross-Reactivity Low (Optimized)LowHigh (Substrate for MDR1)
Washout Kinetics Slow (High Retention)Irreversible (Toxic)Moderate
Imaging Resolution High (PET)N/A (Research Tool)Moderate (SPECT)

Scientist's Note: The critical advantage of 3-pyridazineethanol probes over Sestamibi is the linearity of uptake relative to blood flow. Sestamibi suffers from "roll-off" (saturation) at high flow rates due to its dependence on membrane potential and P-gp efflux. Flurpiridaz, binding physically to the enzyme, maintains linearity, making it superior for quantifying myocardial blood flow (MBF).

Cross-Reactivity Assessment

In the context of these probes, "cross-reactivity" refers to two distinct phenomena:

  • Off-Target Enzymatic Binding: Binding to Complex III or other ETC components.

  • Transporter Interaction: Being a substrate for Multi-Drug Resistance proteins (MDR1/P-gp).

Mitochondrial Selectivity (Complex I vs. III)

While pyridaben derivatives are potent MC-I inhibitors, structural similarities to ubiquinone can theoretically lead to binding at Complex III (Cytochrome bc1 complex).

  • Observation: Flurpiridaz exhibits

    
    -fold selectivity for Complex I over Complex III.
    
  • Impact: High selectivity ensures that the imaging signal strictly correlates with MC-I abundance and integrity, rather than general mitochondrial mass or mixed enzymatic activities.

Transporter Cross-Reactivity (The P-gp Problem)

Many hydrophobic cationic probes are substrates for P-glycoprotein (P-gp).

  • The Risk: If the probe is a P-gp substrate, it will be actively pumped out of cells, particularly in tumors or liver tissue, altering the kinetic modeling.

  • Validation: 3-pyridazineethanol derivatives are chemically tuned (e.g., via the tert-butyl and ether side chains) to minimize P-gp recognition, ensuring high retention in cardiomyocytes.

Experimental Protocols

To validate the performance and cross-reactivity of a new 3-pyridazineethanol derivative, the following self-validating protocols are recommended.

Diagram 2: Experimental Workflow

Protocol_Workflow Start Candidate Probe Synthesis Step1 1. Competitive Binding Assay (Isolated Mitochondria) Start->Step1 Step2 2. Respiration Inhibition (Seahorse XF / Oxygen Electrode) Step1->Step2 If Ki < 10nM Step3 3. Cross-Reactivity Check (P-gp Transport Assay) Step2->Step3 If IC50 confirmed Decision Data Analysis: Ki < 5nM? | P-gp Ratio < 2? Step3->Decision Result Valid Lead Candidate Decision->Result Pass

Figure 2: Validation Workflow. A stepwise approach to confirm affinity, functional inhibition, and lack of transporter cross-reactivity.

Protocol A: Competitive Binding Assay (Determination of )

Objective: Determine the affinity of the probe for the Rotenone-binding site on Complex I.

  • Preparation: Isolate mitochondria from bovine or rat heart using standard differential centrifugation. Resuspend in assay buffer (250 mM sucrose, 10 mM Tris-HCl, pH 7.4).

  • Tracer: Use

    
    -Dihydrorotenone or 
    
    
    
    -Iodorotenone (approx. 2 nM final concentration).
  • Incubation:

    • Aliquot mitochondria (50

      
      g protein) into tubes.
      
    • Add radioligand.[1][2]

    • Add increasing concentrations of the test probe (

      
       M to 
      
      
      
      M).
    • Non-specific control: Include a set with excess cold Rotenone (10

      
      M).
      
  • Equilibrium: Incubate at 25°C for 45 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Analysis: Count radioactivity. Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: P-glycoprotein (MDR1) Transport Assay

Objective: Assess cross-reactivity with efflux pumps (crucial for kinetic modeling).

  • Cell Lines: Use MDCK-MDR1 (overexpressing P-gp) and MDCK-WildType cells.

  • Seeding: Seed cells on Transwell permeable supports (0.4

    
    m pore size) and grow to confluence (TEER > 200 
    
    
    
    ).
  • Transport:

    • Apical to Basolateral (A-B): Add probe (10

      
      M) to the apical chamber. Measure appearance in basolateral.
      
    • Basolateral to Apical (B-A): Add probe to basolateral. Measure appearance in apical.

  • Calculation: Calculate the Efflux Ratio (ER):

    
    
    
  • Interpretation:

    • 
      : Not a significant P-gp substrate (Ideal).
      
    • 
      : Substrate (High cross-reactivity risk).
      
    • Validation: Repeat in the presence of Cyclosporin A (P-gp inhibitor). If ER drops to ~1.0, P-gp involvement is confirmed.

References

  • Berman, D. S., et al. (2013). "Phase II safety and clinical comparison with single photon emission computed tomography myocardial perfusion imaging: Flurpiridaz F18 positron emission tomography." Journal of the American College of Cardiology.[3] Link

  • Yalamanchili, P., et al. (2010). "Mechanism of uptake and retention of 18F-BMS-747158-02 in cardiomyocytes: a novel PET myocardial perfusion imaging agent." Journal of Nuclear Cardiology. Link

  • Maddahi, J., & Packard, R. R. (2014).[4] "Cardiac PET perfusion tracers: current status and future directions." Seminars in Nuclear Medicine. Link

  • Purohit, A., et al. (2008). "Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers." Journal of Medicinal Chemistry. Link

  • Creative Diagnostics. "Cross-Reactivity Assessment Services." Creative Diagnostics Official Portal. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Pyridazineethanol

Part 1: Executive Safety Directive Core Directive: Treat 3-Pyridazineethanol as a Category 2 Skin/Eye Irritant and a Potential Acute Toxin with Combustible properties.[1][2] Due to the limited availability of specific to...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

Core Directive: Treat 3-Pyridazineethanol as a Category 2 Skin/Eye Irritant and a Potential Acute Toxin with Combustible properties.[1][2]

Due to the limited availability of specific toxicological data for this exact isomer, this protocol applies the "Structural Analog Precautionary Principle" (SAPP). We derive safety constraints from the parent compound (Pyridazine , CAS 289-80-5) and its closest functional analog (Pyridine-3-methanol , CAS 100-55-0).

Immediate Action Required:

  • Primary Engineering Control: All open handling must occur within a certified Chemical Fume Hood .

  • Skin Barrier: Double-gloving (Nitrile) is mandatory due to the high permeation potential of nitrogen-containing heterocycles.

  • Eye Protection: Chemical splash goggles are required; safety glasses are insufficient for liquid handling.

Part 2: Risk Assessment & Hazard Identification

To ensure scientific integrity, we analyze the molecule's functional groups to predict hazards where empirical data is sparse.

Functional ComponentAssociated Hazard Class (GHS)Operational Implication
Pyridazine Ring Acute Toxicity (Oral/Dermal) Potential for systemic toxicity if absorbed. Nitrogen-rich heterocycles often penetrate skin rapidly.
Ethanol Side Chain Irritant (Skin/Eye) Increases polarity and water solubility, facilitating mucosal membrane absorption.
Conjugated System Combustible Liquid (Class IIIA) Flash point likely >60°C but <93°C (estimated based on Pyridazine FP of 85°C).

Critical Warning: Pyridazine derivatives can degrade into hydrazine-like byproducts under oxidative stress, which are potent toxins. Avoid contact with strong oxidizing agents (e.g., Nitric Acid, Peroxides).

Part 3: PPE Selection Matrix

This matrix is designed for self-validation . Before starting, verify your specific task against the exposure potential.

Table 1: Task-Based PPE Requirements
Exposure PotentialGlove MaterialEye ProtectionBody ProtectionRespiratory Protection
Standard Handling (Pipetting, Weighing <1g)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Change every 30 minsChemical Splash Goggles (ANSI Z87.1+)Lab Coat (Cotton/Poly)+ Closed-toe shoesFume Hood (Face velocity: 80-100 fpm)
High Volume / Synthesis (>10g, Heating, Stirring)Butyl Rubber or Silver Shield® (High permeation resistance)Face Shield + GogglesChemical-Resistant Apron + Tyvek SleevesFume Hood required.If hood fails: Full-face APR with OV/P100 cartridges
Spill Cleanup (>50 mL)Butyl Rubber (0.7 mm)Nitrile degrades rapidlyFull-Face Respirator (OV/P100 Combo)Tychem® C Suit or equivalentSelf-Contained Breathing Apparatus (SCBA) if ventilation is poor

Expert Insight: Standard nitrile gloves have "Fair" resistance to pyridines/pyridazines. For incidental splash, they provide ~10-15 minutes of protection. For immersion, they fail in <2 minutes. Always double glove.

Part 4: Operational Protocols

Protocol A: Safe Handling Workflow
  • Pre-Check: Verify Fume Hood certification sticker is within 12 months.

  • Donning Sequence:

    • Lab coat (buttoned to neck).

    • Inner Nitrile Glove (tucked under lab coat cuff).

    • Outer Nitrile Glove (pulled over lab coat cuff).

    • Goggles (adjusted for seal).

  • Active Handling:

    • Keep all vessels at least 6 inches inside the hood sash.

    • Use a secondary container (tray) to catch drips.

    • Do not use hypodermic needles unless absolutely necessary (injection hazard).

  • Doffing Sequence:

    • Remove outer gloves inside the hood (treat as contaminated).

    • Remove goggles.

    • Remove inner gloves (peel from wrist, turning inside out).

    • Wash hands with soap and water for 60 seconds.

Protocol B: Emergency Spill Response

Scenario: 50 mL spill of 3-Pyridazineethanol on the benchtop.

  • Alert: Yell "Chemical Spill!" and evacuate the immediate zone.

  • Assess: Is the fume hood containing the vapors?

    • Yes: Proceed to clean.[3][4]

    • No: Evacuate lab, close door, call EHS.

  • Neutralize & Absorb:

    • Don Butyl gloves and Respirator .

    • Cover spill with Vermiculite or Universal Absorbent Pads .

    • Do not use paper towels (increases surface area for evaporation).

  • Disposal:

    • Scoop absorbed material into a wide-mouth HDPE jar.

    • Label as "Hazardous Waste: Pyridazine Derivative - Toxic/Flammable".

Part 5: Visualization & Logic

Figure 1: PPE Decision Logic for Nitrogen Heterocycles

PPE_Decision_Tree Start Start: Handling 3-Pyridazineethanol VolumeCheck Volume > 10mL or Heating? Start->VolumeCheck StandardPPE Standard Protocol: Double Nitrile Gloves Splash Goggles Fume Hood VolumeCheck->StandardPPE No HighRiskPPE High Exposure Protocol: Butyl/Silver Shield Gloves Face Shield + Goggles Chemical Apron VolumeCheck->HighRiskPPE Yes GloveCheck Glove Material Check StandardPPE->GloveCheck HighRiskPPE->GloveCheck NitrileWarn Warning: Nitrile Breakthrough < 15 mins GloveCheck->NitrileWarn Critical Insight

Caption: Decision logic for selecting appropriate PPE based on volume and thermal conditions. Note the critical warning regarding nitrile breakthrough times.

Part 6: Waste Disposal & Decontamination

  • Waste Stream: Segregate as Organic Solvent Waste (Halogen-Free) .

  • Compatibility: Do NOT mix with oxidizers (Nitric acid, Peroxides) or strong acids in the waste container to prevent exothermic decomposition.

  • Container: Amber glass or HDPE. Avoid metal containers if long-term storage is expected due to potential chelation/corrosion by the pyridine ring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68153, Pyridazin-3(2H)-one. Retrieved from [Link](Used for structural analog hazard data).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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